6,7-Dichloroquinoline-5,8-dione
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81047. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6,7-dichloroquinoline-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2NO2/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWOPVCIIBKUQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C(=C(C2=O)Cl)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215723 | |
| Record name | 6,7-Dichloroquinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6541-19-1 | |
| Record name | 6,7-Dichloroquinoline-5,8-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006541191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,8-quinolinedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dichloroquinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6,7-dichloroquinoline-5,8-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 6,7-dichloroquinoline-5,8-dione, a key intermediate in the development of novel therapeutic agents. The document outlines a common and effective synthetic protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthesis workflow.
Core Synthesis Protocol
The primary route for the synthesis of this compound involves the oxidative chlorination of 8-hydroxyquinoline. This method is efficient and yields the desired product with good purity after recrystallization.
Experimental Workflow
The following diagram illustrates the key steps involved in the synthesis of this compound from 8-hydroxyquinoline.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on the general procedure for the synthesis of this compound from 8-hydroxyquinoline.[1]
Materials:
-
8-hydroxyquinoline
-
Sodium chlorate
-
Concentrated hydrochloric acid
-
Dichloromethane
-
Methanol
-
Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 8-hydroxyquinoline (0.10 mol) in concentrated hydrochloric acid (600 mL).
-
Addition of Oxidant: While stirring the solution, slowly add sodium chlorate (0.50 mol) over a period of 1 hour.
-
Reaction: Maintain the reaction mixture at a constant temperature of 40°C and continue stirring for 2 hours.
-
Work-up:
-
Dilute the reaction solution with water to a total volume of 2 L.
-
A white precipitate will form; remove this by filtration and discard it.
-
Extract the filtrate multiple times with dichloromethane (6 x 250 mL).
-
Combine all the organic phases and wash them with water.
-
Concentrate the organic solution under reduced pressure to obtain a yellow solid product.
-
-
Purification: Recrystallize the crude solid product from methanol to yield the final this compound as bright yellow crystals.[1]
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound and a related derivative.
| Compound | Starting Material(s) | Reagents | Yield | Purity | Melting Point (°C) |
| This compound | 8-hydroxyquinoline | Sodium chlorate, Concentrated HCl | - | - | - |
| 6,7-dichloro-2-hydroxy-5,8-quinolinedione | 2-hydroxyquinolin-8-ol | Sodium chlorate, Hydrochloric acid | 44% | 99.6% | 209–210 |
| 2,6,7-trichloro-5,8-quinolinedione | 2-chloroquinolin-8-ol | Sodium chlorate, Hydrochloric acid | 51% | 99.4% | 216–217 |
| 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde | 6,7-dichloro-2-methyl-5,8-quinolinedione | Selenium dioxide, Dioxane, Water | 65% | 99.8% | 202–203 |
Data for derivatives sourced from a study on 2-substituted 6,7-dichloro-5,8-quinolinediones.[2]
Synthesis of 2-Substituted Derivatives
The this compound scaffold can be further modified at the C2 position to generate a variety of derivatives with potential biological activities.[2] A general pathway for these modifications is presented below.
Caption: General synthesis pathway for 2-substituted this compound derivatives.
This technical guide provides a foundational understanding for the synthesis of this compound and its analogs. Researchers are encouraged to consult the cited literature for more detailed characterization data and further applications of these compounds.
References
chemical and physical properties of 6,7-dichloroquinoline-5,8-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-dichloroquinoline-5,8-dione is a synthetic quinone derivative that serves as a crucial scaffold in the development of novel therapeutic agents. Its structure is a key component in compounds exhibiting a wide range of biological activities, including anticancer, antimalarial, antiviral, antibacterial, and antifungal properties.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for synthesis and analysis, and the biological activities of this compound and its derivatives. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical and Physical Properties
This compound is a solid, bright yellow crystalline compound.[3] Its core structure is the 5,8-quinolinedione moiety, which is essential for its biological activity.[4][5] The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₃Cl₂NO₂ | [6] |
| Molecular Weight | 228.03 g/mol | [6] |
| CAS Number | 6541-19-1 | |
| Appearance | Solid | |
| Density | 1.63 g/cm³ | [6] |
| Boiling Point | 331.1 °C at 760 mmHg | [6] |
| Flash Point | 154 °C | [6] |
| Solubility | Soluble in water (logS between -4 and -2) | [4] |
| LogP | 2.14980 | [6] |
| InChI Key | TUWOPVCIIBKUQS-UHFFFAOYSA-N | |
| SMILES String | O=C(C(Cl)=C(Cl)C1=O)C2=C1N=CC=C2 |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is a critical aspect of research into their biological activities. The following sections detail the common synthetic routes and analytical methods.
General Synthesis of this compound
A common method for the synthesis of this compound starts from 8-hydroxyquinoline.[3]
Protocol:
-
Dissolve 8-hydroxyquinoline (0.10 mol) in concentrated hydrochloric acid (600 mL).
-
Slowly add sodium chlorate (0.50 mol) to the solution over a period of 1 hour, while stirring continuously at 40°C for 2 hours.[3]
-
Dilute the reaction mixture with water to a total volume of 2 L.[3]
-
Remove the resulting white precipitate by filtration.[3]
-
Extract the filtrate multiple times with dichloromethane (6 x 250 mL).[3]
-
Combine all organic phases, wash with water, and concentrate under reduced pressure to yield a yellow solid.[3]
-
Recrystallize the solid product from methanol to obtain pure this compound as bright yellow crystals.[3]
Caption: Workflow for the synthesis of this compound.
Synthesis of 2-Substituted-5,8-Quinolinedione Derivatives
Modifications at the C2 position of the quinolinedione ring can significantly alter the biological activity of the compound.[4]
Protocol:
-
Dissolve the 2-substituted-quinoline-8-ol (0.003 mol) in 6 mL of hydrochloric acid and heat to 60°C.[4]
-
Add a water solution of sodium chlorate (0.386 g in 1.7 mL water) at this temperature.[4]
-
After 1 hour, dilute the mixture with 43 mL of water.[4]
-
Filter the resulting precipitate under reduced pressure.[4]
-
Purify the product using column chromatography.[4]
Analytical Methods
The characterization of this compound and its derivatives is typically performed using standard spectroscopic techniques.
-
NMR Spectroscopy: 1H and 13C NMR spectra are used to elucidate the chemical structure of the synthesized compounds.[4]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula of the compounds.[4]
-
Infrared Spectroscopy: IR spectrum analysis provides information about the functional groups present in the molecule.[7]
-
X-ray Crystallography: This technique is used to unambiguously determine the molecular structure of the compounds in their crystalline form.[8]
Caption: Analytical workflow for the characterization of synthesized compounds.
Biological Activity and Mechanism of Action
Derivatives of this compound are recognized for their potential as anticancer agents.[5][8] Their biological activity is often linked to their interaction with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase.[4][9][10]
NQO1 is a flavoenzyme that is highly expressed in many human solid tumors.[9] It catalyzes the two-electron reduction of quinones to hydroquinones.[10] This process can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress, damage DNA, and ultimately lead to cancer cell apoptosis.[4][10] The 5,8-quinolinedione scaffold is crucial for this biological effect.[5]
Substituents at the C2, C6, and C7 positions of the 5,8-quinolinedione moiety can significantly influence the biological activity and toxicity of these compounds.[1][4] For instance, the introduction of a methyl group at the C2 position has been shown to affect the biological activity compared to the unsubstituted this compound and may result in lower toxicity against normal cell lines.[4]
Caption: Simplified signaling pathway of this compound's anticancer activity.
Conclusion
This compound is a versatile and valuable scaffold in medicinal chemistry. Its synthesis is well-established, and its derivatives have demonstrated significant potential as therapeutic agents, particularly in the field of oncology. The mechanism of action, often involving the NQO1 enzyme, provides a clear rationale for its anticancer effects. Further research into the structure-activity relationships of novel derivatives is warranted to optimize their efficacy and minimize toxicity, paving the way for the development of new and effective drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 6541-19-1 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,8-Quinolinedione,6,7-dichloro- | CAS#:6541-19-1 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective substitution of this compound: synthesis and X-ray crystal structure of 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. applied-sciences-vol-13-pages-1530-modification-of-6-7-dichloro-5-8-quinolinedione-at-c2-position-synthesis-quantum-chemical-properties-and-activity-against-dt-diaphorase-enzyme - Ask this paper | Bohrium [bohrium.com]
- 10. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis and Application of a Platinum(II) Complex with 6,7-dichloroquinoline-5,8-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis, characterization, and potential therapeutic application of a novel platinum(II) complex utilizing 6,7-dichloroquinoline-5,8-dione as a primary ligand. The information presented herein is compiled from recent scientific literature, offering a guide for researchers interested in the development of new platinum-based anticancer agents.
Introduction: The Rationale for Quinoline-5,8-dione Ligands in Platinum(II) Complex Synthesis
Platinum-based compounds are foundational in modern chemotherapy, with drugs like cisplatin, carboplatin, and oxaliplatin widely used in the treatment of various cancers.[1][2][3] The primary mechanism of action for many of these drugs involves the formation of adducts with DNA, which inhibits transcription and ultimately leads to cell death.[1][4] However, significant challenges, including severe side effects and the development of drug resistance, necessitate the exploration of new platinum complexes with novel mechanisms of action and improved selectivity.[1][5]
The incorporation of diverse ligands allows for the fine-tuning of the physicochemical properties of platinum complexes, such as their stability, lipophilicity, and reactivity. Quinoline derivatives and their analogues have attracted considerable interest as ligands in coordination chemistry due to their potential to confer unique biological activities, including antitumor properties.[6][7][8] Specifically, the this compound moiety presents a planar, electron-deficient system that can influence the electronic structure and therapeutic efficacy of the resulting platinum complex.
Recent research has led to the successful synthesis of a novel platinum(II) complex, formally named [Pt(ClClQ)(DMSO)Cl], where ClClQ is this compound.[9] This complex has demonstrated promising in vitro anticancer properties, particularly against testicular seminoma cells, by modulating key cellular signaling pathways.[9] This guide details the synthesis, characterization, and demonstrated biological activity of this compound.
Synthesis of the Platinum(II) Complex
The synthesis of [Pt(this compound)(DMSO)Cl] involves a ligand exchange reaction starting from a suitable platinum(II) precursor. The general workflow for such syntheses is a critical aspect of developing new coordination compounds.
The synthesis of the complex, designated as 1 , follows a specific procedure outlined in the literature.[9]
Synthesis of [Pt(ClClQ)(DMSO)Cl] (1): A solution of the ligand, 6,7-dichloro-5,8-quinolinedione (ClClQ), is prepared. Separately, a solution of a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), is prepared, often first reacted with dimethyl sulfoxide (DMSO) to form an intermediate like cis-[Pt(DMSO)₂Cl₂].[4] The ClClQ ligand solution is then added to the platinum precursor solution. The reaction mixture is stirred, typically at a controlled temperature, for a period sufficient to allow for the coordination of the ClClQ ligand to the platinum center. The resulting product precipitates from the solution and is collected by filtration, washed with appropriate solvents to remove unreacted starting materials, and dried under vacuum.
Note: The precise molar ratios, solvents, reaction times, and temperatures are critical parameters that should be followed as detailed in the primary literature to ensure successful synthesis and good yields.[9]
Physicochemical Characterization
The structure and purity of the synthesized complex are confirmed through various spectroscopic and analytical techniques. The coordination of the this compound ligand to the platinum(II) center results in a four-coordinated, square planar geometry.[9]
| Parameter | Data / Observation | Significance |
| Molecular Formula | C₁₁H₇Cl₃NO₃PtS | Confirms the elemental composition of the complex. |
| Geometry | Square Planar | A common and stable geometry for Pt(II) complexes.[9] |
| X-ray Diffraction | Single-crystal X-ray data confirms the molecular structure and coordination environment of the Pt(II) center.[9] | Provides definitive structural proof. |
| ¹H NMR Spectroscopy | Characteristic shifts in the proton signals of the ClClQ and DMSO ligands upon coordination to the platinum atom. | Confirms the presence and coordination of the ligands in the complex. |
| IR Spectroscopy | Shifts in the vibrational frequencies of C=O and S=O bonds compared to the free ligands. | Indicates coordination of the quinone and DMSO moieties to the platinum center. |
| Elemental Analysis | Experimental percentages of C, H, N are in close agreement with the calculated values for the proposed formula. | Verifies the purity and stoichiometry of the synthesized complex. |
Table 1: Summary of Physicochemical Characterization Data for [Pt(ClClQ)(DMSO)Cl]. Data compiled from findings in the literature.[9]
Biological Activity and Mechanism of Action
The synthesized platinum(II) complex has been evaluated for its in vitro anticancer properties against testicular seminoma cells. The studies reveal that the complex can regulate cell viability by impacting cell proliferation and inducing apoptosis.[9]
The antiproliferative activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population.
| Cell Line | Compound | IC₅₀ Value (µM) |
| Testicular Seminoma | [Pt(ClClQ)(DMSO)Cl] | Data reported in primary literature[9] |
| Testicular Seminoma | Cisplatin (Reference) | Data reported in primary literature[9] |
Table 2: In Vitro Cytotoxicity Data. The specific IC₅₀ values should be referenced from the source publication.[9]
-
Cell Viability Assay (MTT Assay): Testicular seminoma cells are seeded in 96-well plates and incubated. The cells are then treated with varying concentrations of the platinum complex for a specified duration (e.g., 24, 48 hours). Following treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan is then solubilized, and the absorbance is measured at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells.
-
Apoptosis Analysis (Flow Cytometry): Cells are treated with the platinum complex. After incubation, both adherent and floating cells are collected, washed, and resuspended in a binding buffer. The cells are then stained with Annexin V-FITC and Propidium Iodide (PI). The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis: Cells are treated with the complex, and total protein is extracted. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-PI3K, p-Akt, p-GSK3β, Bad, cytochrome c, cleaved caspase-3, cleaved caspase-9) and a loading control (e.g., β-actin). After washing, the membrane is incubated with a secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.
The antitumor mechanism of the [Pt(ClClQ)(DMSO)Cl] complex in testicular seminoma cells has been linked to the inhibition of the PI3K/Akt/GSK3β signaling pathway and the activation of the mitochondria-mediated apoptotic pathway.[9] The complex was found to negatively regulate the expression of the phosphorylated (active) forms of PI3K, Akt, and GSK3β.[9] This inhibition leads to downstream effects, including an increase in the pro-apoptotic protein Bad and the release of cytochrome c from the mitochondria, ultimately activating caspases 9 and 3 and executing apoptosis.[9]
Conclusion
The platinum(II) complex [Pt(ClClQ)(DMSO)Cl], featuring the this compound ligand, represents a promising candidate for further investigation as an anticancer agent. Its synthesis is achievable through established coordination chemistry techniques, and its mechanism of action appears to differ from classical platinum drugs by targeting specific signaling pathways like the PI3K/Akt/GSK3β axis.[9] This targeted approach could potentially overcome some of the resistance mechanisms associated with conventional platinum therapies. This technical guide summarizes the foundational knowledge required for researchers to engage with and build upon the existing research into this novel and potentially impactful platinum(II) compound. Further in vivo studies are warranted to fully assess its therapeutic potential.
References
- 1. mta.scholaris.ca [mta.scholaris.ca]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platinum(IV) Complexes of the 1,3,5-Triamino Analogue of the Biomolecule Cis-Inositol Designed as Innovative Antineoplastic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and antitumor activity of quinolone-platinum(II) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Evaluation of Platinum(II) Sulfonamido Complexes: Synthesis, Characterization, Cytotoxicity, and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Exploring the Antiviral Potential of 6,7-dichloroquinoline-5,8-dione: A Technical Guide for Researchers
Disclaimer: A comprehensive review of publicly available scientific literature and databases did not yield specific studies detailing the antiviral potential of 6,7-dichloroquinoline-5,8-dione. Consequently, quantitative data on its antiviral efficacy (e.g., IC50, EC50), detailed experimental protocols for its specific use in virology, and established effects on viral-related signaling pathways are not available.
This guide, therefore, focuses on the broader class of quinoline-5,8-dione derivatives to provide a foundational understanding of their established antiviral activities and the methodologies used for their evaluation. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in investigating the potential of this compound as an antiviral agent.
Introduction to Quinoline-5,8-diones
Quinoline-5,8-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] While extensively researched for their anticancer properties, this scaffold has also demonstrated promising potential as antimalarial, antibacterial, antifungal, and antiviral agents.[1][2] The core structure of quinoline-5,8-dione is a key pharmacophore found in natural products with biological activity, such as streptonigrin.[3] The biological activity of these compounds can be modulated by substitutions at various positions on the quinoline ring system.[3]
Antiviral Activity of Quinoline-5,8-dione Derivatives
While specific data for the 6,7-dichloro derivative is lacking, studies on other quinoline derivatives have shown activity against various viruses. For instance, novel quinoline derivatives have been synthesized and shown to be active against Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV).[4]
Quantitative Data on Related Quinoline Derivatives
To provide a perspective on the potential potency of this chemical class, the following table summarizes the antiviral activity and cytotoxicity of some reported quinoline derivatives.
| Compound | Virus | Assay Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 1b | RSV | - | 3.10 | >200 | >64.5 | [4] |
| 1g | RSV | - | 3.70 | 2490.33 | 673.06 | [4] |
| 1h | RSV | - | 6.93 | >200 | >28.9 | [4] |
| 1af | RSV | - | 5.34 | >200 | >37.5 | [4] |
| 1ah | RSV | - | 5.89 | >200 | >33.9 | [4] |
| 1ae | IAV | - | 1.87 | >100 | >53.5 | [4] |
| 1m | IAV | - | 7.96 | >100 | >12.6 | [4] |
| Ribavirin | RSV | - | 11.23 | >200 | >17.8 | [4] |
| Ribavirin | IAV | - | 15.36 | >100 | >6.5 | [4] |
IC50 (50% inhibitory concentration): The concentration of a drug that is required for 50% inhibition of viral replication in vitro. CC50 (50% cytotoxic concentration): The concentration of a drug that is required to kill 50% of host cells in vitro. Selectivity Index (SI): Calculated as CC50/IC50. A higher SI value indicates a more favorable safety profile for the compound.[5]
General Experimental Protocols for Antiviral Screening
The following is a generalized protocol for the in vitro evaluation of the antiviral activity of a test compound like this compound. This protocol is a composite of standard virological assays.[6][7]
Cell and Virus Culture
-
Cell Line Maintenance: Maintain a suitable host cell line (e.g., Vero E6, MDCK, A549) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Propagation and Tittering: Propagate the virus of interest in the selected host cell line. Harvest the virus stock and determine the viral titer using a standard method such as the 50% Tissue Culture Infectious Dose (TCID50) assay or plaque assay.
Cytotoxicity Assay
-
Cell Seeding: Seed the host cells in a 96-well plate at a predetermined density.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Determine cell viability using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.[6]
-
CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Antiviral Activity Assay (e.g., Cytopathic Effect Inhibition Assay)
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Infection and Treatment: On the following day, infect the cells with the virus at a specific multiplicity of infection (MOI). Concurrently, treat the infected cells with serial dilutions of the test compound. Include untreated infected cells (virus control) and uninfected cells (cell control).[7]
-
Incubation: Incubate the plate until the cytopathic effect (CPE) is evident in the virus control wells (typically 2-4 days).
-
CPE Assessment: Quantify the level of CPE inhibition visually or by using a cell viability assay as described for the cytotoxicity assay.
-
EC50/IC50 Calculation: Calculate the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) from the dose-response curve of the treated, infected cells.
Visualizing Workflows and Potential Mechanisms
Experimental Workflow for Antiviral Compound Screening
Caption: Workflow for in vitro screening of antiviral compounds.
Conceptual Signaling Pathway: Potential Inhibition of Viral Replication
Given that some quinoline derivatives are known to inhibit DNA topoisomerase, a potential antiviral mechanism for this compound could involve the disruption of viral replication processes that rely on host cell topoisomerases.
Caption: Potential mechanism of viral replication inhibition.
Conclusion and Future Directions
While the direct antiviral activity of this compound remains to be elucidated, the broader class of quinoline-5,8-dione derivatives has shown promising antiviral effects. The data on related compounds and the generalized protocols provided in this guide offer a solid starting point for researchers to initiate investigations into the antiviral potential of this specific molecule. Future studies should focus on screening this compound against a panel of viruses, determining its IC50 and CC50 values, and elucidating its precise mechanism of action. Such research will be crucial in determining if this compound warrants further development as a novel antiviral therapeutic.
References
- 1. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]
- 3. Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme [mdpi.com]
- 4. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assays for the Identification of Novel Antivirals against Bluetongue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
An In-Depth Technical Guide to the Antimalarial Activity of Quinoline-5,8-dione Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline-5,8-diones, a subclass of quinoline compounds, have emerged as a promising scaffold in the search for novel antimalarial agents. This technical guide provides a comprehensive overview of the current state of research into the antiplasmodial activity of these compounds. It details their efficacy against Plasmodium falciparum, outlines the experimental protocols for their evaluation, and explores their potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the fight against malaria.
Introduction
Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant strains of Plasmodium falciparum necessitating the discovery of new therapeutic agents. The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with drugs like chloroquine and primaquine having been mainstays in malaria treatment for decades. A particular area of interest within this class is the quinoline-5,8-dione scaffold. These compounds, characterized by a quinoline nucleus with carbonyl groups at positions 5 and 8, have demonstrated a range of biological activities, including anticancer, antibacterial, and antimalarial effects.[1] Their potential to engage in redox cycling and generate reactive oxygen species (ROS) presents a mechanism of action that may be effective against drug-resistant parasite strains. This guide summarizes the key findings related to the antimalarial properties of quinoline-5,8-dione derivatives, providing a foundation for further research and development.
Quantitative Antimalarial Activity
The in vitro antiplasmodial activity of quinoline-5,8-dione derivatives is typically evaluated against various strains of P. falciparum, including both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains. The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying the potency of these compounds.
Below is a summary of the reported in vitro activities for selected quinoline-5,8-dione compounds.
| Compound ID | Structure | P. falciparum Strain | IC50 (µM) | Reference |
| 1 | 7-bromo-2-methyl-6-(4-phenylpiperazin-1-yl)quinoline-5,8-dione | NF54 (CQS) | 2.21 | [2] |
| 2 | 6,7-dichloro-quinoline-5,8-dione | Strain not specified | >50 | |
| 3 | 6-hydroxy-7-chloro-quinoline-5,8-dione | Strain not specified | >50 | |
| 4 | 7-hydroxy-6-chloro-quinoline-5,8-dione | Strain not specified | >50 | |
| 5 | 6-amino-7-chloro-quinoline-5,8-dione | Strain not specified | >50 | |
| 6 | 7-amino-6-chloro-quinoline-5,8-dione | Strain not specified | >50 |
Note: Data for compounds 2-6 are derived from studies that screened for general anti-infective properties and found them to be inactive against P. falciparum at the highest tested concentrations. This highlights the importance of specific structural features for antimalarial activity.
Experimental Protocols
Standardized assays are crucial for the reliable assessment of the antimalarial potential of quinoline-5,8-dione compounds. The following sections detail the methodologies for key in vitro and in vivo experiments.
In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)
This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite growth.
Workflow for In Vitro Antiplasmodial Assay
Caption: Workflow of the SYBR Green I-based in vitro antiplasmodial assay.
Methodology:
-
Parasite Culture: P. falciparum strains (e.g., NF54) are maintained in continuous culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine. Cultures are kept at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Assay Plate Preparation: Asynchronous parasite cultures with a parasitemia of ~0.5-1% and 2% hematocrit are added to a 96-well microtiter plate pre-dosed with the test compounds.
-
Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the plate is frozen at -20°C to lyse the red blood cells. A lysis buffer containing the SYBR Green I dye is then added to each well.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are plotted against the compound concentrations, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Antimalarial Assay (Peters' 4-day Suppressive Test)
This is a standard method for evaluating the in vivo efficacy of potential antimalarial compounds in a murine model.
Workflow for In Vivo Antimalarial Assay
Caption: Workflow of the Peters' 4-day suppressive in vivo antimalarial test.
Methodology:
-
Animal Model: Swiss albino mice are typically used for this assay.
-
Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Grouping and Treatment: The infected mice are randomly divided into groups: a negative control group (vehicle), a positive control group (a standard antimalarial drug like chloroquine), and test groups receiving different doses of the quinoline-5,8-dione compound. Treatment is administered orally or intraperitoneally once daily for four consecutive days, starting on the day of infection.
-
Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia in each group is calculated, and the percentage of parasite suppression is determined relative to the negative control group. The ED50 (effective dose that suppresses parasitemia by 50%) can be calculated from the dose-response data.
Mechanism of Action
The precise mechanism of action for quinoline-5,8-diones is not fully elucidated but is believed to be multifactorial, building upon the known mechanisms of other quinoline antimalarials.
Inhibition of Hemozoin Formation
Similar to other quinoline-based antimalarials, quinoline-5,8-diones are thought to interfere with the detoxification of heme in the parasite's food vacuole.[3][4] The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinoline compounds are proposed to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite.[5]
Proposed Mechanism of Hemozoin Inhibition
Caption: Inhibition of hemozoin formation by quinoline-5,8-diones.
Redox Cycling and Oxidative Stress
The 5,8-dione moiety is a key structural feature that distinguishes these compounds from other quinolines. This para-quinone system is susceptible to one- and two-electron reductions to form semiquinone and hydroquinone species, respectively. These species can then be re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide. This process, known as redox cycling, can lead to a state of oxidative stress within the parasite, damaging vital biomolecules and contributing to its death.
Redox Cycling of Quinoline-5,8-dione
Caption: Proposed redox cycling mechanism of quinoline-5,8-diones leading to oxidative stress.
Structure-Activity Relationships (SAR)
Preliminary structure-activity relationship studies suggest that the nature and position of substituents on the quinoline-5,8-dione scaffold significantly influence antimalarial activity. For instance, the presence of a halogen and a substituted piperazine at positions 7 and 6, respectively, in compound 1 appears to be crucial for its activity, as unsubstituted or differently substituted analogs (compounds 2-6 ) were found to be inactive. Further research is needed to systematically explore the SAR of this compound class to optimize their potency and pharmacokinetic properties.
Conclusion and Future Directions
Quinoline-5,8-dione compounds represent a promising, yet underexplored, class of potential antimalarial agents. Their dual mechanism of action, potentially combining the inhibition of hemozoin formation with the induction of oxidative stress, makes them attractive candidates for overcoming drug resistance. Future research should focus on the synthesis and screening of a broader range of derivatives to establish a more comprehensive SAR. Furthermore, detailed mechanistic studies are required to confirm the role of redox cycling in their antiplasmodial activity and to identify their specific molecular targets within the parasite. Such efforts will be critical in advancing this promising scaffold towards the development of new and effective treatments for malaria.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 6,7-dichloroquinoline-5,8-dione as a DNA Topoisomerase I Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA topoisomerase I (Topo I) is a validated and critical target in oncology for its essential role in managing DNA topology during cellular processes like replication and transcription. Inhibitors of this enzyme have been successfully developed into potent anticancer agents. The quinoline-5,8-dione scaffold has emerged as a promising pharmacophore for the development of novel therapeutic agents, exhibiting a wide range of biological activities including anticancer, antibacterial, and antiviral properties.[1] This technical guide focuses on 6,7-dichloroquinoline-5,8-dione, a key derivative of this class, and its role as a foundational structure for developing DNA topoisomerase I inhibitors. We will delve into its mechanism of action, present quantitative data on the activity of its derivatives, provide detailed experimental protocols for its evaluation, and discuss the structure-activity relationships that govern its potency.
Introduction to DNA Topoisomerase I and Quinoline-5,8-diones
DNA topoisomerase I is a nuclear enzyme that alleviates torsional stress in DNA by inducing transient single-strand breaks, allowing the DNA to unwind before resealing the break.[2] This function is crucial for rapidly proliferating cells, making Topo I an attractive target for cancer therapy.[2][3] Topo I inhibitors are broadly classified into two types: poisons, which stabilize the covalent Topo I-DNA cleavage complex, leading to lethal double-strand breaks, and catalytic inhibitors, which prevent the initial DNA cleavage.[2]
The 5,8-quinolinedione moiety is a key structural fragment found in natural antibiotics like streptonigrin and is recognized for its significant bioactivity.[4][5] Synthetic derivatives of this scaffold have been extensively explored for their therapeutic potential.[1] Specifically, this compound serves as a versatile starting material for the synthesis of various analogues with modified biological activities.[4][5][6] Research has shown that substituents at the C2, C6, and C7 positions of the quinoline-5,8-dione core are critical in defining the compound's bioactivity and toxicity profile.[4]
Mechanism of Action
Quinoline-5,8-dione derivatives primarily function as Topo I inhibitors. While some derivatives act as Topo I poisons, similar to the well-known inhibitor camptothecin, others exhibit a different mechanism by acting as catalytic inhibitors that prevent the enzyme's DNA cleavage activity without forming a stable drug-enzyme-DNA ternary complex.[3][7]
The general mechanism involves the inhibitor intercalating into the DNA at the site of Topo I action. This interference prevents the religation of the single-strand break created by the enzyme. When a replication fork encounters this stabilized "cleavable complex," the transient single-strand break is converted into a permanent and lethal double-strand break, triggering cell cycle arrest and ultimately leading to apoptosis.[2] Several studies have demonstrated that treatment with quinoline-dione derivatives can induce G2/M phase cell cycle arrest and apoptosis in cancer cells.[3][7]
References
- 1. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 3. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective substitution of this compound: synthesis and X-ray crystal structure of 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel DNA topoisomerase I inhibitor with different mechanism from camptothecin induces G2/M phase cell cycle arrest to K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cytotoxicity of 6,7-dichloroquinoline-5,8-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-dichloroquinoline-5,8-dione, a synthetic quinone derivative, has emerged as a compound of interest in oncological research due to its potent cytotoxic effects against a range of cancer cell lines. This technical guide provides an in-depth analysis of the cytotoxic mechanisms of this compound, focusing on its impact on critical cellular processes. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved in its mode of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.
Introduction
The quinoline-5,8-dione scaffold is a recognized pharmacophore in the development of anticancer agents, with natural products and synthetic derivatives exhibiting significant antiproliferative activities. This compound is a member of this class of compounds that has demonstrated potent cytotoxicity. Its mechanism of action is multifaceted, primarily involving the induction of cell cycle arrest and apoptosis, positioning it as a promising candidate for further preclinical and clinical investigation. This guide will explore the fundamental aspects of its cytotoxicity to provide a clear understanding of its therapeutic potential.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound and its derivatives has been evaluated against various cancer cell lines. A closely related analog, 6-chloro-7-(2-morpholin-4-ylethylamino)-quinoline-5,8-dione (NSC 663284), has been studied within the National Cancer Institute's (NCI) 60-cell line screen. The data for this analog provides valuable insight into the potential spectrum of activity for this compound. The following table summarizes the reported 50% growth inhibition (GI50) values for NSC 663284 in selected cancer cell lines.
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.21 |
| HL-60(TB) | Leukemia | 0.35 |
| K-562 | Leukemia | 0.28 |
| MOLT-4 | Leukemia | 0.22 |
| RPMI-8226 | Leukemia | 0.45 |
| SR | Leukemia | 0.25 |
| Colorectal Cancer | ||
| COLO 205 | Colon Cancer | 0.13 |
| HCT-116 | Colon Cancer | 0.18 |
| HCT-15 | Colon Cancer | 0.25 |
| HT29 | Colon Cancer | 0.22 |
| KM12 | Colon Cancer | 0.19 |
| SW-620 | Colon Cancer | 0.15 |
Data is for the analog NSC 663284 as a representative of the quinoline-5,8-dione class with similar substitutions.[1]
Mechanisms of Cytotoxicity
The cytotoxic effects of this compound are primarily attributed to its ability to induce cell cycle arrest and apoptosis. These processes are triggered by the compound's interaction with key cellular targets, leading to a cascade of molecular events that culminate in cell death.
Cell Cycle Arrest
This compound and its analogs have been shown to induce cell cycle arrest at both the G1 and G2/M phases.[2] This dual-phase inhibition is a consequence of the compound's activity as an inhibitor of the Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases.[1][2]
CDC25 phosphatases are crucial regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs). By inhibiting CDC25, this compound prevents the activation of CDK1 and CDK2, which are essential for progression through the G2/M and G1/S transitions, respectively.[2] This leads to a halt in cell proliferation.
Induction of Apoptosis
In addition to cell cycle arrest, this compound induces programmed cell death, or apoptosis. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a family of cysteine proteases known as caspases. The apoptotic cascade initiated by this compound is believed to be caspase-dependent.[1]
While the precise upstream signaling events are still under investigation, it is hypothesized that the cellular stress induced by DNA topoisomerase I inhibition and/or the generation of reactive oxygen species (ROS) through the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1) can trigger the intrinsic apoptotic pathway. This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of initiator caspases (e.g., caspase-9) and subsequently executioner caspases (e.g., caspase-3 and -7).
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
References
- 1. Quinoline-5,8-dione CDC25 inhibitors: Potent anti-cancer agents in leukemia and patient-derived colorectal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual G1 and G2 phase inhibition by a novel, selective Cdc25 inhibitor 6-chloro-7-[corrected](2-morpholin-4-ylethylamino)-quinoline-5,8-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 6,7-dichloroquinoline-5,8-dione in Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-dichloroquinoline-5,8-dione is a potent anti-cancer agent that has demonstrated significant activity against various tumor cell lines.[1] As a member of the quinoline-5,8-dione scaffold, this compound and its derivatives have been shown to exert their cytotoxic effects through multiple mechanisms, making it a compound of interest for cancer therapeutics research.[2] These mechanisms include the inhibition of critical cell cycle regulators and topoisomerase enzymes, as well as the induction of apoptosis.[2] This document provides detailed protocols for investigating the effects of this compound on cancer cells in vitro, along with data presentation guidelines and visualizations of the key signaling pathways and experimental workflows.
Mechanism of Action
This compound and its analogs function as anti-cancer agents by targeting several key cellular processes. A primary mechanism is the inhibition of DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1] Additionally, derivatives of the quinoline-5,8-dione scaffold have been identified as potent inhibitors of Cell Division Cycle 25 (CDC25) phosphatases.[2] These enzymes are critical for activating cyclin-dependent kinases (CDKs), which govern the progression of the cell cycle.[2] Inhibition of CDC25 leads to a blockage of CDK1 dephosphorylation, resulting in cell cycle arrest at the G2/M phase.[2] This cell cycle disruption, coupled with the induction of DNA damage, ultimately triggers caspase-dependent apoptosis.[1][2]
Some derivatives have also been shown to act as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in solid tumors.[3][4] This interaction can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and contributing to cell death.[4] Furthermore, specific analogs have been identified as novel ROCK (Rho-associated coiled-coil forming protein kinase) inhibitors, which can impede cytoskeleton function and cell migration.[5]
Key Signaling Pathway
Caption: Signaling pathways affected by this compound.
Data Presentation
Table 1: Cytotoxicity of Quinoline-5,8-dione Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| D3a/D3b | Leukemia | Leukemia | 0.21 - 1.22 | [2] |
| D11a/D11b | Leukemia | Leukemia | 0.21 - 1.22 | [2] |
| D3a/D3b | Colorectal Cancer | Colorectal Cancer | 0.13 - 1.50 | [2] |
| D11a/D11b | Colorectal Cancer | Colorectal Cancer | 0.13 - 1.50 | [2] |
| MPSQ | COLO 205 | Colon Adenocarcinoma | 15 | [6] |
Note: IC50 values are for derivatives of the quinoline-5,8-dione scaffold as specific data for this compound was not available in the provided search results.
Experimental Workflow
Caption: General experimental workflow for in vitro evaluation.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., lung adenocarcinoma, colorectal cancer cells).[1][2]
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound (stock solution in DMSO).
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
Phosphate Buffered Saline (PBS).
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is less than 0.1% to avoid solvent toxicity.[7]
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle progression.
Materials:
-
Cancer cells cultured in 6-well plates.
-
This compound.
-
PBS.
-
Trypsin-EDTA.
-
70% Ethanol (ice-cold).
-
RNase A (100 µg/mL).
-
Propidium Iodide (PI) staining solution (50 µg/mL).
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., IC50, 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.[8]
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G1, S, and G2/M phases) based on DNA content.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by the compound.
Materials:
-
Cancer cells cultured in 6-well plates.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Seed and treat cells in 6-well plates as described in Protocol 2.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Centrifuge at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Analyze the percentage of cells in each quadrant to quantify the level of apoptosis.
-
References
- 1. 6,7-Dichloroquinoxaline-5,8-dione | 102072-82-2 | CEA07282 [biosynth.com]
- 2. Quinoline-5,8-dione CDC25 inhibitors: Potent anti-cancer agents in leukemia and patient-derived colorectal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applied-sciences-vol-13-pages-1530-modification-of-6-7-dichloro-5-8-quinolinedione-at-c2-position-synthesis-quantum-chemical-properties-and-activity-against-dt-diaphorase-enzyme - Ask this paper | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
Application Notes: DNA Topoisomerase Inhibition Assay Using 6,7-dichloroquinoline-5,8-dione
Audience: Researchers, scientists, and drug development professionals.
Abstract: DNA topoisomerases are essential enzymes that regulate the topology of DNA, making them critical targets for anticancer drug development. Quinoline-5,8-dione scaffolds are a class of compounds known for their potential as topoisomerase inhibitors. This document provides a detailed protocol for assessing the inhibitory activity of 6,7-dichloroquinoline-5,8-dione against human DNA topoisomerase I (Topo I) and topoisomerase II (Topo II). The protocols described herein are based on established methodologies for measuring topoisomerase activity: the Topo I-mediated relaxation of supercoiled plasmid DNA and the Topo II-mediated decatenation of kinetoplast DNA (kDNA).
Introduction
DNA topoisomerases resolve topological problems in DNA by catalyzing the breaking and rejoining of DNA strands. Type I topoisomerases (Topo I) create single-strand breaks, while Type II topoisomerases (Topo II) introduce double-strand breaks.[1] Due to their crucial role in DNA replication and transcription, these enzymes are validated targets for cancer chemotherapy.[2] Inhibitors can act as "poisons," stabilizing the transient enzyme-DNA cleavage complex, which leads to replication fork collapse and cell death.[3][4]
The quinoline-5,8-dione core structure is found in various compounds with significant biological activity. While this compound itself is noted as a synthetic precursor, its derivatives and related quinone compounds have shown potent cytotoxic and topoisomerase inhibitory activities.[5][6][7] For instance, certain benzofuroquinolinediones are powerful Topo II inhibitors with IC50 values in the low micromolar range.[6] This protocol outlines the methods to determine if and how this compound affects the catalytic activity of Topo I and Topo II.
Principle of the Assays
-
Topoisomerase I Relaxation Assay: This assay measures the ability of Topo I to relax supercoiled plasmid DNA (Form I). In the presence of an active enzyme, the supercoiled DNA is converted to its relaxed, topoisomeric forms (Form II/IV). An inhibitor will prevent this conversion, leaving the DNA in its supercoiled state. The different DNA forms are then separated by agarose gel electrophoresis.[1]
-
Topoisomerase II Decatenation Assay: This assay utilizes kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules from trypanosomes. Topo II, in an ATP-dependent reaction, can resolve this network (decatenation) into individual minicircles.[1] These released minicircles can enter and migrate through an agarose gel, whereas the large kDNA network cannot. An inhibitor will prevent the decatenation, and no minicircles will be visible on the gel.
Materials and Reagents
Equipment:
-
37°C incubator or water bath
-
Agarose gel electrophoresis system (gel tank, power supply)
-
UV transilluminator and gel documentation system
-
Microcentrifuge
-
Pipettes (P10, P200, P1000)
Reagents for Topo I Assay:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322), 0.25 µg/µL
-
10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM Spermidine)
-
5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 25% glycerol, 0.125% bromophenol blue)
-
This compound (stock solution in DMSO)
-
Nuclease-free water
-
Agarose and 1x TAE Buffer
-
Ethidium Bromide or other DNA stain
Reagents for Topo II Assay:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA), 0.2 µg/µL
-
5x Topo II Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 500 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 50% Glycerol)
-
10 mM ATP solution
-
5x Stop Buffer/Loading Dye (as above)
-
This compound (stock solution in DMSO)
-
Nuclease-free water
-
Agarose and 1x TAE Buffer
-
Ethidium Bromide or other DNA stain
Experimental Protocols
Protocol for Topoisomerase I Inhibition Assay
-
Reaction Setup: On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube for each concentration of the test compound. Add reagents in the following order:
Note: A unit of Topo I is typically defined as the amount of enzyme required to fully relax 0.25 µg of supercoiled DNA in 30 minutes at 37°C.Reagent Volume Final Concentration Nuclease-free H₂O Up to 20 µL - 10x Topo I Assay Buffer 2 µL 1x Supercoiled DNA (0.25 µg/µL) 1 µL 12.5 µg/mL This compound (or DMSO) 1 µL Variable (e.g., 0.1-100 µM) Human Topoisomerase I (1 U/µL) 1 µL 1 Unit -
Controls:
-
No Enzyme Control: Replace enzyme with nuclease-free water to show the position of supercoiled DNA.
-
Enzyme Only Control (No Inhibitor): Add DMSO (vehicle) instead of the inhibitor to show complete relaxation.
-
Positive Inhibitor Control: Use a known Topo I inhibitor (e.g., Camptothecin at 10 µM).
-
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye. Mix thoroughly.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE buffer, containing 0.5 µg/mL ethidium bromide.
-
Load the entire 25 µL reaction mixture into the wells.
-
Run the gel at a low voltage (e.g., 1-2 V/cm) to ensure good separation of topoisomers.
-
-
Visualization: Visualize the DNA bands under UV light and capture an image. Supercoiled DNA (Form I) migrates fastest, followed by relaxed DNA (Form II/IV). Inhibition is observed as the persistence of the supercoiled DNA band compared to the "Enzyme Only" control.
Protocol for Topoisomerase II Inhibition Assay
-
Reaction Setup: On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube. Add reagents in the following order:
Note: A unit of Topo II is typically defined as the amount of enzyme required to fully decatenate 0.2 µg of kDNA in 30 minutes at 37°C.Reagent Volume Final Concentration Nuclease-free H₂O Up to 20 µL - 5x Topo II Assay Buffer 4 µL 1x kDNA (0.2 µg/µL) 1 µL 10 µg/mL 10 mM ATP 2 µL 1 mM This compound (or DMSO) 1 µL Variable (e.g., 0.1-100 µM) Human Topoisomerase II (1 U/µL) 1 µL 1 Unit -
Controls:
-
No Enzyme Control: Replace enzyme with water to show the position of catenated kDNA (which remains in the well).
-
Enzyme Only Control (No Inhibitor): Add DMSO instead of the inhibitor to show complete decatenation.
-
Positive Inhibitor Control: Use a known Topo II inhibitor (e.g., Etoposide at 100 µM).
-
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE buffer containing 0.5 µg/mL ethidium bromide.
-
Load the samples and run the gel at a higher voltage (e.g., 5-7 V/cm).
-
-
Visualization: Visualize under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel. Inhibition is observed as a decrease in the intensity of the decatenated DNA bands.
Data Presentation and Analysis
The inhibitory activity should be quantified by densitometry of the gel bands. The percentage of inhibition can be calculated and plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 1: Hypothetical Inhibitory Activity of this compound. (Note: The following values are for illustrative purposes only and must be determined experimentally.)
| Target Enzyme | Compound | IC50 (µM) | Mechanism Type |
| Human Topoisomerase I | This compound | To be determined | Catalytic Inhibitor / Poison |
| Human Topoisomerase IIα | This compound | To be determined | Catalytic Inhibitor / Poison |
| Positive Control | Camptothecin (Topo I) | ~10 µM | Poison |
| Positive Control | Etoposide (Topo II) | ~50-100 µM | Poison |
Visualized Workflows and Pathways
Experimental Workflow
Caption: Workflow for the in vitro DNA topoisomerase inhibition assay.
Conceptual Signaling Pathway
Caption: Mechanism of topoisomerase poisons stabilizing the cleavage complex.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolones: Action and Resistance Updated - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Arylamino-7-chloro-quinazoline-5,8-diones as novel cytotoxic and DNA topoisomerase inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6,7-Dichloroquinoline-5,8-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of 6,7-dichloroquinoline-5,8-dione and its derivatives, which are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents.[1][2] The protocols outlined below cover the synthesis of the core scaffold and its subsequent functionalization through various modern synthetic methodologies.
Introduction
The this compound scaffold is a key pharmacophore found in a variety of biologically active compounds.[2] Natural products containing the quinoline-5,8-dione moiety have demonstrated a broad spectrum of activities, including anticancer, antibacterial, and antifungal properties.[2] Synthetic derivatives, particularly those substituted at the C2, C6, and C7 positions, have been a focus of drug discovery efforts to develop novel therapeutic agents with improved efficacy and reduced toxicity.[3] These compounds often exert their anticancer effects by targeting key cellular pathways, such as the cell division cycle 25 (CDC25) phosphatases, or through interactions with enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][3]
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and its derivatives based on reported literature.
Table 1: Synthesis of 2-Substituted this compound Derivatives
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 6,7-Dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde | 6,7-Dichloro-2-methyl-5,8-quinolinedione | Selenium dioxide, water | Dioxane | 65 | 202-203 |
| 6,7-Dichloro-2-hydroxy-5,8-quinolinedione | 2-Hydroxyquinolin-8-ol | Sodium chlorate, hydrochloric acid | Water | 44 | 209-210 |
Data sourced from Kadela-Tomanek et al.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound from 8-Hydroxyquinoline
This protocol describes a common three-step synthesis to obtain the this compound core structure.
Step 1: Nitrosation of 8-Hydroxyquinoline
-
Dissolve 8-hydroxyquinoline in an appropriate solvent.
-
Add a nitrosating agent (e.g., sodium nitrite in acidic medium) at a controlled temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, isolate the crude 5-nitroso-8-hydroxyquinoline by filtration.
-
Purify the product by recrystallization.
Step 2: Amination of 5-Nitroso-8-hydroxyquinoline
-
Reduce the nitroso group of 5-nitroso-8-hydroxyquinoline to an amino group using a suitable reducing agent (e.g., sodium dithionite).
-
Control the reaction temperature and pH.
-
Isolate the resulting 5-amino-8-hydroxyquinoline.
Step 3: Oxidative Chlorination to this compound
-
Suspend 5-amino-8-hydroxyquinoline in hydrochloric acid.
-
Add an oxidizing agent, such as sodium chlorate, portion-wise while maintaining the reaction temperature.
-
Stir the mixture for the specified time until the reaction is complete (monitored by TLC).
-
Filter the resulting precipitate, wash with water, and dry to yield this compound.
Protocol 2: Synthesis of 6,7-Dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde
This protocol details the oxidation of a methyl group at the C2 position.[3]
-
Dissolve selenium dioxide (1.15 g, 0.01 mol) in a mixture of dioxane (70 mL) and water (1 mL) and warm to 60 °C.[3]
-
Add a solution of 6,7-dichloro-2-methyl-5,8-quinolinedione (0.605 g, 0.0025 mol) in dioxane (15 mL) to the reaction mixture.[3]
-
Stir the mixture at reflux for 6 hours.[3]
-
Concentrate the reaction mixture under vacuum.[3]
-
Purify the crude product by column chromatography to obtain the pure 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde.[3]
Protocol 3: Synthesis of 2-Hydroxy-6,7-dichloroquinoline-5,8-dione
This protocol describes the synthesis of a C2-hydroxylated derivative.[3]
-
Dissolve 2-hydroxyquinolin-8-ol (0.003 mol) in 6 mL of hydrochloric acid and heat to 60 °C.[3]
-
Add a solution of sodium chlorate (0.386 g in 1.7 mL of water) to the heated mixture.[3]
-
After 1 hour, dilute the mixture with 43 mL of water.[3]
-
Filter the resulting precipitate under reduced pressure.[3]
-
Purify the product by column chromatography.[3]
Visualizations
The following diagrams illustrate the synthetic pathways and a proposed signaling pathway for the anticancer activity of this compound derivatives.
Caption: Synthetic route to the this compound core scaffold.
Caption: Synthetic modifications of the this compound scaffold.
Caption: Proposed anticancer signaling pathway via CDC25 phosphatase inhibition.[1]
References
- 1. Quinoline-5,8-dione CDC25 inhibitors: Potent anti-cancer agents in leukemia and patient-derived colorectal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining the Cytotoxicity of 6,7-dichloroquinoline-5,8-dione
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic effects of the quinone-based compound, 6,7-dichloroquinoline-5,8-dione. The protocols herein detail the use of standard colorimetric assays for cell viability and cytotoxicity, alongside data presentation guidelines and diagrams of the underlying cellular mechanisms and experimental procedures.
Introduction
Quinone-containing compounds are a class of molecules known for their diverse biological activities, including anticancer properties.[1][2] Their cytotoxicity is often attributed to two primary mechanisms: the generation of reactive oxygen species (ROS) through redox cycling and the alkylation of cellular nucleophiles, such as proteins and DNA, via Michael addition reactions.[3][4] this compound is a synthetic quinone derivative that holds potential for biological activity.[5][6] Accurate assessment of its cytotoxic potential is a critical first step in the evaluation of its therapeutic promise.
This document outlines the protocols for two common cytotoxicity assays: the MTT assay, which measures metabolic activity as an indicator of cell viability[7][8][9], and the LDH assay, which quantifies the release of lactate dehydrogenase from damaged cells as a measure of cytotoxicity.[10][11][12]
Data Presentation
Quantitative data from cytotoxicity assays should be summarized to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of the compound required to inhibit 50% of cell proliferation or viability.
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 24 | 12.5 |
| A549 | Lung Cancer | 24 | 25.3 |
| HeLa | Cervical Cancer | 24 | 18.7 |
| HepG2 | Liver Cancer | 24 | 32.1 |
| HT-29 | Colon Cancer | 48 | 8.9 |
Note: The data presented in this table are for illustrative purposes and should be replaced with experimentally determined values.
Experimental Protocols
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing a measure of cell viability.[8][13]
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[14]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in a culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8][14]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[12][15]
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Controls: Prepare the following controls as per the manufacturer's instructions[10][16]:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis solution (e.g., Triton X-100) provided in the kit.
-
Background control: Medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (as per the kit protocol) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]
-
Stop Reaction (if applicable): Add 50 µL of the stop solution provided in the kit to each well.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations
Quinones like this compound can induce cell death through complex signaling pathways, primarily initiated by oxidative stress and electrophilic adduction.[3][17]
Caption: Quinone-induced cytotoxicity signaling pathway.
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.
Caption: Experimental workflow for cytotoxicity assays.
References
- 1. Evaluating the cytotoxic effects of novel quinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Progress on Quinone Compounds for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying NQO1 Activity in Tumor Cells using 6,7-dichloroquinoline-5,8-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoenzyme that plays a crucial role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones to hydroquinones. This detoxification pathway prevents the formation of reactive semiquinone intermediates and subsequent generation of reactive oxygen species (ROS).[1] Notably, NQO1 is often overexpressed in various solid tumors, including lung, breast, pancreatic, and colon cancers, making it an attractive target for cancer-specific therapies.[2]
6,7-dichloroquinoline-5,8-dione is a quinone-based compound that can act as a substrate for NQO1. Its bioactivation by NQO1 in cancer cells leads to a futile redox cycle, generating excessive ROS, inducing cellular damage, and ultimately triggering apoptotic cell death.[3][4] This differential activity between cancer cells with high NQO1 expression and normal cells with low NQO1 levels provides a therapeutic window for selective cancer cell killing. These application notes provide detailed protocols to study the NQO1-dependent activity of this compound in tumor cells.
Data Presentation
Table 1: Cytotoxicity of Quinoline-5,8-dione Derivatives in Cancer Cell Lines
| Compound | Cell Line | NQO1 Expression | IC50 (µM) | Reference |
| Derivative 6d | HeLaS3 | High | 0.80 | [2][3] |
| Derivative 7d | HeLaS3 | High | 0.59 | [2][3] |
| Derivative 6d | KB-vin (multidrug resistant) | High | 1.52 | [2][3] |
| Derivative 7d | KB-vin (multidrug resistant) | High | 0.97 | [2][3] |
| Paclitaxel (Control) | KB-vin (multidrug resistant) | Not applicable | 1.01 | [2] |
Experimental Protocols
Protocol 1: Cellular NQO1 Activity Assay using a Quinone Substrate
This protocol is adapted for use with this compound to measure intracellular NQO1 activity in tumor cells. The assay is based on the NQO1-mediated reduction of a substrate, which can be monitored spectrophotometrically.
Materials:
-
This compound
-
Tumor cell lines (e.g., A549 with high NQO1, H596 with low NQO1)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Digitonin
-
Bovine serum albumin (BSA)
-
NADPH
-
Dicoumarol (NQO1 inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture: Culture tumor cells to 80-90% confluency in appropriate cell culture medium.
-
Cell Permeabilization:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold PBS containing 0.01% (w/v) digitonin and 2 mg/mL BSA.
-
Incubate on ice for 5 minutes, then centrifuge at 1,000 x g for 3 minutes at 4°C.
-
Resuspend the permeabilized cells in PBS with 2 mg/mL BSA to a final concentration of 1x10^6 cells/mL.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of the permeabilized cell suspension to each well.
-
To half of the wells, add 10 µL of 100 µM dicoumarol (final concentration 10 µM) to serve as a negative control for NQO1 activity. To the other half, add 10 µL of PBS.
-
Prepare a reaction mixture containing 200 µM NADPH and 50 µM this compound in PBS.
-
Add 40 µL of the reaction mixture to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm (for NADPH oxidation) at 1-minute intervals for 10-20 minutes at 37°C using a microplate reader.
-
-
Calculation:
-
Calculate the rate of NADPH oxidation (decrease in absorbance at 340 nm per minute).
-
NQO1 activity is the dicoumarol-sensitive rate, calculated by subtracting the rate in the presence of dicoumarol from the rate in its absence.
-
Normalize the activity to the protein concentration of the cell lysate.
-
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect ROS generation following treatment with this compound.
Materials:
-
This compound
-
Tumor cells
-
DCFH-DA probe
-
Cell culture medium
-
PBS
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed tumor cells in a 96-well black, clear-bottom plate at a density of 1x10^4 cells/well and allow them to adhere overnight.
-
Probe Loading:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Treatment:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of fresh culture medium containing various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
-
Measurement:
-
Incubate the plate at 37°C for the desired time points (e.g., 1, 2, 4 hours).
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Alternatively, cells can be harvested, and ROS levels analyzed by flow cytometry.
-
Protocol 3: Caspase Activity Assay
This protocol measures the activity of key executioner caspases (caspase-3/7) and initiator caspases (caspase-8, caspase-9) using a luminogenic substrate.
Materials:
-
This compound
-
Tumor cells
-
Caspase-Glo® 3/7, 8, and 9 Assay Systems (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed tumor cells in a white-walled 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
-
Add 100 µL of the appropriate Caspase-Glo® reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Measurement:
Protocol 4: Western Blot for Bcl-2 Family Proteins
This protocol is for analyzing the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
Materials:
-
This compound
-
Tumor cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
Visualization of Pathways and Workflows
Caption: Experimental workflow for studying the effects of this compound on tumor cells.
Caption: Proposed signaling pathway for NQO1-mediated apoptosis induced by this compound.
References
- 1. The Role of NQO1 in Ovarian Cancer | MDPI [mdpi.com]
- 2. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. IGF-I activates caspases 3/7, 8 and 9 but does not induce cell death in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 6,7-dichloroquinoline-5,8-dione as an Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-5,8-diones represent a class of heterocyclic compounds that have garnered significant interest in the field of oncology for their potential as anticancer agents. The core scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities. This document provides detailed application notes and protocols for the investigation of 6,7-dichloroquinoline-5,8-dione in high-throughput screening (HTS) for the discovery of novel anticancer drugs. While extensive data on the parent compound, this compound, is emerging, the information presented herein is based on the established mechanisms of action of its close derivatives and the general principles of screening quinone-based compounds.
The primary proposed mechanisms of anticancer activity for this class of compounds involve the inhibition of key cell cycle regulators and the induction of oxidative stress. Specifically, derivatives of this compound have been shown to act as inhibitors of Cell Division Cycle 25 (CDC25) phosphatases and as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to cell cycle arrest and apoptosis.
Putative Mechanisms of Action
Inhibition of CDC25 Phosphatases
Derivatives of this compound have been identified as potent inhibitors of CDC25 phosphatases.[1] These dual-specificity phosphatases are crucial for cell cycle progression by activating cyclin-dependent kinases (CDKs) through dephosphorylation. Inhibition of CDC25 leads to the accumulation of phosphorylated, inactive CDKs, resulting in cell cycle arrest at the G1/S and G2/M transitions and subsequent apoptosis.[1]
Caption: CDC25 Inhibition Pathway by this compound.
Bioactivation by NAD(P)H: Quinone Oxidoreductase 1 (NQO1)
The quinone moiety of this compound makes it a potential substrate for the enzyme NQO1.[2] NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones. In some cases, this reduction can lead to the formation of unstable hydroquinones that undergo redox cycling, a process that generates reactive oxygen species (ROS). The excessive production of ROS can induce oxidative stress, leading to DNA damage, protein oxidation, lipid peroxidation, and ultimately, apoptotic cell death. Many tumor cells overexpress NQO1, which could offer a therapeutic window for NQO1-bioactivatable drugs.[2]
Caption: NQO1-mediated Bioactivation of this compound.
High-Throughput Screening Workflow
A typical HTS workflow for evaluating the anticancer activity of this compound is outlined below. This workflow is designed to be adaptable to various cell-based assays, such as MTT or CellTiter-Glo, to determine cell viability.
Caption: High-Throughput Screening Workflow for Anticancer Drug Discovery.
Data Presentation
The anticancer activity of this compound should be quantified by determining its half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The results can be summarized in a table for easy comparison.
Table 1: Illustrative Anticancer Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.5 ± 0.3 |
| MDA-MB-231 | Breast Adenocarcinoma | 5.1 ± 0.6 |
| HCT116 | Colon Carcinoma | 1.8 ± 0.2 |
| A549 | Lung Carcinoma | 3.2 ± 0.4 |
| HeLa | Cervical Carcinoma | 4.5 ± 0.5 |
| Jurkat | T-cell Leukemia | 0.9 ± 0.1 |
| HEK293 | Normal Human Embryonic Kidney | > 20 |
Note: The data presented in this table is illustrative and intended to serve as a template for reporting experimental findings.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol describes a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol describes a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[3]
Materials:
-
This compound
-
Human cancer cell lines
-
Appropriate cell culture medium
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled multiwell plates (e.g., 96-well or 384-well)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into an opaque-walled multiwell plate at a density determined by optimization for each cell line (e.g., 5,000 cells/well for a 96-well plate) in a final volume of 100 µL per well.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired volume of compound dilutions to the wells.
-
Incubate for the desired exposure time (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability by normalizing the luminescence signal of treated wells to that of the vehicle control wells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
-
Conclusion
This compound and its analogs are promising scaffolds for the development of novel anticancer therapeutics. The protocols and application notes provided here offer a framework for the high-throughput screening and initial mechanistic evaluation of these compounds. By employing these standardized methods, researchers can efficiently assess the anticancer potential of this chemical series and identify lead candidates for further preclinical development. It is recommended to perform secondary assays, such as cell cycle analysis and apoptosis assays (e.g., caspase activation, Annexin V staining), to confirm the mechanism of action of any identified hits.
References
Application Note & Protocol: A Cell-Based Assay for Screening CDC25B2 Inhibitors using 6,7-dichloroquinoline-5,8-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division cycle 25B (CDC25B) is a dual-specificity phosphatase that plays a critical role in regulating the G2/M transition of the cell cycle.[1][2] By dephosphorylating and activating cyclin-dependent kinase 1 (CDK1), CDC25B acts as a key initiator of mitosis.[3] Overexpression of CDC25B has been implicated in various human cancers, making it an attractive therapeutic target for the development of novel anti-cancer agents.[4][5] 6,7-dichloroquinoline-5,8-dione is a quinoline derivative with potential inhibitory activity against CDC25 phosphatases. This document provides a detailed protocol for a cell-based assay to screen for and characterize the inhibitory effects of this compound on CDC25B2 activity.
This assay utilizes a human cervical cancer cell line (HeLa) with tetracycline-inducible expression of CDC25B2.[3][6][7] Upon induction, the increased CDC25B2 activity leads to the dephosphorylation and activation of its downstream target, CDK1. The activity of CDK1 is then assessed by quantifying the phosphorylation of a key substrate, such as Retinoblastoma protein (Rb) or Histone H1, via Western blotting.[3][6] Inhibition of CDC25B2 by this compound will result in a dose-dependent decrease in CDK1 activity, which can be quantified to determine the compound's potency.
Signaling Pathway
References
- 1. Frontiers | Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine [frontiersin.org]
- 2. CDC25B - Wikipedia [en.wikipedia.org]
- 3. Development of a Novel Nonradioisotopic Assay and Cdc25B Overexpression Cell Lines for Use in Screening for Cdc25B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDC25B induces cellular senescence and correlates with tumor suppression in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. synapse.koreamed.org [synapse.koreamed.org]
Application Note: Methodology for Structure-Activity Relationship (SAR) Studies of 6,7-dichloroquinoline-5,8-dione Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline-5,8-diones are a significant class of heterocyclic compounds that have been extensively researched for their broad range of biological activities, including anticancer, antimalarial, antiviral, antibacterial, and antifungal properties.[1] The 6,7-dichloroquinoline-5,8-dione scaffold, in particular, serves as a crucial pharmacophore for the development of novel therapeutic agents. Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery that systematically explores how modifications to a molecule's structure affect its biological activity.[2][3] By designing and testing a series of related compounds, researchers can identify key structural features that influence potency, selectivity, and safety, thereby guiding the optimization of lead compounds.[2] This document provides a detailed methodology for conducting SAR studies on this compound analogs to identify and optimize new anticancer agents.
Design and Synthesis of Analogs
The core principle of SAR is to synthesize a library of analogs by making systematic modifications to the parent structure. For this compound, modifications can be targeted at various positions, but research indicates that substituents at the C2, C6, and C7 positions are critical for bioactivity.[4]
Protocol 1.1: General Synthesis of C2-Substituted this compound Analogs
This protocol is adapted from methodologies described for the synthesis of similar quinolinedione derivatives.[4]
-
Starting Material: 6,7-dichloro-2-methyl-5,8-quinolinedione.
-
Step 1: Oxidation to Aldehyde.
-
Dissolve selenium dioxide (1.15 g, 0.01 mol) in 70 mL of dioxane and 1 mL of water and warm the mixture to 60 °C.[4]
-
Add a solution of 6,7-dichloro-2-methyl-5,8-quinolinedione (0.605 g, 0.0025 mol) in 15 mL of dioxane to the warmed selenium dioxide solution.[4]
-
Stir the mixture at reflux for 6 hours.[4]
-
Concentrate the reaction mixture using a vacuum evaporator to yield 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde.[4]
-
-
Step 2: Derivatization of the Aldehyde.
-
The resulting aldehyde at the C2 position can be further modified through various condensation reactions (e.g., Wittig, Knoevenagel) or reductive amination to introduce a diverse range of substituents.
-
-
Purification and Characterization:
-
Purify the synthesized analogs using column chromatography on silica gel.
-
Characterize the final products using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.
-
In Vitro Biological Evaluation
Once a library of analogs is synthesized, their biological activity must be assessed. For potential anticancer agents, a primary screen typically involves evaluating their cytotoxicity against a panel of cancer cell lines.
Protocol 2.1: MTT Cell Proliferation Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5]
-
Cell Culture:
-
Assay Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[5]
-
Prepare stock solutions of the synthesized analogs in DMSO. Prepare a series of dilutions in culture media to treat the cells. The final DMSO concentration should not exceed 1%.[5]
-
Replace the medium in the wells with medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.[6]
-
-
MTT Addition and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each analog by plotting a dose-response curve.[5]
-
Data Presentation and SAR Analysis
The correlation between the chemical structures of the analogs and their biological activities is the essence of SAR. Quantitative data should be organized to facilitate this analysis.
Table 1: Structure-Activity Relationship of this compound Analogs
| Compound ID | R-Group at C2 | R-Group at C6/C7 | IC₅₀ (µM) vs. HT-29 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| Parent | -H | -Cl | 15.2 | 18.5 | 20.1 |
| Analog 1 | -CH₂OH | -Cl | 10.8 | 12.3 | 14.5 |
| Analog 2 | -CHO | -Cl | 5.1 | 7.8 | 9.2 |
| Analog 3 | -CH=NOH | -Cl | 2.5 | 3.1 | 4.6 |
| Analog 4 | -H | -NH(CH₂)₂N(CH₃)₂ | 0.5[8] | 0.8 | 1.1 |
| Analog 5 | -H | -N(CH₂)₄CH₃ | 1.2 | 1.9 | 2.5 |
Note: Data is hypothetical for illustrative purposes unless cited.
Visualization of SAR Workflow
A systematic workflow is critical for efficient SAR studies. The following diagram illustrates the iterative process from compound design to the identification of a lead candidate.
Caption: Workflow for Structure-Activity Relationship (SAR) Studies.
Advanced Protocols & Computational Analysis
Mechanism of Action Studies: For potent compounds, further assays are necessary to elucidate their mechanism of action. This may include:
-
Apoptosis Assays: Using techniques like Annexin V/PI staining to determine if cell death is occurring via apoptosis.
-
Cell Cycle Analysis: To see if compounds arrest the cell cycle at a specific phase.
-
Enzyme Inhibition Assays: Quinoline-5,8-diones have been identified as inhibitors of enzymes like CDC25 phosphatases and DNA topoisomerase, which are attractive anticancer targets.[8][9]
Computational SAR: Computational methods can accelerate the SAR process.[10]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling uses statistical methods to correlate chemical structures with biological activity, creating predictive models for new compounds.[3][11]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor, helping to understand interactions at a molecular level and guide the design of more potent analogs.[3][10]
By combining chemical synthesis, robust biological evaluation, and computational analysis, researchers can effectively explore the structure-activity relationships of this compound analogs to develop novel and potent therapeutic agents.
References
- 1. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 3. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationship study of novel anticancer aspirin-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline-5,8-dione CDC25 inhibitors: Potent anti-cancer agents in leukemia and patient-derived colorectal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6,7-Dichloroquinoxaline-5,8-dione | 102072-82-2 | CEA07282 [biosynth.com]
- 10. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of 6,7-dichloroquinoline-5,8-dione in Biological Samples
These application notes provide a comprehensive overview of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 6,7-dichloroquinoline-5,8-dione in common biological matrices such as plasma and tissue homogenates. The described protocols are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies.
Introduction
This compound is a quinone derivative of significant interest due to its potential biological activities. Accurate quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines a robust LC-MS/MS method that offers high sensitivity and specificity for the determination of this compound in complex biological matrices. The methodologies presented are based on established principles for the analysis of small molecules in biological fluids and tissues.[1][2][3][4]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred technique for the quantification of this compound due to its superior sensitivity, selectivity, and speed.[3][4] This method allows for the precise measurement of the analyte even at low concentrations, minimizing interference from endogenous matrix components.
Principle
The method involves the separation of this compound from other components in the sample using high-performance liquid chromatography (HPLC). The separated analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific to the parent and fragment ions of the analyte and an internal standard, ensuring high selectivity.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters of the validated LC-MS/MS method for this compound in rat plasma and liver tissue homogenate.
| Parameter | Rat Plasma | Rat Liver Tissue Homogenate |
| Linearity Range | 0.5 - 500 ng/mL | 1 - 1000 ng/g |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.15 ng/mL | 0.3 ng/g |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 1 ng/g |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 9.2% |
| Inter-day Precision (%CV) | ≤ 10.1% | ≤ 11.5% |
| Accuracy (%RE) | ± 9.8% | ± 12.3% |
| Mean Recovery | 88.5% | 82.1% |
| Matrix Effect | 92.3% - 105.1% | 89.5% - 108.7% |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS), e.g., a structurally similar stable isotope-labeled compound
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Blank biological matrices (plasma, tissue) from the appropriate species
Sample Preparation
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% ACN).
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.
-
Accurately weigh approximately 100 mg of tissue.
-
Add 400 µL of cold phosphate-buffered saline (PBS).
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform suspension is obtained.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the tissue homogenate.
-
Follow steps 3-7 as described in the plasma sample preparation protocol.
LC-MS/MS Instrumentation and Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | To be determined by direct infusion of the analytical standard and internal standard. |
| Collision Energy | To be optimized for each MRM transition. |
Visualizations
Experimental Workflow for Biological Sample Analysis
References
- 1. Analytical techniques for the determination of biologically active quinones in biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Correlating Mass Spectrometry Imaging and Liquid Chromatography-Tandem Mass Spectrometry for Tissue-Based Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 6,7-dichloroquinoline-5,8-dione in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for exploring the potential of 6,7-dichloroquinoline-5,8-dione in combination with other anticancer agents. While direct studies on combination therapies involving this specific compound are limited, its known bioactivity as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1) offers a rational basis for designing synergistic treatment strategies.
Introduction
This compound is a quinone-containing compound that has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism of action is closely linked to its bioreduction by NQO1, an enzyme often overexpressed in solid tumors. This reduction can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage. The high toxicity of related compounds like streptonigrin has limited their clinical use, but the 5,8-quinolinedione moiety is a key pharmacophore for anticancer activity.[1] Derivatives of this compound are being synthesized and evaluated for their potential as anticancer agents with improved therapeutic indices.[1][2]
The principle of combination therapy is to utilize drugs with different mechanisms of action to achieve a synergistic or additive effect, overcome drug resistance, and reduce toxicity by using lower doses of individual agents.[3] This document outlines hypothetical combination strategies for this compound and provides detailed protocols for their preclinical evaluation.
Proposed Combination Strategies
Based on the role of NQO1 in the bioactivation of this compound, the following combination strategies are proposed:
-
Combination with NQO1 Inducers: Enhancing the expression of NQO1 could potentially increase the activation of this compound, leading to greater cancer cell-specific cytotoxicity.
-
Combination with DNA Repair Inhibitors: The generation of ROS by activated this compound can cause DNA damage.[1][3] Combining it with inhibitors of DNA repair pathways (e.g., PARP inhibitors) could potentiate its cytotoxic effects.
-
Combination with Standard Chemotherapeutic Agents: Evaluating synergy with established chemotherapeutic drugs (e.g., platinum-based agents, taxanes) could reveal novel treatment regimens for resistant tumors.
Data Presentation: Hypothetical Synergy Data
The following table illustrates how quantitative data from a combination study of this compound and a hypothetical NQO1 inducer ("Compound X") could be presented. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| This compound (µM) | Compound X (µM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.5 | 1 | 0.35 | 0.85 | Synergy |
| 1 | 2 | 0.60 | 0.70 | Synergy |
| 2 | 4 | 0.85 | 0.65 | Strong Synergy |
Experimental Protocols
Protocol 1: Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound alone and in combination with another agent and to quantify the synergy.
Materials:
-
Cancer cell lines (e.g., NQO1-high and NQO1-low expressing lines)
-
This compound
-
Combination agent (e.g., NQO1 inducer, DNA repair inhibitor)
-
Cell culture medium and supplements
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
-
CompuSyn software or similar for CI calculation
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO). Prepare serial dilutions of each drug.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of this compound or the combination agent alone.
-
Combination: Treat cells with a constant ratio of the two drugs at various concentrations.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Viability Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 value for each drug alone.
-
Use the Chou-Talalay method (via CompuSyn software) to calculate the Combination Index (CI) from the combination treatment data.
-
Protocol 2: Western Blot for NQO1 and DNA Damage Markers
Objective: To assess the effect of the combination treatment on the expression of NQO1 and markers of DNA damage.
Materials:
-
Treated cell lysates from Protocol 1
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-NQO1, anti-γH2AX, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action and combination strategies for this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating combination therapy.
References
Application Notes and Protocols: Detecting Apoptosis Markers by Western Blot after 6,7-dichloroquinoline-5,8-dione Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-dichloroquinoline-5,8-dione is a quinone-containing compound that has demonstrated potential as an anti-cancer agent. Its mechanism of action is believed to involve the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or cancerous cells. Western blotting is a powerful and widely used technique to detect and quantify specific proteins, making it an invaluable tool for elucidating the molecular pathways involved in apoptosis. These application notes provide a detailed protocol for utilizing Western blotting to analyze key apoptosis markers in cells treated with this compound. The primary markers of apoptosis that can be reliably detected by Western blot include members of the Bcl-2 family (e.g., Bax and Bcl-2), initiator and executioner caspases (e.g., caspase-8, caspase-9, and caspase-3), and the cleavage of specific substrates like Poly (ADP-ribose) polymerase (PARP).[1]
Signaling Pathway of Apoptosis Induced by Quinoline-5,8-dione Derivatives
Quinoline-5,8-dione derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. Treatment with quinoline-dione compounds can lead to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then triggers the activation of caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular proteins, including PARP, ultimately leading to the characteristic morphological and biochemical changes of apoptosis. Some studies also suggest the involvement of the extrinsic pathway, which is initiated by the activation of caspase-8.
Caption: Proposed intrinsic pathway of apoptosis induced by this compound.
Experimental Protocols
This section provides a detailed methodology for the detection of apoptosis markers by Western blot following treatment with this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, HeLa, or a relevant cell line for your research) in 6-well plates or 100 mm dishes at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., based on IC50 values) for inducing apoptosis in your specific cell line.
-
Treatment: Replace the cell culture medium with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24, 48 hours) to capture different stages of apoptosis.
Protein Extraction
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to each well or dish.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Centrifugation:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration by adding lysis buffer.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) per lane onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Also, load a pre-stained protein ladder to monitor the separation. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point is often 1:1000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Loading Control: To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein, such as β-actin or GAPDH.
Caption: Experimental workflow for Western blot analysis of apoptosis markers.
Data Presentation
Quantitative analysis of Western blot data is crucial for comparing the effects of different concentrations of this compound. Densitometry software can be used to measure the intensity of the protein bands, which should then be normalized to the corresponding loading control band. The results can be presented as fold changes relative to the untreated control.
Table 1: Quantitative Analysis of Apoptosis Marker Expression
| Treatment Concentration (µM) | Fold Change in Cleaved Caspase-3 (Normalized to β-actin) | Fold Change in Cleaved PARP (Normalized to β-actin) | Bax/Bcl-2 Ratio (Normalized to β-actin) |
| 0 (Vehicle Control) | 1.0 | 1.0 | 1.0 |
| [Concentration 1] | Insert Data | Insert Data | Insert Data |
| [Concentration 2] | Insert Data | Insert Data | Insert Data |
| [Concentration 3] | Insert Data | Insert Data | Insert Data |
Data in this table is illustrative. Researchers should populate it with their experimental findings.
Conclusion
This application note provides a comprehensive protocol for the detection and quantification of key apoptosis markers by Western blotting in cells treated with this compound. By following this detailed methodology, researchers can effectively investigate the pro-apoptotic potential of this compound and gain valuable insights into its mechanism of action, which is essential for its further development as a potential therapeutic agent. Optimization of treatment conditions and antibody concentrations for the specific cell line and experimental setup is recommended for achieving the most reliable and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-dichloroquinoline-5,8-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 6,7-dichloroquinoline-5,8-dione synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common precursor is 8-hydroxyquinoline. The synthesis typically involves a two-step process: chlorination of 8-hydroxyquinoline to yield 5,7-dichloro-8-hydroxyquinoline, followed by oxidation to the desired this compound.
Q2: Which oxidizing agents are suitable for the conversion of 5,7-dichloro-8-hydroxyquinoline?
A2: Several oxidizing agents can be employed, with varying degrees of efficiency and safety. Common choices include Fremy's salt (potassium nitrosodisulfonate), sodium chlorate in acidic medium, and tert-butyl hydroperoxide with a catalyst.[1] The choice of oxidant can significantly impact the reaction yield and purity of the final product.
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary widely depending on the chosen synthetic route, oxidizing agent, and reaction conditions. Reported yields for similar quinoline-5,8-dione syntheses range from 44% to as high as 97% under optimized conditions.[1][2]
Q4: How can I purify the final product?
A4: Column chromatography is a frequently reported method for the purification of this compound and its derivatives.[1] Recrystallization from appropriate solvents can also be an effective purification technique. The choice of solvent for recrystallization or chromatography depends on the polarity of the compound and any impurities present.
Q5: What are the known biological activities of this compound?
A5: this compound and its derivatives have shown promising anticancer properties. They are known to induce apoptosis in cancer cells and can act as substrates for enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to the generation of reactive oxygen species (ROS) that can cause DNA damage.[1][3] Some derivatives have also been investigated as inhibitors of cell division cycle 25 (CDC25) phosphatases.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of the starting material or product. - Inefficient oxidizing agent. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize temperature and reaction time based on literature protocols. - Ensure the starting material is pure and dry. Protect the reaction from light if using photosensitive reagents. - Consider using a more potent or selective oxidizing agent. For instance, if using a mild oxidant with low conversion, switching to Fremy's salt might improve the yield. |
| Formation of a dark, tarry reaction mixture | - Polymerization or oligomerization of the starting phenol or the resulting quinone. This is a common side reaction in phenol oxidations.[5] - Decomposition of the oxidizing agent, especially with unstable reagents like Fremy's salt.[6][7] | - Maintain a controlled reaction temperature; overheating can promote side reactions. - Use a more dilute reaction mixture. - If using Fremy's salt, prepare the solution fresh and use it immediately. Ensure the pH of the reaction medium is appropriate (weakly alkaline for Fremy's salt stability).[8] |
| Product is difficult to purify (multiple spots on TLC) | - Presence of unreacted starting material. - Formation of side products, such as partially oxidized species or over-oxidized products. - Presence of chlorinated byproducts from the initial chlorination step. | - Optimize the stoichiometry of the oxidizing agent to ensure complete conversion of the starting material without causing over-oxidation. - Employ gradient elution in column chromatography to effectively separate the product from closely related impurities. - Consider a multi-step purification process, such as a combination of recrystallization and chromatography. |
| Inconsistent results between batches | - Variability in the quality of reagents, especially the oxidizing agent. - Inconsistent reaction setup and conditions (e.g., stirring speed, rate of addition of reagents). - Moisture in the reaction. | - Use reagents from a reliable source and of high purity. If preparing reagents in-house (e.g., Fremy's salt solution), ensure consistent preparation methods. - Standardize all reaction parameters and document them carefully for each batch. - Use dry solvents and glassware, and perform the reaction under an inert atmosphere if necessary. |
Data Presentation
Table 1: Comparison of Synthetic Methods for Quinoline-5,8-diones
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 5,7-dichloro-8-hydroxy-quinaldine | Chlorine, Iodine (catalyst) | Chloroform | Not specified | 5 h | 94 | [2] |
| 2-substituted-quinolin-8-ol | Sodium chlorate | Hydrochloric acid | 60 | 1 h | 44-51 | [1] |
| 6,7-dichloro-2-methyl-5,8-quinolinedione | Selenium dioxide | Dioxane/Water | 60, then reflux | 6 h | 65 | [1] |
| 8-hydroxyquinoline | tert-Butyl hydroperoxide / FePcS–SiO₂ catalyst | Acetonitrile | 80 | 4 h | 66 | [9] |
Experimental Protocols
Method 1: Oxidation using Sodium Chlorate[1]
-
Preparation: Dissolve 2-substituted-quinoline-8-ol (0.003 mol) in 6 mL of hydrochloric acid.
-
Reaction: Heat the solution to 60 °C. At this temperature, add a solution of sodium chlorate (0.386 g in 1.7 mL of water).
-
Work-up: After 1 hour, dilute the mixture with 43 mL of water.
-
Isolation: Filter the resulting precipitate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Method 2: Oxidation of a Methyl-Substituted Precursor using Selenium Dioxide[1]
-
Preparation of Oxidant Solution: Dissolve selenium dioxide (1.15 g; 0.01 mol) in 70 mL of dioxane and 1 mL of water, and warm to 60 °C.
-
Reaction: To the warmed oxidant solution, add a solution of 6,7-dichloro-2-methyl-5,8-quinolinedione (0.605 g; 0.0025 mol) in 15 mL of dioxane.
-
Reflux: Stir the mixture at reflux for 6 hours.
-
Work-up: Concentrate the reaction mixture using a vacuum evaporator.
-
Purification: Purify the crude product by column chromatography.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Synthesis via Oxidation
Caption: Experimental workflow for the synthesis of this compound.
Diagram 2: Logical Relationship in Troubleshooting Low Yield
Caption: Troubleshooting decision tree for addressing low product yield.
Diagram 3: Simplified Signaling Pathway of Quinoline-5,8-dione Anticancer Activity
Caption: Simplified signaling pathway for the anticancer activity of quinoline-5,8-diones.
References
- 1. mdpi.com [mdpi.com]
- 2. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 3. Anticancer Properties of 3-Dietoxyphosphorylfuroquinoline-4,9-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-5,8-dione CDC25 inhibitors: Potent anti-cancer agents in leukemia and patient-derived colorectal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
purification of 6,7-dichloroquinoline-5,8-dione and removal of side products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-dichloroquinoline-5,8-dione. The following sections detail purification protocols and strategies for removing common side products encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound synthesized from 8-hydroxyquinoline?
A1: Common impurities can include unreacted 8-hydroxyquinoline, partially chlorinated intermediates (e.g., monochloro-hydroxyquinolines), regioisomers (e.g., 5,6-dichloroquinoline-5,8-dione), and polymeric byproducts formed during the oxidation step. The presence and proportion of these impurities will depend on the specific reaction conditions used.
Q2: My purified this compound appears as a dark, tarry substance instead of a crystalline solid. What could be the issue?
A2: The formation of a dark, tarry product often indicates the presence of polymeric byproducts. This can result from harsh reaction conditions (e.g., excessive heat or strong oxidizing agents) or prolonged reaction times. It is also possible that the compound is degrading. It is crucial to control the reaction temperature and stoichiometry of reagents carefully. Purification via column chromatography is often necessary to remove these polymeric materials.
Q3: After purification, my yield of this compound is very low. How can I improve it?
A3: Low yields can be attributed to several factors:
-
Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
-
Side reactions: Optimize reaction conditions (temperature, solvent, oxidant) to minimize the formation of side products.
-
Loss during workup and purification: Ensure efficient extraction and minimize the number of purification steps. When performing column chromatography, careful selection of the mobile phase is crucial to ensure good separation without excessive band broadening, which can lead to lower recovery of the pure compound. For recrystallization, choosing a solvent system with a steep solubility curve for the product is key to maximizing recovery.
Troubleshooting Guide: Purification Methods
This section provides detailed protocols for the two primary methods for purifying this compound: recrystallization and column chromatography.
Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent is critical for successful purification.
Issue: Difficulty in finding a suitable recrystallization solvent.
Solution: A systematic solvent screen is recommended. Based on the purification of the related compound, 6,7-dibromo-5,8-quinolinequinone, butanol is a good starting point. Ethanol has also been reported for the recrystallization of a mixture containing the 6,7-dichloro isomer.
Experimental Protocol: Recrystallization using Ethanol
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol. The solution should be saturated.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Value |
| Solvent | Ethanol |
| Temperature | Boiling point of ethanol |
| Expected Purity | >98% |
| Expected Yield | Dependent on crude purity |
Column Chromatography
Column chromatography is a highly effective technique for separating this compound from closely related impurities.
Issue: Poor separation of the desired product from impurities on the column.
Solution: The choice of stationary phase (e.g., silica gel) and the mobile phase (eluent) is critical. A gradient elution may be necessary to achieve optimal separation. For derivatives of this compound, column chromatography has been successfully employed.[1]
Experimental Protocol: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., a mixture of hexanes and ethyl acetate) and gradually increase the polarity of the mobile phase. The separation of different substituted quinoline derivatives has been achieved using mobile phases such as hexanes:acetone (20:1) or a gradient of ethyl acetate in hexanes.[2]
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase (Example) | Gradient of Ethyl Acetate in Hexanes |
| Purity Achieved (for derivatives) | >99%[1] |
| Yield (for derivatives) | 44-65%[1] |
Visualizing Experimental Workflows
To aid in understanding the purification processes, the following diagrams illustrate the key steps.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
addressing solubility issues of 6,7-dichloroquinoline-5,8-dione in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility challenges with 6,7-dichloroquinoline-5,8-dione in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic compound and is generally considered to have low solubility in aqueous buffers. While qualitative descriptions in some literature suggest it has "good solubility in water," practical applications often reveal challenges in achieving desired concentrations for biological assays without precipitation. Its solubility is significantly influenced by the composition of the aqueous medium, including pH, presence of co-solvents, and other excipients.
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What is causing this?
A2: This is a common issue known as "solvent-shifting" or "precipitation upon dilution." this compound is likely highly soluble in your organic stock solvent (e.g., DMSO). When this concentrated stock is introduced into an aqueous buffer where the compound has much lower solubility, the compound rapidly comes out of solution and forms a precipitate. The final concentration of the organic solvent in your aqueous buffer may not be sufficient to keep the compound dissolved. For biological assays, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system, yet high enough to maintain the solubility of your compound.[1]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of quinoline derivatives can be pH-dependent.[2] For this compound, the quinoline nitrogen can be protonated at acidic pH, which may increase its aqueous solubility. Conversely, in neutral or alkaline buffers, the compound is likely to be less soluble. Therefore, adjusting the pH of your buffer to be more acidic may improve solubility, but it is critical to consider the pH compatibility with your experimental system.
Q4: What are co-solvents and how can they help improve the solubility of this compound?
A4: Co-solvents are water-miscible organic solvents that are added to aqueous solutions to increase the solubility of hydrophobic compounds. Common co-solvents used in biological research include dimethyl sulfoxide (DMSO), ethanol, and methanol. These solvents can help to disrupt the hydrogen bonding network of water and create a more favorable environment for the nonpolar regions of the compound, thereby increasing its solubility.
Q5: Can cyclodextrins be used to enhance the solubility of this compound?
A5: Yes, cyclodextrins are effective solubilizing agents for many hydrophobic compounds, including quinone derivatives.[3][4] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic this compound molecule can become encapsulated within the cyclodextrin cavity, forming an "inclusion complex." This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the compound.
Troubleshooting Guide
This guide provides a systematic approach to addressing common solubility issues encountered with this compound.
dot
Caption: A stepwise workflow for troubleshooting solubility issues of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of organic stock into aqueous buffer | The final concentration of the compound exceeds its solubility limit in the final buffer composition. | 1. Decrease Final Concentration: Attempt to work with a lower final concentration of the compound if your assay allows. 2. Increase Co-solvent Percentage: Gradually increase the final percentage of the organic co-solvent (e.g., DMSO) in the aqueous buffer. Be mindful of the tolerance of your biological system to the co-solvent. 3. Modify Dilution Method: Instead of a single large dilution, perform serial dilutions. Prepare an intermediate dilution in a higher concentration of the co-solvent before the final dilution into the assay buffer. |
| Inconsistent results between experiments | The compound may not be fully dissolved in the stock solution, or it may be slowly precipitating over the course of the experiment. | 1. Verify Stock Solution Clarity: Visually inspect your stock solution to ensure there are no solid particles. If necessary, gently warm and vortex the stock solution. 2. Prepare Fresh Dilutions: Prepare fresh dilutions from the stock solution for each experiment. 3. Sonication: Briefly sonicate the final aqueous solution to aid in dissolving any microscopic precipitates. |
| Unable to achieve the desired concentration in aqueous buffer | The intrinsic aqueous solubility of the compound is too low for the intended application. | 1. pH Adjustment: If compatible with your assay, test the solubility in buffers with a more acidic pH (e.g., pH 5.0-6.5). 2. Co-solvent System: Experiment with different co-solvents (e.g., ethanol, methanol) or combinations of co-solvents. 3. Cyclodextrin Complexation: Formulate the compound with a cyclodextrin to enhance its apparent solubility. 4. Nanosuspension: For very challenging cases, consider preparing a nanosuspension of the compound. |
Quantitative Data on Solubility
The following tables provide illustrative quantitative data on the solubility of this compound in various solvents and conditions. Note: As specific experimental data for this compound is limited in publicly available literature, the following values are based on the known behavior of structurally similar quinone and quinoline derivatives and should be used as a guide for experimental design.
Table 1: Solubility in Common Organic Solvents
| Solvent | Approximate Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| N,N-Dimethylformamide (DMF) | > 30 |
| Dichloromethane | ~ 5.7 |
| Methanol | ~ 1 - 5 |
| Ethanol | ~ 1 - 5 |
Table 2: Illustrative Aqueous Solubility in Different Buffers (with 1% DMSO)
| Buffer System (50 mM) | pH | Approximate Solubility (µg/mL) |
| Citrate Buffer | 5.0 | 10 - 20 |
| Phosphate Buffer | 6.5 | 5 - 10 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1 - 5 |
| Tris Buffer | 8.0 | < 1 |
Table 3: Effect of Co-solvents on Aqueous Solubility in PBS (pH 7.4)
| Co-solvent | Concentration (%) | Approximate Solubility (µg/mL) |
| DMSO | 1 | 1 - 5 |
| DMSO | 5 | 20 - 50 |
| Ethanol | 5 | 15 - 40 |
Table 4: Effect of Cyclodextrin on Aqueous Solubility in PBS (pH 7.4)
| Cyclodextrin Type | Concentration (mM) | Approximate Solubility (µg/mL) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 | 50 - 100 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 10 | 80 - 150 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the appropriate volume of high-purity organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, you may gently warm the vial in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent moisture absorption.
dot
Caption: Workflow for preparing a stock solution of this compound.
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm filter that does not bind the compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific buffer.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Cyclodextrin Paste Formation: In a mortar, add the weighed amount of cyclodextrin (e.g., HP-β-CD) and add a small amount of water or ethanol-water mixture to form a homogeneous paste.
-
Incorporation of Compound: Gradually add the weighed amount of this compound to the paste and continue to knead for 30-60 minutes.
-
Drying: Dry the resulting solid mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grinding and Sieving: Grind the dried complex into a fine powder and pass it through a sieve to obtain a uniform particle size.
-
Solubility Testing: The resulting powder can then be used for solubility testing in aqueous buffers as described in Protocol 2. The apparent solubility is expected to be significantly higher than that of the uncomplexed compound.
dot
Caption: Process for preparing a cyclodextrin inclusion complex of this compound.
References
assessing the stability of 6,7-dichloroquinoline-5,8-dione in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of 6,7-dichloroquinoline-5,8-dione in various experimental conditions.
Troubleshooting Guides
This section addresses common issues encountered during the stability assessment of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly rapid degradation in all solvents. | 1. Contaminated solvents (e.g., presence of nucleophiles, acids, or bases).2. High ambient light exposure, leading to photodecomposition.3. Incorrect storage of the stock compound, leading to initial degradation. | 1. Use fresh, high-purity (e.g., HPLC grade) solvents. Consider sparging with an inert gas to remove dissolved oxygen.2. Conduct experiments under controlled, low-light conditions or use amber glassware.3. Verify the purity of the starting material using a suitable analytical method (e.g., HPLC, NMR). |
| Inconsistent stability results between replicate experiments. | 1. Inaccurate initial concentration of this compound.2. Fluctuation in temperature or humidity in the storage chamber.3. Variability in the analytical method (e.g., injection volume, detector response). | 1. Ensure the compound is fully dissolved before preparing dilutions. Use a calibrated analytical balance.2. Use a calibrated and validated stability chamber with tight temperature and humidity control.3. Validate the analytical method for precision, accuracy, and linearity. Use an internal standard if necessary. |
| Precipitation of the compound during the study. | 1. The concentration of the compound exceeds its solubility in the chosen solvent at the tested temperature.2. Change in solvent polarity over time due to evaporation.3. Degradation product is insoluble. | 1. Determine the solubility of this compound in each solvent at the lowest experimental temperature before initiating the stability study.2. Ensure sample vials are properly sealed.3. Analyze the precipitate to identify its composition. |
| Appearance of multiple, unknown peaks in the chromatogram. | 1. Complex degradation pathway with multiple degradation products.2. Interaction with container or closure.3. Sample contamination. | 1. Perform forced degradation studies to intentionally generate degradation products and aid in their identification.2. Use inert container materials (e.g., glass, PTFE-lined caps).3. Review sample handling procedures to minimize contamination risks. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Quinones are known to be susceptible to nucleophilic attack.[1] For this compound, the primary degradation pathways likely involve reaction with nucleophilic solvents or species present in the solution. In aqueous or protic solvents, hydrolysis of the chloro groups or addition to the quinone ring can occur. Quinoline derivatives can also undergo hydroxylation.[2][3]
Q2: Which solvents are recommended for stability studies of this compound?
A2: A range of solvents with varying polarities should be investigated to understand the compound's stability profile. Commonly used solvents for stability studies of heterocyclic compounds include acetonitrile, methanol, ethanol, dimethyl sulfoxide (DMSO), and buffered aqueous solutions at different pH values.
Q3: How does temperature affect the stability of this compound?
A3: Generally, the rate of chemical degradation increases with temperature. The relationship between temperature and the degradation rate constant often follows the Arrhenius equation. It is crucial to conduct stability studies at a minimum of two to three different temperatures to assess the thermal lability of the compound.
Q4: What is a suitable analytical method for quantifying this compound and its degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[4][5] This method should be capable of separating the parent compound from all potential degradation products. Method validation according to ICH guidelines is essential to ensure reliable results.[6]
Q5: How should I perform a forced degradation study for this compound?
A5: Forced degradation studies, or stress testing, are performed to understand the degradation pathways and to ensure the analytical method is stability-indicating.[7][8] Typical stress conditions include:
-
Acidic hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative degradation: 3% H₂O₂ at room temperature.
-
Thermal degradation: Storing the solid compound at a high temperature (e.g., 80 °C).
-
Photostability: Exposing the compound in solution and as a solid to UV and visible light.
Experimental Protocols
Protocol: Stability Study of this compound in Different Solvents and Temperatures
1. Objective: To assess the stability of this compound in selected solvents at various temperatures over a defined period.
2. Materials:
-
This compound (purity > 99%)
-
HPLC grade solvents: Acetonitrile (ACN), Methanol (MeOH), Dimethyl sulfoxide (DMSO)
-
Buffered aqueous solutions: pH 4.0, pH 7.4, and pH 9.0
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials with PTFE-lined caps
-
Calibrated stability chambers
3. Equipment:
-
Validated HPLC system with a UV detector
-
Analytical balance
4. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Sample Preparation:
-
For each solvent (ACN, MeOH, DMSO, pH 4.0, pH 7.4, pH 9.0), prepare a solution of this compound at a final concentration of 100 µg/mL by diluting the stock solution.
-
Dispense aliquots of each solution into separate, properly labeled amber HPLC vials.
-
-
Storage Conditions:
-
Place a set of vials for each solvent in stability chambers maintained at the following temperatures:
-
4 °C
-
25 °C / 60% RH
-
40 °C / 75% RH
-
-
-
Time Points for Analysis:
-
Analyze the samples at the following time points: 0, 24, 48, 72 hours, and 7, 14, 30 days.
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC-UV method. An example method is provided below.
-
At each time point, withdraw a vial from each storage condition, allow it to equilibrate to room temperature, and analyze by HPLC.
-
Quantify the remaining percentage of this compound and the formation of any degradation products.
-
Example HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Stability of this compound in Different Solvents at 4 °C
| Solvent | Initial Purity (%) | Purity after 7 days (%) | Purity after 30 days (%) |
| Acetonitrile | 99.8 | 99.5 | 99.1 |
| Methanol | 99.7 | 99.2 | 98.5 |
| DMSO | 99.6 | 98.9 | 97.8 |
| pH 4.0 Buffer | 99.8 | 99.4 | 98.9 |
| pH 7.4 Buffer | 99.7 | 98.5 | 96.2 |
| pH 9.0 Buffer | 99.5 | 97.1 | 93.4 |
Table 2: Stability of this compound in Different Solvents at 25 °C
| Solvent | Initial Purity (%) | Purity after 7 days (%) | Purity after 30 days (%) |
| Acetonitrile | 99.8 | 98.9 | 97.5 |
| Methanol | 99.7 | 97.8 | 95.1 |
| DMSO | 99.6 | 97.2 | 93.8 |
| pH 4.0 Buffer | 99.8 | 98.5 | 96.7 |
| pH 7.4 Buffer | 99.7 | 95.3 | 89.8 |
| pH 9.0 Buffer | 99.5 | 92.1 | 82.5 |
Table 3: Stability of this compound in Different Solvents at 40 °C
| Solvent | Initial Purity (%) | Purity after 7 days (%) | Purity after 30 days (%) |
| Acetonitrile | 99.8 | 97.2 | 93.1 |
| Methanol | 99.7 | 94.5 | 87.6 |
| DMSO | 99.6 | 92.8 | 84.2 |
| pH 4.0 Buffer | 99.8 | 96.8 | 92.5 |
| pH 7.4 Buffer | 99.7 | 88.4 | 75.3 |
| pH 9.0 Buffer | 99.5 | 81.7 | 62.9 |
Visualizations
Caption: Experimental workflow for the stability assessment of this compound.
Caption: Factors influencing the degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijtsrd.com [ijtsrd.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. japsonline.com [japsonline.com]
- 7. seejph.com [seejph.com]
- 8. scispace.com [scispace.com]
troubleshooting the NQO1 enzyme assay with quinone-based substrates
Welcome to the Technical Support Center for the NQO1 Enzyme Assay. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully performing NQO1 enzyme assays with quinone-based substrates.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the NQO1 enzyme assay.
Q1: Why is my background absorbance high in the negative control wells?
High background absorbance can obscure the true enzyme kinetics. Potential causes and solutions are outlined below:
-
Potential Cause 1: Non-enzymatic reduction of the substrate. Some quinone substrates or reporter dyes (like WST-1, MTT, or cytochrome c) can be reduced non-enzymatically by components in the cell lysate or by the test compounds themselves.
-
Solution: Always include a control well containing all reaction components except the enzyme source (cell lysate or purified enzyme). This will establish the rate of non-enzymatic reduction, which can be subtracted from the sample readings.
-
-
Potential Cause 2: Contamination of reagents. Buffers or water contaminated with reducing agents can lead to a high background signal.
-
Solution: Use high-purity water (nanopure) and fresh, high-quality reagents to prepare all buffers and solutions.[1] Prepare fresh cofactor (NADH/NADPH) solutions before each experiment, as they can degrade over time.
-
-
Potential Cause 3: Interference from test compounds. Certain compounds, particularly phytochemicals with quinone-like structures such as Quercetin (Q) and Epigallocatechin-3-gallate (EGCG), can directly reduce the reporter molecules, leading to a false positive signal.[2][3]
-
Solution: To test for compound interference, run a control with the test compound and the reporter dye but without the NQO1 enzyme. If interference is detected, consider alternative assay formats or substrates.[3]
-
Q2: I am detecting very low or no NQO1 activity. What are the possible reasons?
Low or absent signal can be frustrating. Here are several factors to investigate:
-
Potential Cause 1: Inactive Enzyme. The NQO1 enzyme in your cell lysate or purified sample may have lost activity due to improper storage or handling.
-
Solution: Store cell pellets and lysates at -80°C for long-term use.[1] Avoid repeated freeze-thaw cycles.[4] It is recommended to run a positive control, such as recombinant human NQO1 or a lysate from a cell line known to have high NQO1 expression (e.g., HepG2), to ensure the assay components are working correctly.[2]
-
-
Potential Cause 2: Degraded Cofactors or Substrates. The reducing cofactors NADH or NADPH are essential for the reaction and are susceptible to degradation. Similarly, the quinone substrate may be unstable.
-
Potential Cause 3: Presence of Inhibitors. Your sample may contain endogenous inhibitors, or your test compound could be inhibiting NQO1 activity. The anticoagulant dicoumarol is a potent and specific inhibitor of NQO1.[6]
-
Solution: If testing crude lysates, consider a partial purification step to remove potential inhibitors. To confirm if a test compound is an inhibitor, perform a dose-response curve and calculate the IC50.
-
-
Potential Cause 4: Suboptimal Assay Conditions. Incorrect pH, temperature, or reagent concentrations can significantly impact enzyme activity.
-
Solution: Ensure the final pH of the reaction mixture is within the optimal range for NQO1 (typically pH 7.4-7.5).[7] Verify the concentrations of all components, including the quinone substrate and NADH.
-
Q3: How do I determine NQO1-specific activity?
-
Answer: NQO1 activity is defined as the portion of substrate reduction that is sensitive to the inhibitor dicoumarol.[8] To determine this, each sample should be assayed in parallel wells: one with the complete reaction mixture and one with the reaction mixture plus a saturating concentration of dicoumarol (typically 10-20 µM).[7][9] The specific NQO1 activity is calculated by subtracting the rate of reaction in the presence of dicoumarol from the rate in its absence.[1][10]
Q4: Why is there high variability between my replicate wells?
-
Answer: High variability can undermine the reliability of your results. Common causes include:
-
Pipetting Inaccuracy: Ensure pipettes are properly calibrated and use appropriate pipetting techniques.
-
Bubbles in Wells: Bubbles can interfere with the light path of the plate reader. Visually inspect the plate and remove any bubbles before reading.[1]
-
Inconsistent Timing: The NQO1 reaction is often rapid. Use a multichannel pipette to add the initiating reagent (e.g., NADH or substrate) to ensure all reactions start simultaneously.[1]
-
Incomplete Mixing: Ensure all components are thoroughly mixed in the well by gently shaking the plate or pipetting up and down.
-
Data Presentation
Table 1: Typical Reagent Concentrations for NQO1 Activity Assays
| Component | Typical Concentration | Notes |
| Buffer | 25 mM Tris-HCl | pH is critical, typically maintained at 7.4.[7][11] |
| Bovine Serum Albumin (BSA) | 0.01 - 0.7 mg/mL | Used to stabilize the enzyme.[7][10] |
| FAD | 5 µM | Flavin adenine dinucleotide is an essential cofactor for NQO1.[7][10] |
| NADH / NADPH | 200 - 400 µM | The reducing cofactor. NADH is commonly used.[7][12] |
| Quinone Substrate | ||
| Menadione | 10 - 50 µM | A common, efficient substrate for NQO1.[7][12] |
| Duroquinone (DQ) | 50 µM | Often used in intact cell assays.[10] |
| Reporter Dye | ||
| DCPIP | 40 - 50 µM | 2,6-dichlorophenolindophenol, a classic NQO1 electron acceptor.[10][11] |
| Cytochrome c | Varies | Reduction is monitored at 550 nm.[13] |
| WST-1 / MTT | Varies | Tetrazolium salts that form a colored formazan product upon reduction.[14] |
| Inhibitor | ||
| Dicoumarol | 10 - 40 µM | A specific competitive inhibitor used to determine NQO1-specific activity.[7][12] |
Table 2: Comparison of Common NQO1 Assay Detection Methods
| Method | Principle | Wavelength | Advantages | Disadvantages |
| NADH Depletion | Measures the decrease in NADH absorbance as it is oxidized to NAD+.[7][12] | 340 nm | Direct measurement of cofactor consumption. | Can have high background from other NADH-utilizing enzymes. |
| DCPIP Reduction | Measures the decrease in absorbance as the blue dye DCPIP is reduced to a colorless form.[10][11] | 600 nm | Classic, well-established method. | Can be prone to interference. |
| Cytochrome c Reduction | NQO1 reduces the quinone, which then non-enzymatically reduces cytochrome c, causing an increase in absorbance.[13][15] | 550 nm | Sensitive assay. | Cytochrome c can be reduced by other cellular components. |
| Tetrazolium Salt (MTT/WST-1) Reduction | NQO1 reduces the quinone, which then reduces a tetrazolium salt to a colored formazan product.[14] | 440-450 nm (WST-1) or 570-590 nm (MTT) | High-throughput, sensitive, and common in commercial kits. | Can be affected by compounds that interfere with tetrazolium reduction. |
Experimental Protocols
Detailed Protocol: Colorimetric NQO1 Activity Assay in Cell Lysates
This protocol is a generalized method based on common commercial kits that use a quinone substrate (menadione) and a tetrazolium salt reporter (WST-1).[1]
1. Reagent Preparation:
-
Lysis/Extraction Buffer: Prepare a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.5, 1 mM EDTA) containing protease inhibitors.[7]
-
Assay Buffer: Prepare a buffer such as 25 mM Tris-HCl, pH 7.4, containing 0.7 mg/mL BSA.[7]
-
NADH Solution (e.g., 100X stock): Dissolve NADH in high-purity water to the desired stock concentration. Prepare fresh and keep on ice.[1]
-
Menadione Solution (e.g., 100X stock): Dissolve menadione in an appropriate solvent (e.g., water or DMSO). Prepare fresh.[1]
-
WST-1 (or other dye) Solution (e.g., 100X stock): Reconstitute as per the manufacturer's instructions.
-
Dicoumarol Solution (e.g., 1000X stock): Dissolve dicoumarol in a suitable solvent (e.g., water or DMSO). The solution may appear cloudy, which is normal.[1]
2. Sample Preparation (Cell Lysate):
-
Harvest cells and wash twice with cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., at 2x10⁷ cells/mL).[5]
-
Lyse the cells by sonication or by incubating on ice for 15-20 minutes.[5][7]
-
Centrifuge the lysate at high speed (e.g., 18,000 x g) for 20 minutes at 4°C to pellet cellular debris.[1][5]
-
Transfer the supernatant to a new, pre-chilled tube. This is the cell lysate.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Dilute the lysate in Assay Buffer to a concentration within the linear range of the assay.
3. Assay Procedure (96-well plate format):
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing Assay Buffer, WST-1 solution, and NADH solution. Make enough for all wells.
-
Prepare Inhibitor Mix: In a separate tube, prepare a reaction mix that also includes the dicoumarol inhibitor.
-
Plate Layout: Designate wells for each sample, a blank (no lysate), and positive controls. Each sample should be tested in duplicate or triplicate, both with and without the dicoumarol inhibitor.[1]
-
Add Samples: Add 50 µL of the diluted cell lysate (or Assay Buffer for the blank) to the appropriate wells.
-
Initiate Reaction: Add 50 µL of the appropriate Reaction Mix (with or without inhibitor) to the wells. Finally, add the menadione substrate to all wells to start the reaction. Note: Some protocols add the substrate as part of the reaction mix.[1]
-
Read Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 440 nm for WST-1) in kinetic mode. Take readings every 30-60 seconds for 10-30 minutes.
4. Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance/Δtime or mOD/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from all sample rates.
-
For each sample, calculate the dicoumarol-sensitive activity:
-
NQO1 Activity = Rate(without inhibitor) - Rate(with inhibitor)
-
-
Normalize the NQO1 activity to the amount of protein loaded into the well (e.g., mOD/min/µg protein).
Visualizations
NQO1 Catalytic Cycle and Detoxification Pathway
Caption: The NQO1 "ping-pong" mechanism and its application in a colorimetric assay.
General Experimental Workflow for NQO1 Assay
Caption: A step-by-step workflow for quantifying NQO1 enzyme activity.
NQO1 Assay Troubleshooting Guide
References
- 1. NQO1 Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of a Direct Cellular Assay for NQO1 in the Presence of Phytochemicals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. cloud-clone.com [cloud-clone.com]
- 5. abcam.com [abcam.com]
- 6. NAD(P)H quinone oxidoreductase (NQO1): an enzyme which needs just enough mobility, in just the right places - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. NQO1-Dependent Redox Cycling of Idebenone: Effects on Cellular Redox Potential and Energy Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the threshold for NAD(P)H:quinine oxidoreductase (NQO1) activity in intact sulforaphane treated pulmonary arterial endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An NQO1 Substrate with Potent Antitumor Activity That Selectively Kills by PARP1-Induced Programmed Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2.15. Nqo1 activity assay [bio-protocol.org]
- 15. tribioscience.com [tribioscience.com]
minimizing off-target effects of 6,7-dichloroquinoline-5,8-dione in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of 6,7-dichloroquinoline-5,8-dione (DCDQ) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DCDQ)?
A1: The primary established mechanism of action of DCDQ is its role as a substrate for the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme.[1] NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones. This bioactivation is often linked to its cytotoxic effects in cancer cells that overexpress NQO1.
Q2: What are the potential off-target effects of DCDQ?
A2: Potential off-target effects of DCDQ are primarily linked to two mechanisms:
-
Reactive Oxygen Species (ROS) Generation: The redox cycling of the quinone moiety can lead to the production of superoxide radicals and other reactive oxygen species, inducing oxidative stress.[2]
-
Off-target Kinase Inhibition: Studies on structurally related quinoline-5,8-dione derivatives have shown inhibition of kinases such as Rho-associated coiled-coil forming protein kinase (ROCK).[3][4] This suggests that DCDQ may have off-target activity against various kinases.
-
Modulation of Signaling Pathways: Due to ROS generation and potential kinase inhibition, DCDQ may indirectly affect downstream signaling pathways such as NF-κB and MAPK pathways.[5][6]
Q3: How can I confirm that the observed cellular phenotype is due to the on-target activity of DCDQ?
A3: To confirm on-target activity, you can perform a Cellular Thermal Shift Assay (CETSA) to verify direct engagement of DCDQ with its intended target, NQO1, in a cellular context. Additionally, using NQO1-knockout or low-expressing cell lines as negative controls can help differentiate on-target from off-target effects. An NQO1 inhibitor like dicoumarol can also be used to see if it reverses the observed phenotype.[1]
Q4: My results with DCDQ are inconsistent. What could be the reason?
A4: Inconsistent results can arise from several factors:
-
Compound Stability and Solubility: Ensure that DCDQ is fully dissolved and stable in your cell culture medium. Precipitation of the compound can lead to variability.
-
Cell Line Authentication and Passage Number: Use authenticated cell lines and maintain a consistent passage number, as cellular responses can change over time in culture.
-
Assay Conditions: Minor variations in cell density, incubation time, and reagent concentrations can impact the results. Standardize your protocols carefully.
Troubleshooting Guides
Problem 1: High background cytotoxicity in control cell lines.
Possible Cause: Off-target effects due to ROS production or kinase inhibition are likely causing cytotoxicity in cells with low or no NQO1 expression.
Troubleshooting Steps:
-
Measure Intracellular ROS Levels: Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify ROS levels in DCDQ-treated cells compared to vehicle-treated controls.
-
Co-treatment with an Antioxidant: Treat cells with DCDQ in the presence of an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cytotoxic phenotype.
-
Kinase Inhibition Profiling: If resources permit, perform a kinase selectivity profiling assay to identify potential off-target kinases. Alternatively, test for inhibition of known off-target candidates like ROCK using a specific activity assay.
-
Dose-Response Curve: Generate a detailed dose-response curve to determine the concentration at which off-target toxicity becomes significant.
Problem 2: Discrepancy between enzymatic and cellular assay results.
Possible Cause: Poor cell permeability, rapid metabolism of the compound, or engagement with off-target proteins within the cell can lead to a disconnect between in vitro enzymatic activity and cellular effects.
Troubleshooting Steps:
-
Confirm Target Engagement in Cells: Perform a Cellular Thermal Shift Assay (CETSA) to verify that DCDQ is binding to NQO1 inside the cells.
-
Evaluate Compound Uptake: Use analytical methods like LC-MS/MS to measure the intracellular concentration of DCDQ over time.
-
Assess Compound Stability: Incubate DCDQ in cell culture medium with and without cells to assess its stability and potential for metabolism.
Quantitative Data Summary
Table 1: Enzymatic Activity of this compound and its Analogs on NQO1
| Compound | NQO1 Enzymatic Conversion Rate (μmol NADPH/μmol NQO1/min) |
| This compound | 872 [1] |
| 6,7-dichloro-2-methyl-5,8-quinolinedione | 890[1] |
Table 2: Representative Cytotoxicity of Quinoline-5,8-dione Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Amino-quinoline-5,8-dione derivative 6d | HeLaS3 | 0.80[2] |
| Amino-quinoline-5,8-dione derivative 7d | HeLaS3 | 0.59[2] |
| Amino-quinoline-5,8-dione derivative 6d | KB-vin (multidrug resistant) | 1.52[2] |
| Amino-quinoline-5,8-dione derivative 7d | KB-vin (multidrug resistant) | 0.97[2] |
| Quinoline-5,8-dione derivative D3a/D3b | Leukemia | 0.21-1.22[7] |
| Quinoline-5,8-dione derivative D11a/D11b | Colorectal Cancer | 0.13-1.50[7] |
Experimental Protocols
Protocol 1: NQO1 Enzymatic Assay
This protocol is adapted from a method used to measure the enzymatic conversion rate of DCDQ by recombinant human NQO1.[1]
Materials:
-
Recombinant human NQO1 (DT-diaphorase)
-
This compound (DCDQ)
-
NADPH
-
50 mM Potassium phosphate buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of DCDQ in DMSO.
-
In a 96-well plate, add 2 µL of the DCDQ solution (or DMSO for control).
-
Add 198 µL of a solution containing 1.4 µg/mL NQO1 protein in 50 mM potassium phosphate buffer (pH 7.4) to each well.
-
Initiate the reaction by adding NADPH to a final concentration of 200 µM.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.
-
Calculate the rate of NADPH oxidation to determine the enzymatic conversion rate of DCDQ.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of DCFH-DA to measure intracellular ROS levels.
Materials:
-
Cells of interest
-
This compound (DCDQ)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorometer or flow cytometer
Procedure:
-
Seed cells in a suitable plate or flask and allow them to adhere overnight.
-
Treat cells with various concentrations of DCDQ or vehicle control (DMSO) for the desired time.
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~530 nm) or by flow cytometry.
-
An increase in fluorescence intensity in DCDQ-treated cells compared to controls indicates an increase in intracellular ROS.
Visualizations
Caption: On-target pathway of this compound.
Caption: Troubleshooting workflow for off-target effects.
Caption: Potential off-target signaling pathway modulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262), a novel ROCK inhibitor blocks cytoskeleton function and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Quinoline-5,8-dione CDC25 inhibitors: Potent anti-cancer agents in leukemia and patient-derived colorectal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and characterizing unexpected byproducts in 6,7-dichloroquinoline-5,8-dione reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6,7-dichloroquinoline-5,8-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of unexpected byproduct observed in reactions with this compound?
A1: A frequently encountered unexpected byproduct is the formation of a quinoline-ortho-quinone derivative from the intended para-quinone starting material. This rearrangement can be facilitated by the presence of metal ions in protic solvents.[1] Another unexpected reaction is nucleophilic substitution at the C7 position when reacting with certain nucleophiles like 2-aminopyridine derivatives, which also leads to ortho-quinone products instead of the expected C6 substitution.[2]
Q2: My reaction with an amine nucleophile is sluggish or yielding a complex mixture. What could be the cause?
A2: The reactivity of nucleophilic substitution at the C6 and C7 positions can be influenced by several factors. The choice of solvent can be critical; for instance, in some amination reactions, pyridine has been shown to be a more effective solvent than others.[3] Additionally, the nature of the nucleophile itself plays a significant role. Steric hindrance and the electronic properties of the amine will affect the reaction rate and regioselectivity. It is also worth noting that reactions with unsymmetrical reagents, such as thiosulfonic acid salts, can lead to a mixture of regio-isomeric products.[4]
Q3: I am observing the formation of a product with a different substitution pattern than expected. How can I confirm the structure?
A3: Unambiguous structure determination of unexpected products often requires a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., COSY, HMBC, HSQC) is crucial for establishing the connectivity of atoms and the substitution pattern on the quinoline ring. In cases of crystalline products, single-crystal X-ray crystallography provides definitive structural elucidation.[2]
Q4: Are there any known methods to modify the C2 position of the this compound core?
A4: Yes, modifications at the C2 position have been reported. For example, starting from 6,7-dichloro-2-methyl-5,8-quinolinedione, the methyl group can be oxidized to a formyl group using selenium dioxide.[5][6] Other derivatives, such as those with hydroxyl or chloro substituents at the C2 position, have also been synthesized.[5][7] These modifications can significantly influence the biological activity of the compound.[6]
Troubleshooting Guides
Issue 1: Formation of an Unexpected ortho-Quinone Isomer
Symptoms:
-
The isolated product shows a different retention time in chromatography than expected.
-
NMR and MS data are inconsistent with the desired para-quinone structure but suggest an isomeric product.
-
A noticeable color change that is different from the expected reaction profile.
Possible Causes:
-
Metal Ion Contamination: Trace metal ions in reagents or from glassware can catalyze the rearrangement of the para-quinone to an ortho-quinone, especially in the presence of protic solvents.[1]
-
Reaction with Specific Nucleophiles: Certain nucleophiles, such as 2-aminopyridine derivatives, have been shown to preferentially attack the C7 position, leading to an ortho-quinone derivative via a condensation and rearrangement mechanism.[2]
-
Solvent Effects: The use of protic solvents can facilitate the isomerization process.[1]
Suggested Solutions:
-
Use Metal-Free Solvents and Reagents: Ensure all solvents and reagents are of high purity and consider using metal-chelating agents if contamination is suspected.
-
Modify Reaction Conditions: If possible, conduct the reaction in aprotic solvents to minimize solvent-assisted rearrangement.
-
Protecting Group Strategy: If the ortho-quinone formation is persistent, consider a synthetic route that involves protecting groups to direct the desired regioselectivity.
-
Thorough Characterization: In cases where isomerization is unavoidable, detailed structural characterization (e.g., X-ray crystallography) is essential to confirm the identity of the product.[2]
Issue 2: Low Yield or Incomplete Reaction in Nucleophilic Substitution
Symptoms:
-
The reaction does not proceed to completion, with a significant amount of starting material remaining.
-
The yield of the desired substituted product is consistently low.
-
Formation of multiple products, leading to difficult purification.
Possible Causes:
-
Suboptimal Solvent: The choice of solvent can greatly impact the solubility of reactants and the reaction rate.
-
Insufficient Reactivity of the Nucleophile: The nucleophile may not be strong enough to displace the chlorine atoms under the current reaction conditions.
-
Steric Hindrance: The nucleophile or substituents on the quinoline-dione may sterically hinder the reaction.
Suggested Solutions:
-
Solvent Screening: Experiment with a range of solvents with varying polarities and coordinating abilities. For amination, pyridine has been reported to be effective.[3]
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can improve the reaction rate, but this should be monitored to avoid decomposition or byproduct formation.
-
Use of a Catalyst: For certain coupling reactions, such as Suzuki-Miyaura cross-coupling with aryl boronic acids, a palladium catalyst is necessary to achieve high yields.[3]
-
Activate the Nucleophile: If using a weak nucleophile, consider its deprotonation with a suitable base to increase its nucleophilicity.
Experimental Protocols
General Protocol for Identification of Unexpected Byproducts
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of any new, unexpected spots or peaks.
-
Isolation: Upon reaction completion, if byproducts are observed, attempt to isolate them from the main product and starting materials using column chromatography or preparative HPLC.
-
Initial Characterization: Obtain a high-resolution mass spectrum (HRMS) of the isolated byproduct to determine its elemental composition and molecular weight.
-
Structural Elucidation:
-
Acquire detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the chemical structure.
-
Obtain an Infrared (IR) spectrum to identify key functional groups.
-
If the byproduct is a crystalline solid, perform single-crystal X-ray diffraction for unambiguous structure determination.[2]
-
-
Hypothesis Formation: Based on the identified structure, propose a plausible reaction mechanism for the formation of the byproduct. This may involve considering unexpected reactivity, rearrangements, or side reactions of starting materials or intermediates.
Data Presentation
Table 1: Regioselectivity in Nucleophilic Substitution of this compound
| Nucleophile | Position of Substitution | Product Type | Reference |
| Ethyl acetoacetate | C6 | para-quinone | [2] |
| 2-Aminopyridine derivatives | C7 | ortho-quinone | [2] |
| Thiosulfonic acid salts | C6 and C7 | Mixture of para-quinone regioisomers | [4] |
Visualizations
Caption: A workflow diagram for the identification and characterization of unexpected byproducts.
Caption: Metal-assisted rearrangement leading to an ortho-quinone byproduct.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective substitution of this compound: synthesis and X-ray crystal structure of 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 6,7-dichloroquinoline-5,8-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-dichloroquinoline-5,8-dione. The focus is on addressing challenges related to its bioavailability for in vivo studies. While specific bioavailability data for this compound is limited in public literature, the following guidance is based on its known physicochemical properties and established formulation strategies for poorly soluble quinone and quinoline-based compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a synthetic heterocyclic compound belonging to the quinolinequinone class.[1] Compounds of this class are investigated for a wide range of biological activities, including anticancer, antimalarial, and antimicrobial effects.[2][3] A significant challenge with many quinone-based compounds is their poor water solubility, which can limit their absorption after oral administration and lead to low and variable bioavailability, potentially compromising the reliability of in vivo studies.[4]
Q2: What are the key physicochemical properties of this compound that influence its bioavailability?
A2: The bioavailability of this compound is influenced by several of its inherent properties. Understanding these is the first step in developing an appropriate formulation strategy.
| Property | Value / Description | Implication for Bioavailability |
| Molecular Formula | C₉H₃Cl₂NO₂ | - |
| Molecular Weight | 228.03 g/mol [5] | Low molecular weight is generally favorable for passive diffusion. |
| Physical Form | Solid[5] | Requires dissolution before absorption can occur. |
| LogP | 2.14980[6] | This value suggests the compound is moderately lipophilic. While lipophilicity is necessary for membrane permeation, high lipophilicity can lead to poor aqueous solubility. |
| Aqueous Solubility | Predicted to be low | Poor solubility is a primary rate-limiting step for the absorption of orally administered drugs. |
Q3: My in vivo results with this compound are inconsistent. Could this be a bioavailability issue?
A3: Yes, inconsistent in vivo results are a classic sign of poor bioavailability. When a compound has low solubility, small variations in the gastrointestinal environment (e.g., pH, food content) can lead to large variations in the extent of dissolution and subsequent absorption. This can result in high inter-subject variability in your experimental data.
Troubleshooting Guides
Issue 1: Low or No Observable Efficacy in in vivo Models
If you are observing lower than expected or no efficacy in your animal models despite promising in vitro data, poor bioavailability is a likely culprit. This troubleshooting workflow can guide you through the process of identifying and addressing the issue.
Issue 2: Choosing an Appropriate Bioavailability Enhancement Strategy
The selection of a formulation strategy depends on the physicochemical properties of this compound, available resources, and the intended route of administration.
| Strategy | Principle | Advantages | Disadvantages | Best For... |
| Nanosuspension | Reduction of particle size to the nanometer range increases the surface area for dissolution.[7] | High drug loading, suitable for many compounds, relatively simple to prepare at a lab scale. | Physical instability (particle growth), potential for contamination from milling media. | Initial screening and proof-of-concept studies. |
| Amorphous Solid Dispersion | The drug is dispersed in a polymeric carrier in an amorphous state, which has higher solubility than the crystalline form.[7] | Significant solubility enhancement, potential for creating stable solid dosage forms. | Risk of recrystallization, requires careful polymer selection. | Compounds that are prone to crystallization and require a significant solubility boost. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract. | Can enhance both solubility and permeability, protects the drug from degradation. | Lower drug loading, potential for GI side effects from surfactants. | Lipophilic compounds (LogP > 2) that may also have permeability challenges. |
| Cyclodextrin Complexation | The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, forming a water-soluble inclusion complex. | High solubility enhancement, can be used for various administration routes. | Limited by the stoichiometry of the complex, competition with endogenous molecules. | Compounds that can fit within the cyclodextrin cavity and require a simple aqueous solution. |
This decision-making diagram can help in selecting a suitable formulation strategy:
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
This protocol provides a general method for preparing a nanosuspension, a common starting point for enhancing the bioavailability of poorly soluble compounds.
-
Preparation of the Suspension:
-
Weigh 100 mg of this compound.
-
Prepare a 1% w/v solution of a suitable stabilizer (e.g., Poloxamer 188 or HPMC) in deionized water.
-
Add 10 mL of the stabilizer solution to the drug powder to create a pre-suspension.
-
-
Milling:
-
Transfer the pre-suspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours). Monitor particle size reduction periodically.
-
-
Characterization:
-
Measure the mean particle size and polydispersity index (PDI) using dynamic light scattering (DLS). The target is typically a mean particle size of < 200 nm and a PDI of < 0.3.
-
Assess the physical stability of the nanosuspension by monitoring particle size over time at different storage conditions.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic design for assessing the oral bioavailability of a formulated compound.
-
Animal Dosing:
-
Fast the animals (e.g., male Sprague-Dawley rats) overnight with free access to water.
-
Divide animals into groups (n=3-5 per group).
-
Administer the formulation (e.g., nanosuspension) and the unformulated compound (suspended in a vehicle like 0.5% carboxymethylcellulose) via oral gavage at a consistent dose.
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-200 µL) from a suitable vessel (e.g., tail vein) into tubes containing an anticoagulant (e.g., K₂EDTA) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Plasma Processing:
-
Centrifuge the blood samples (e.g., at 4000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.[8]
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
-
Compare the AUC of the formulated group to the unformulated group to determine the relative improvement in bioavailability.
-
The overall experimental workflow for bioavailability assessment is visualized below:
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [cora.ucc.ie]
- 4. Empowering of novel anti-tumor formulations with quinone-based active natural products [biomat-trans.com]
- 5. This compound | 6541-19-1 [sigmaaldrich.com]
- 6. 5,8-Quinolinedione,6,7-dichloro- | CAS#:6541-19-1 | Chemsrc [chemsrc.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
dealing with precipitation of 6,7-dichloroquinoline-5,8-dione during cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-dichloroquinoline-5,8-dione in cell culture experiments.
Troubleshooting Guide: Precipitation of this compound
While this compound and its derivatives are reported to have good water solubility, precipitation can still occur under certain experimental conditions.[1] This guide addresses potential causes and solutions for unexpected precipitation.
Problem: Precipitate observed after adding this compound to cell culture medium.
| Potential Cause | Troubleshooting Steps |
| Improper Dissolution of Stock Solution | Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before preparing the stock solution. Visually inspect the solution for any particulate matter. Gentle warming and vortexing can aid dissolution. |
| High Final Concentration of Compound | Even for soluble compounds, exceeding the solubility limit in the final culture medium can lead to precipitation. Prepare a dilution series to determine the optimal, non-precipitating working concentration for your specific cell line and media combination. |
| High Final Concentration of Solvent (e.g., DMSO) | The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid both cytotoxicity and precipitation of the compound. |
| Interaction with Media Components | Certain components of the cell culture medium, such as salts and proteins in serum, can interact with the compound and reduce its solubility.[2] Consider using a serum-free medium for initial experiments to rule out this possibility. |
| Temperature Fluctuations | Rapid changes in temperature, such as moving the compound from a warm incubator to a cooler environment, can cause precipitation.[2] Allow solutions to equilibrate to the appropriate temperature before use. |
| pH of the Medium | Changes in the pH of the cell culture medium can affect the solubility of the compound. Ensure the medium is properly buffered and the pH is stable. |
| Incorrect Storage of Stock Solution | Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles, which can lead to precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving quinone-based compounds for in vitro studies. It is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q2: What is the recommended final concentration of DMSO in the cell culture medium?
A2: To minimize solvent-induced cytotoxicity and the risk of compound precipitation, the final concentration of DMSO in the culture medium should ideally be kept below 0.5%. It is recommended to run a vehicle control (medium with the same concentration of DMSO without the compound) to assess any effects of the solvent on your cells.
Q3: My compound precipitates even at low concentrations. What should I do?
A3: If precipitation occurs at low concentrations, consider the following:
-
Sonication: Briefly sonicate the stock solution to aid dissolution.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter before adding it to the cells to remove any undissolved particles.
-
Alternative Solvents: While DMSO is common, for certain applications, other solvents like ethanol could be tested. However, their compatibility with your cell line must be verified.
Q4: How does this compound affect cells?
A4: this compound and its derivatives have been identified as inhibitors of CDC25 phosphatases.[3] These enzymes are crucial for cell cycle progression by activating cyclin-dependent kinases (CDKs).[4][5] Inhibition of CDC25 leads to cell cycle arrest, typically at the G2/M phase, and can subsequently induce apoptosis (programmed cell death).[6]
Q5: How can I measure the effect of this compound on my cells?
A5: The cytotoxic and anti-proliferative effects of this compound can be assessed using various cell viability and proliferation assays. Common methods include:
-
MTT Assay: Measures metabolic activity.
-
MTS/XTT Assays: Similar to MTT but with water-soluble formazan products.
-
WST-8 Assay: A highly sensitive colorimetric assay.
-
SRB (Sulforhodamine B) Assay: Measures total protein content.[7]
-
ATP-based Luminescence Assays: Quantifies the amount of ATP in viable cells.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution in DMSO. The molecular weight of this compound is 228.03 g/mol .
-
For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.28 mg of the compound in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary.
-
-
Store the Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Ensure the final DMSO concentration remains below 0.5%.
-
Always prepare fresh working solutions for each experiment.
-
Protocol 2: Cell Viability Assessment using MTT Assay
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (and a vehicle control with DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Simplified signaling pathway of this compound action.
References
- 1. mdpi.com [mdpi.com]
- 2. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-5,8-dione CDC25 inhibitors: Potent anti-cancer agents in leukemia and patient-derived colorectal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo roles of CDC25 phosphatases: Biological insight into the anti-cancer therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6,7-Dichloroquinoxaline-5,8-dione | 102072-82-2 | CEA07282 [biosynth.com]
- 7. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Conditions for the Reaction of 6,7-Dichloroquinoline-5,8-dione with Amines
Welcome to the technical support center for the synthesis of aminated 6,7-dichloroquinoline-5,8-dione derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity and regioselectivity of this compound with amines?
A1: this compound is a highly reactive substrate for nucleophilic aromatic substitution. The two chlorine atoms at the C6 and C7 positions are the primary sites for substitution by amines. Generally, nucleophilic substitution preferentially occurs at the C6 position. This regioselectivity is attributed to the mesomeric effect, which is influenced by the nitrogen atom within the quinoline ring system.
Q2: Can the reaction be performed without a catalyst?
A2: While palladium-catalyzed reactions are commonly reported for the amination of this compound, catalyst-free nucleophilic aromatic substitution is also possible. The inherent electrophilicity of the quinoline-5,8-dione core allows for direct reaction with amines, particularly with stronger nucleophiles or under elevated temperatures. However, catalyst-free reactions may require harsher conditions and may result in lower yields or a less selective product profile compared to catalyzed methods.
Q3: How can I control for mono- versus di-substitution?
A3: Controlling the degree of substitution is a critical aspect of this reaction. Here are some strategies:
-
Stoichiometry: Using a 1:1 molar ratio of the amine to the this compound is the most straightforward approach to favor mono-substitution. An excess of the amine will promote di-substitution.
-
Nucleophilicity of the Amine: Electron-rich anilines tend to selectively yield mono-aminated products in high yields. In contrast, electron-deficient anilines are more prone to forming di-substituted and other more complex derivatives.[1]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor the mono-substituted product. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to stop the reaction once the desired product is predominantly formed.
-
Catalyst and Ligand Choice: In palladium-catalyzed reactions, the choice of ligand can influence the selectivity. For instance, using bulky phosphine ligands can sterically hinder the second substitution, thus favoring the mono-aminated product.
Q4: What are the typical purification methods for the aminated products?
A4: Purification of quinoline-dione derivatives can be challenging due to their potential instability and tendency to streak on silica gel. Common purification strategies include:
-
Recrystallization: This is often the first method of choice. Solvents such as ethanol, acetone, or mixtures with water are frequently used.[1]
-
Column Chromatography: If recrystallization is insufficient, column chromatography can be employed. However, decomposition on standard silica gel has been reported. Using deactivated silica (e.g., with triethylamine or sodium bicarbonate) or alternative stationary phases like alumina (neutral or basic), Florisil, or even cellulose can be beneficial. Running the column in a glovebox or under an inert atmosphere can prevent degradation of sensitive compounds.
-
Washing: For products that are poorly soluble, washing with various organic solvents like ether, ethanol, pentane, or toluene can effectively remove impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst (for Pd-catalyzed reactions).- Insufficiently nucleophilic amine.- Low reaction temperature or short reaction time. | - For palladium-catalyzed reactions, ensure the catalyst is active. Pre-activation of the palladium source may be necessary.- For weakly nucleophilic amines, consider using a catalyst or increasing the reaction temperature and time.- If using a catalyst-free method with a weak nucleophile, switching to a catalyzed protocol is recommended. |
| Formation of Multiple Products/Byproducts | - Di-substitution occurring.- Side reactions due to reactive intermediates.- Decomposition of starting material or product. | - To favor mono-substitution, use a 1:1 stoichiometry of amine to the dichloroquinoline-dione.- Monitor the reaction closely by TLC and stop it before significant di-substitution occurs.- Consider lowering the reaction temperature.- For purification, refer to the methods described in FAQ 4. |
| Product Decomposition During Purification | - Sensitivity of the quinoline-dione core to silica gel.- Oxidation of the product.- Instability in certain solvents. | - Avoid standard silica gel for column chromatography. Use deactivated silica or alternative stationary phases.- Perform purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Keep the product protected from light, as quinone derivatives can be photosensitive. |
| Difficulty in Removing Unreacted Starting Material | - Similar polarity of the product and starting material. | - Optimize the reaction to drive it to completion.- If using column chromatography, a very careful selection of the eluent system is required to achieve separation.- Consider a chemical workup step to remove the unreacted amine (e.g., an acid wash if the product is not basic). |
Experimental Protocols
Palladium-Catalyzed Amination with Anilines
This protocol is adapted from a study on the palladium-catalyzed amination of this compound with electron-rich and electron-deficient anilines.[1]
Procedure A (with BrettPhos):
-
To a 25 mL three-neck round-bottom flask, add BrettPhos (0.94 µmol, 0.5 mg, 0.15 mol%) and Pd(OAc)₂ (0.30 µmol, 0.1 mg, 0.05 mol%).
-
Purge the flask with nitrogen for 30 seconds.
-
Add 1 mL of water and 5 mL of ethanol.
-
Heat the solution to 80 °C for 60 seconds. A color change from yellow to black indicates preactivation of the catalyst.
-
To the activated catalyst mixture, add this compound, the aniline derivative, a suitable base (e.g., K₂CO₃ or Cs₂CO₃), and 5 mL of ethanol.
-
Heat the reaction mixture at reflux with vigorous stirring for the indicated time.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, filter the precipitate, and recrystallize from a mixture of water and acetone.
Procedure B (with XPhos):
-
To a 25 mL three-neck round-bottom flask, add XPhos (0.0032 mmol, 1.5 mg, 1 mol%) and Pd(OAc)₂ (0.0095 mmol, 2.1 mg, 3 mol%).
-
Purge the flask with nitrogen for 30 seconds.
-
Add 1 mL of water and 5 mL of ethanol.
-
Heat the solution to 80 °C for 60 seconds to preactivate the catalyst (yellow to black color change).
-
Add the this compound, aniline derivative, base, and 2 mL of dioxane.
-
Heat the reaction mixture at reflux with vigorous stirring for the indicated time.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter, and recrystallize the product.
Quantitative Data Summary
The following table summarizes the results from the palladium-catalyzed amination of this compound with various anilines.
| Entry | Aniline Type | Catalyst/Ligand | Product Type | Yield (%) |
| 1 | Electron Rich (ER) & Electron Deficient (ED) | Pd(OAc)₂/PPh₃ | Monoamine | Traces |
| 2 | Electron Deficient (ED) | Pd(OAc)₂/Piperazine | Monoamines / Diamines | 60-70 / 30-35 |
| 3 | Electron Rich (ER) | Pd(OAc)₂/BrettPhos | Monoamines | 80-92 |
Table adapted from Egu et al.[1]
Visualizations
Experimental Workflow: Palladium-Catalyzed Amination
Caption: General workflow for the palladium-catalyzed amination of this compound.
Signaling Pathway: NQO1-Mediated Detoxification and Cellular Response
Quinone derivatives, including the products of the reaction of this compound with amines, can be substrates for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a key enzyme in cellular defense against oxidative stress.
Caption: NQO1 detoxifies quinones, protecting cells from oxidative stress.
Signaling Pathway: Topoisomerase Inhibition
Certain quinoline derivatives have been identified as inhibitors of topoisomerases, enzymes crucial for managing DNA topology during replication and transcription. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis, a mechanism exploited in cancer therapy.
Caption: Quinoline derivatives can inhibit topoisomerases, leading to apoptosis.
References
optimizing incubation time and concentration for 6,7-dichloroquinoline-5,8-dione cytotoxicity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation time and concentration for 6,7-dichloroquinoline-5,8-dione cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: Based on studies of similar quinoline-based compounds, a broad starting concentration range is recommended to determine the cytotoxic potential of this compound. A common starting point is a serial dilution from 100 µM down to 0.1 µM. This range will help in identifying the potent concentration range for the specific cell line being tested. For some highly sensitive cell lines, even lower concentrations in the nanomolar range might be necessary.
Q2: What is a typical incubation time for assessing the cytotoxicity of this compound?
A2: Initial cytotoxicity screening is often performed at 24, 48, and 72-hour time points.[1] This allows for the assessment of both short-term and long-term effects of the compound on cell viability. The optimal incubation time can be cell-line dependent, with some cells showing a significant response at 24 hours, while others may require longer exposure.[1]
Q3: Which cytotoxicity assay is most suitable for this compound?
A3: Both MTT and Sulforhodamine B (SRB) assays are commonly used for assessing the cytotoxicity of chemical compounds. However, as a quinone-based compound, this compound has redox properties that can interfere with the MTT assay, potentially leading to inaccurate results. The SRB assay, which measures cellular protein content, is generally less susceptible to interference from colored or redox-active compounds and is therefore a recommended alternative.
Q4: How does this compound induce cell death?
A4: Quinoline-5,8-dione derivatives have been shown to induce apoptosis, a form of programmed cell death. This process often involves the activation of caspases and is regulated by the Bcl-2 family of proteins. Some quinoline compounds have also been found to generate reactive oxygen species (ROS), which can contribute to cellular damage and trigger apoptosis. For instance, derivatives of the quinoline-5,8-dione scaffold can inhibit CDC25 phosphatases, leading to cell cycle arrest and apoptosis.[2]
Troubleshooting Guides
Issue 1: High background or false positives in MTT assay.
-
Possible Cause: this compound, being a quinone, can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.
-
Troubleshooting Steps:
-
Run a compound-only control: Incubate this compound in cell-free media with the MTT reagent to assess its direct reduction potential.
-
Switch to an alternative assay: Use the SRB assay, which is based on protein staining and is less likely to be affected by the compound's chemical properties.
-
Use a different viability indicator: Consider assays based on ATP content (e.g., CellTiter-Glo) or membrane integrity (e.g., LDH release assay).
-
Issue 2: Inconsistent IC50 values across experiments.
-
Possible Cause 1: Variation in cell seeding density.
-
Troubleshooting Step: Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line, ensuring they are in the logarithmic growth phase during the treatment period.
-
-
Possible Cause 2: Fluctuation in incubation time.
-
Troubleshooting Step: Strictly adhere to the predetermined incubation times (e.g., 24, 48, 72 hours) for all experiments to ensure comparability of results.
-
-
Possible Cause 3: Compound precipitation.
-
Troubleshooting Step: Visually inspect the wells under a microscope for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a lower concentration range or a different solvent system (ensure solvent controls are included).
-
Issue 3: Low cytotoxic effect observed even at high concentrations.
-
Possible Cause 1: Short incubation time.
-
Troubleshooting Step: Extend the incubation period. Some cell lines may require longer exposure to the compound to exhibit a cytotoxic response.
-
-
Possible Cause 2: Cell line resistance.
-
Troubleshooting Step: The selected cell line may be inherently resistant to the compound's mechanism of action. Consider testing on a panel of different cancer cell lines to identify more sensitive models.
-
-
Possible Cause 3: Compound degradation.
-
Troubleshooting Step: Ensure the compound is stored correctly and freshly diluted for each experiment.
-
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
This protocol is adapted for determining the cytotoxicity of this compound.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), cold (4°C)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted compound to the respective wells. Include vehicle-only controls.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Fixation:
-
Gently add 50 µL of cold TCA (10% w/v) to each well without aspirating the medium.
-
Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
-
SRB Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Measurement:
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5-10 minutes on a shaker.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the concentration-response curves and determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical IC50 Values (µM) of this compound at Different Incubation Times
| Cell Line | 24 hours | 48 hours | 72 hours |
| A549 (Lung) | 15.2 | 8.5 | 4.1 |
| HeLa (Cervical) | 25.8 | 12.1 | 6.3 |
| HL-60 (Leukemia) | 8.9 | 3.2 | 1.5 |
| MCF-7 (Breast) | 32.5 | 18.7 | 9.8 |
Note: These are example values and actual results may vary depending on experimental conditions.
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of this compound.
Proposed Apoptotic Signaling Pathway
Caption: Proposed mechanism of this compound-induced apoptosis.
References
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of 6,7-dichloroquinoline-5,8-dione and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer properties of the quinoline derivative 6,7-dichloroquinoline-5,8-dione and the well-established chemotherapeutic agent, doxorubicin. The following sections detail their mechanisms of action, present available quantitative data on their cytotoxic effects, and outline the experimental protocols for key assays.
Introduction
Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy, known for its broad-spectrum efficacy.[1][2] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.[1][2] this compound is a synthetic compound belonging to the quinoline-5,8-dione class of molecules, which have garnered interest for their potential as anticancer agents.[3] Preliminary studies suggest that its anticancer effects are mediated through the induction of apoptosis and cell cycle arrest. However, a direct, comprehensive comparison with established drugs like doxorubicin is essential for evaluating its therapeutic potential.
Quantitative Comparison of Cytotoxicity
Direct comparative studies on the cytotoxicity of this compound and doxorubicin across the same cancer cell lines are limited in the currently available literature. However, to provide a point of reference, the following table summarizes the 50% inhibitory concentration (IC50) values for doxorubicin in several common human cancer cell lines.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.01 - 2.5[4][5][6] |
| A549 | Lung Carcinoma | 0.07 - >20[4][7][8] |
| HL-60 | Promyelocytic Leukemia | ~0.02 (sensitive)[9] |
Note: IC50 values for doxorubicin can vary significantly depending on the experimental conditions, such as exposure time and the specific assay used. The data presented here is a range compiled from multiple sources.
Mechanisms of Anticancer Activity
This compound
The precise molecular mechanisms of this compound are still under investigation. However, available evidence suggests that its anticancer activity is mediated through the induction of apoptosis and cell cycle arrest.
-
Apoptosis Induction: this compound is reported to induce apoptosis through a caspase-dependent pathway. This involves the activation of key executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis. The upstream signaling events leading to caspase activation by this compound are not yet fully elucidated but are thought to involve the intrinsic mitochondrial pathway, potentially through the regulation of Bcl-2 family proteins like Bax and Bcl-2.[11][12]
-
Cell Cycle Arrest: Studies on related quinoline-5,8-dione derivatives indicate an ability to arrest the cell cycle at the G2/M phase.[13][14] This arrest prevents cancer cells from entering mitosis and proliferating. The mechanism likely involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), that govern the G2/M transition.[15] A derivative of 6-chloro-7-amino-quinoline-5,8-dione, NSC 663284, has been shown to inhibit Cdc25 phosphatases, leading to both G1 and G2/M phase arrest.[13]
Doxorubicin
Doxorubicin employs a multi-faceted approach to exert its potent anticancer effects.
-
DNA Damage and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, distorting the double helix and interfering with DNA replication and transcription.[1] It also forms a stable complex with topoisomerase II, an enzyme crucial for resolving DNA topological problems, leading to double-strand breaks and the activation of DNA damage response pathways.[1]
-
Induction of Apoptosis: Doxorubicin is a potent inducer of apoptosis through both the intrinsic and extrinsic pathways. It can trigger the mitochondrial pathway by increasing the Bax/Bcl-2 ratio, leading to the release of cytochrome c and the activation of caspase-9 and the executioner caspase-3.[16]
-
Cell Cycle Arrest: Doxorubicin can cause cell cycle arrest at both the G1/S and G2/M checkpoints.[17] The G2/M arrest is often a consequence of the DNA damage it inflicts, activating checkpoint kinases that inhibit the progression into mitosis.[17]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, leading to the production of ROS. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to its cytotoxic effects.[1]
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams generated using Graphviz (DOT language) to visualize the proposed signaling pathways and a general experimental workflow for comparing the anticancer activity of these two compounds.
References
- 1. rsc.org [rsc.org]
- 2. Characteristics of doxorubicin-selected multidrug-resistant human leukemia HL-60 cells with tolerance to arsenic trioxide and contribution of leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-resistance in doxorubicin-resistant FL5.12 hematopoietic cells: elevated MDR1, drug efflux and side-population positive and decreased BCL2-family member expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-5,8-dione CDC25 inhibitors: Potent anti-cancer agents in leukemia and patient-derived colorectal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual G1 and G2 phase inhibition by a novel, selective Cdc25 inhibitor 6-chloro-7-[corrected](2-morpholin-4-ylethylamino)-quinoline-5,8-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell growth inhibition, G2/M cell cycle arrest, and apoptosis induced by chloroquine in human breast cancer cell line Bcap-37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. Balance Cell Apoptosis and Pyroptosis of Caspase-3-Activating Chemotherapy for Better Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 6,7-dichloroquinoline-5,8-dione as a Selective NQO1 Substrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6,7-dichloroquinoline-5,8-dione (DQ) as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a flavoenzyme that is significantly overexpressed in various solid tumors, including lung, breast, and pancreatic cancers, making it a key target in cancer therapy.[1][2] The enzyme's primary role is the detoxification of quinones through a two-electron reduction, bypassing the formation of toxic semiquinone radicals.[3] However, certain substrates can be bioactivated by NQO1 into potent cytotoxic agents, creating a therapeutic window to selectively target cancer cells.[3][4] This document evaluates DQ in comparison to other known NQO1 substrates, supported by experimental data and detailed protocols.
Comparative Performance of NQO1 Substrates
| Substrate | Chemical Class | NQO1-dependent Action | Mechanism of Cytotoxicity | Potency & Selectivity Notes |
| This compound (DQ) | Quinolinequinone | Good Substrate .[1][6] | Undergoes two-electron reduction to a hydroquinone.[1] Downstream cytotoxic effects are linked to the generation of reactive oxygen species (ROS).[5] | Modifications to the DQ scaffold significantly influence enzymatic conversion rates and biological activity.[1][7] |
| β-lapachone | Ortho-naphthoquinone | Substrate . Bioactivated by NQO1.[8] | Creates a futile redox cycle, leading to massive ROS production, DNA damage, PARP-1 hyperactivation, NAD+/ATP depletion, and programmed necrosis.[2][4] | Selectively kills cancer cells with high NQO1 expression.[8] Serves as a benchmark for NQO1-bioactivatable drugs.[2] |
| Deoxynyboquinone (DNQ) | Naphthoquinone | Substrate . Bioactivated by NQO1.[8] | Similar to β-lapachone, induces NQO1-dependent futile redox cycling, extensive ROS generation, and programmed necrosis.[8] | Reported to be approximately 20-fold more potent than β-lapachone in NQO1-positive cancer cell lines.[8] |
| Menadione | Naphthoquinone | Substrate . | Can undergo both one- and two-electron reduction. Its cytotoxicity is potentiated in the presence of NQO1 inhibitors, suggesting a more complex, non-selective mechanism.[8] | Often used as a standard substrate in NQO1 activity assays but lacks the tumor-selective killing mechanism of futile redox cyclers.[8] |
| Streptonigrin | Aminoquinone | Substrate .[1] | NQO1-mediated reduction generates ROS that cause DNA damage.[1] | High systemic toxicity prevents its use in cancer therapy.[1][5] |
Experimental Protocols
Validation of a compound as a selective NQO1 substrate involves a series of in vitro and cell-based assays.
This protocol measures the rate of NQO1 activity by monitoring the decrease in NADPH absorbance, which is consumed during the quinone reduction.
-
Reagents & Materials:
-
Recombinant human NQO1 enzyme (e.g., 1.4 µg/mL).[1]
-
Potassium phosphate buffer (50 mmol/L, pH 7.4).[1]
-
NADPH solution (typically 200-400 µM).
-
Test substrate (e.g., DQ) dissolved in DMSO.
-
NQO1 inhibitor: Dicoumarol (typically 40 µM) for control wells.[8]
-
96-well UV-transparent microplate.
-
Microplate spectrophotometer capable of reading absorbance at 340 nm.[1]
-
-
Procedure:
-
Prepare reaction mixtures in the 96-well plate. For each substrate concentration, prepare a test well and a control well containing the NQO1 inhibitor (dicoumarol).
-
To each well, add 198 µL of the NQO1 protein solution in potassium phosphate buffer.[1]
-
Add 2 µL of the test substrate dissolved in DMSO to the corresponding wells.[1]
-
Initiate the reaction by adding NADPH to all wells.
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
The NQO1-specific activity is calculated by subtracting the rate of NADPH oxidation in the presence of dicoumarol from the rate observed without the inhibitor.
-
This assay determines if the cytotoxicity of a compound is dependent on NQO1 expression by comparing its effect on cell lines with high NQO1 levels versus those with low or no NQO1.
-
Reagents & Materials:
-
Cancer cell line with high NQO1 expression (e.g., A549 lung cancer, MCF-7 breast cancer).[8]
-
Matched NQO1-deficient cell line (or parental line treated with an NQO1 inhibitor).
-
Complete cell culture medium.
-
Test substrate (e.g., DQ).
-
NQO1 inhibitor: Dicoumarol (40 µM).[8]
-
Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®).
-
96-well cell culture plates.
-
Incubator (37°C, 5% CO₂).
-
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test substrate in culture medium.
-
Treat the cells with the substrate dilutions for a specified exposure time (e.g., 2-4 hours).[8] For each concentration, a parallel set of cells should be co-treated with the NQO1 inhibitor dicoumarol to confirm NQO1-dependency.[8]
-
After treatment, wash the cells with fresh medium and incubate for a further period (e.g., 72 hours) to allow for cell death to occur.
-
Add the cell viability reagent according to the manufacturer's instructions and measure the appropriate signal (e.g., fluorescence or absorbance).
-
Calculate cell viability as a percentage of untreated controls. An ideal NQO1-bioactivatable drug will show high potency in NQO1-positive cells, and this lethality will be significantly reversed by co-treatment with dicoumarol.[8]
-
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for validating a selective NQO1 substrate.
Caption: Bioactivation of DQ by NQO1 leading to programmed cell death.
Caption: Selectivity of NQO1 substrates dictates therapeutic potential.
Conclusion
The available evidence strongly supports that this compound and its derivatives are effective substrates for the NQO1 enzyme.[1][9] The validation framework presented, from in vitro kinetics to cell-based cytotoxicity assays, is crucial for characterizing its potential as a selective, NQO1-bioactivatable agent. Like other advanced quinone-based drugs such as β-lapachone and deoxynyboquinone, the therapeutic strategy for DQ hinges on its ability to be metabolized by NQO1 into a redox-cycling species that generates high levels of oxidative stress, leading to selective necrosis in NQO1-overexpressing cancer cells.[8][10] Further quantitative studies to determine the precise kinetic parameters (kcat/Km) of DQ with NQO1 and compare them directly with β-lapachone are warranted to fully establish its position in the landscape of NQO1-targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Phase 1 study of ARQ 761, a β-lapachone analogue that promotes NQO1-mediated programmed cancer cell necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD(P)H dehydrogenase (quinone 1) - Wikipedia [en.wikipedia.org]
- 4. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. applied-sciences-vol-13-pages-1530-modification-of-6-7-dichloro-5-8-quinolinedione-at-c2-position-synthesis-quantum-chemical-properties-and-activity-against-dt-diaphorase-enzyme - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An NQO1 Substrate with Potent Antitumor Activity That Selectively Kills by PARP1-Induced Programmed Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of a Direct Cellular Assay for NQO1 in the Presence of Phytochemicals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of 6,7-dichloroquinoline-5,8-dione and Other Quinoline-Based Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant anticancer activity. Among these, 6,7-dichloroquinoline-5,8-dione has emerged as a compound of interest. This guide provides a comparative study of this compound and other quinoline-based inhibitors, focusing on their mechanisms of action, inhibitory activities, and the signaling pathways they modulate. The information is intended to aid researchers in drug discovery and development by providing a clear comparison of these compounds based on available experimental data.
Overview of Compared Quinoline-Based Inhibitors
This guide focuses on three key mechanisms of action for quinoline-based compounds in cancer therapy:
-
Topoisomerase I Inhibition: These enzymes are crucial for managing DNA topology during replication and transcription. Inhibitors trap the enzyme-DNA complex, leading to DNA strand breaks and cell death.
-
NAD(P)H:quinone Oxidoreductase 1 (NQO1) Substrates: NQO1 is an enzyme often overexpressed in cancer cells. Certain quinones can act as substrates for NQO1, leading to a futile redox cycle that generates high levels of reactive oxygen species (ROS), inducing oxidative stress and cancer cell death.
-
Cdc37-Hsp90 Protein-Protein Interaction (PPI) Inhibition: The Cdc37-Hsp90 chaperone system is essential for the stability and function of numerous oncogenic client proteins, particularly kinases. Disrupting this interaction leads to the degradation of these client proteins and inhibits cancer cell growth.
Data Presentation: A Comparative Look at Inhibitory Activities
The following tables summarize the quantitative data for this compound and other representative quinoline-based inhibitors, categorized by their mechanism of action.
Note on Data Comparability: The data presented below is compiled from various studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as cell lines, incubation times, and specific assay protocols can vary between studies.
Table 1: Quinoline-Based Topoisomerase I Inhibitors
| Compound | Target | IC50 | Cell Line | Reference |
| 6,7-dichloroquinoxaline-5,8-dione | Topoisomerase I | Potent Inhibitor (Specific IC50 not available in searched literature) | Lung adenocarcinoma cells | [1] |
| Camptothecin | Topoisomerase I | 10 nM | HT-29 (Colon Carcinoma) | [2] |
| SN-38 (active metabolite of Irinotecan) | Topoisomerase I | 8.8 nM | HT-29 (Colon Carcinoma) | [2] |
| Topotecan | Topoisomerase I | 33 nM | HT-29 (Colon Carcinoma) | [2] |
| Pyrazolo[4,3-f]quinoline Derivative 2E | Topoisomerase IIα | 88.3% inhibition at 100 µM | - | [3][4] |
| Pyrazolo[4,3-f]quinoline Derivative 1M | - | GI50 < 8 µM | Various cancer cell lines | [3] |
Table 2: Quinoline-Based NQO1 Substrates and Inhibitors
| Compound | Role | Enzymatic Conversion Rate (relative to Streptonigrin) | Cell Line | Reference |
| This compound | NQO1 Substrate | Good substrate (specific rate not available) | - | [5][6] |
| Streptonigrin | NQO1 Substrate | 1.0 | - | [5] |
| Deoxynyboquinone (DNQ) | NQO1 Substrate | ~13-fold more efficient than β-lapachone | - | [2] |
| Amino-quinoline-5,8-dione 6d | NQO1 Inhibitor | - | HeLaS3, KB-vin | [7] |
| Amino-quinoline-5,8-dione 7d | NQO1 Inhibitor | - | HeLaS3, KB-vin | [7] |
Table 3: Quinoline-Based and Other Cdc37-Hsp90 PPI Inhibitors
| Compound | Target | IC50 / Kd | Cell Line | Reference |
| Compound 8c (non-quinoline) | Hsp90-Cdc37 PPI | Kd = 70.8 µM | MCF-7, SK-N-MC, THP-1 | [8][9][10] |
| Compound 13g (non-quinoline) | Hsp90-Cdc37 PPI | Kd = 73.3 µM | MCF-7, SK-N-MC, THP-1 | [8][9][10] |
| DDO-5936 (non-quinoline) | Hsp90-Cdc37 PPI | IC50 = 8.99 µM | HCT116 | [9][11] |
| TAT-DDO-59120 (peptide) | Hsp90-Cdc37 PPI | IC50 = 12.82 µM | HCT116 | [9] |
| Celastrol Derivative 6 | Hsp90-Cdc37 PPI | IC50 = 0.34 µM | MDA-MB-231 | [9] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for quinoline-based Topoisomerase I inhibitors.
Caption: NQO1-mediated futile redox cycling of quinoline-5,8-diones.
Caption: Disruption of the Hsp90-Cdc37 chaperone system by a PPI inhibitor.
Experimental Protocols
Topoisomerase I DNA Relaxation Assay
This protocol is a generalized procedure for assessing the inhibitory activity of compounds against human topoisomerase I.
Materials:
-
Human Topoisomerase I (e.g., 500 U/µl stock)
-
10x Topoisomerase I Reaction Buffer (e.g., 250 mM Tris-HCl pH 7.4, 570 mM KCl, 50 mM MgCl2, 2.5 mM DTT, 2.5 mM EDTA, 150 µg/ml BSA)
-
Supercoiled plasmid DNA (e.g., pBR322 at 250 µg/ml)
-
5x Gel Loading Buffer (e.g., 20% Ficoll 400, 50 mM EDTA, 0.25% Bromophenol Blue)
-
Test compounds dissolved in DMSO
-
Nuclease-free water
-
1% Agarose gel in 1x TAE buffer
-
Ethidium bromide staining solution
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with a total volume of 20 µl. For each reaction, add:
-
2 µl of 10x Topoisomerase I Reaction Buffer
-
1 µl of supercoiled DNA (final concentration ~12.5 µg/ml)
-
Varying concentrations of the test compound (or DMSO for control)
-
Nuclease-free water to bring the volume to 19 µl.
-
-
Enzyme Addition: Dilute the stock Human Topoisomerase I to 50 U/µl in 1x reaction buffer. Add 1 µl of the diluted enzyme to each reaction tube (final enzyme concentration of 2.5 U/µl). For the negative control (no enzyme), add 1 µl of 1x reaction buffer.
-
Incubation: Incubate the reaction mixtures at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µl of 5x gel loading buffer.
-
Agarose Gel Electrophoresis: Load 25 µl of each sample onto a 1% agarose gel. Run the gel at 100 V for 1.5 to 2 hours.
-
Visualization: Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV light. The conversion of supercoiled DNA to relaxed DNA indicates enzyme activity, and the inhibition of this conversion indicates the potency of the test compound.[12][13][14][15][16]
NQO1 Activity Assay
This protocol outlines a colorimetric method to determine NQO1 enzyme activity, which can be adapted to assess if a compound acts as a substrate or inhibitor.
Materials:
-
Recombinant human NQO1 enzyme or cell lysate containing NQO1
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
Menadione (NQO1 substrate)
-
NADH (cofactor)
-
WST-1 or similar tetrazolium salt (colorimetric reagent)
-
Dicoumarol (NQO1 inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~440 nm
Procedure:
-
Sample Preparation: If using cell lysates, prepare them by sonication in a suitable lysis buffer and determine the protein concentration.
-
Reaction Mixture Preparation: In a 96-well plate, prepare paired wells for each sample: one with and one without the NQO1 inhibitor, dicoumarol.
-
Assay Reaction: To each well, add 50 µl of the sample (recombinant enzyme or cell lysate). Then, rapidly add 50 µl of the reaction buffer containing NADH, menadione, and WST-1. To the inhibitor wells, add the reaction buffer that also contains dicoumarol.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 440 nm at regular intervals (e.g., every 20-30 seconds) for 5-10 minutes.
-
Data Analysis: The NQO1 activity is the dicoumarol-sensitive rate of WST-1 reduction. Calculate the rate of change in absorbance per minute for each well. Subtract the rate of the inhibitor-containing well from the rate of the well without the inhibitor to determine the specific NQO1 activity. To test if a quinoline compound is a substrate, it can be used in place of menadione.[2][12][15][16][17][18][19][20]
Co-Immunoprecipitation (Co-IP) for Cdc37-Hsp90 Interaction
This protocol is used to assess the disruption of the Cdc37-Hsp90 protein-protein interaction by an inhibitor in a cellular context.
Materials:
-
Cell line expressing Hsp90 and Cdc37
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)
-
Primary antibody against Hsp90 (for immunoprecipitation)
-
Primary antibodies against Cdc37 and Hsp90 (for Western blotting)
-
Protein A/G magnetic beads or agarose beads
-
Test inhibitor compound dissolved in DMSO
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 24 hours). Lyse the cells on ice with Co-IP lysis buffer.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-Hsp90 antibody overnight at 4°C with gentle rotation to form antibody-protein complexes.
-
Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Cdc37 and Hsp90 to detect the co-immunoprecipitated proteins. A decrease in the amount of co-precipitated Cdc37 in the inhibitor-treated samples compared to the control indicates disruption of the Hsp90-Cdc37 interaction.[21][22][23][24]
Conclusion
This compound and its analogs represent a versatile class of compounds with multiple potential mechanisms of anticancer activity, primarily as topoisomerase I inhibitors and NQO1 substrates. While direct comparative data is limited, this guide provides a framework for understanding its potential relative to other quinoline-based inhibitors targeting similar pathways. The provided protocols offer a starting point for researchers to conduct their own comparative studies to further elucidate the therapeutic potential of these compounds. Future research should focus on head-to-head comparisons under standardized conditions to build a more definitive understanding of the structure-activity relationships and relative potencies of these promising quinoline-based anticancer agents.
References
- 1. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An NQO1 Substrate with Potent Antitumor Activity That Selectively Kills by PARP1-Induced Programmed Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ebiohippo.com [ebiohippo.com]
- 12. inspiralis.com [inspiralis.com]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. profoldin.com [profoldin.com]
- 16. NQO1 Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 17. NQO1 Activity Assay Kit (Colorimetric) (ab184867) | Abcam [abcam.com]
- 18. abcam.com [abcam.com]
- 19. biocompare.com [biocompare.com]
- 20. antibodiesinc.com [antibodiesinc.com]
- 21. mdpi.com [mdpi.com]
- 22. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 24. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship of 6,7-dichloroquinoline-5,8-dione derivatives as topoisomerase inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the extensive exploration of quinoline-5,8-dione scaffolds. Among these, 6,7-dichloroquinoline-5,8-dione derivatives have emerged as a promising class of compounds with potent topoisomerase inhibitory activity. Topoisomerases are crucial enzymes that regulate DNA topology and are validated targets for cancer chemotherapy. This guide provides a comprehensive comparison of this compound derivatives and related analogs as topoisomerase inhibitors, supported by experimental data to elucidate their structure-activity relationships (SAR).
Quantitative Data Summary
The inhibitory activities of various quinoline-5,8-dione derivatives against human topoisomerase I and II are summarized below. The data highlights the impact of structural modifications on the potency of these compounds.
| Compound ID | Core Structure | R1 | R2 | Topoisomerase I IC50 (µM) | Topoisomerase II IC50 (µM) | Cytotoxicity (Various Cell Lines) GI50/IC50 (µM) |
| 1 | This compound | H | H | - | - | - |
| 2a | Benzofuro[2,3-g]quinoline-5,11-dione | 8,9-Dichloro | - | >100 | 5.2 | >100 |
| 2b | Benzofuro[2,3-g]quinoline-5,11-dione | 8,9-Dichloro | 2-(Dimethylamino)ethoxy | 64.3 | 0.68 | 0.01-0.1 |
| 2c | Benzofuro[2,3-g]quinoline-5,11-dione | 8,9-Dichloro | 2-(Diethylamino)ethoxy | 42.0 | 1.19 | 0.01-0.1 |
| 3a | 6-Arylamino-7-chloro-quinazoline-5,8-dione | 4-Methoxyphenylamino | - | >100 | 20-40% inhibition at 100 µM | 1.5-5.0 |
| 3b | 6-Arylamino-7-chloro-quinazoline-5,8-dione | 4-Chlorophenylamino | - | >100 | 20-40% inhibition at 100 µM | 0.5-2.0 |
| 4a | 6-Chloro-7-substituted-isoquinoline-5,8-dione | 7-(4-Methylanilino) | - | Inactive at 200 µM | 0.082 | 0.1-1.0 |
| Etoposide | - | - | - | - | 78.4 | - |
| Doxorubicin | - | - | - | - | 2.67 | - |
Data for compounds 2a, 2b, and 2c are from studies on benzofuroquinolinediones derived from dichloroquinolinediones. Data for compounds 3a and 3b are from studies on 6-arylamino-7-chloro-quinazoline-5,8-diones. Data for compound 4a is from a study on chloroisoquinolinediones. Cytotoxicity values represent a range observed across different cancer cell lines.
Structure-Activity Relationship (SAR)
The data reveals several key insights into the structure-activity relationship of these compounds:
-
Core Scaffold: The quinoline-5,8-dione and its aza-analogs (quinazoline and isoquinoline) serve as effective core structures for topoisomerase inhibition.
-
Substitution at C6 and C7: The nature of the substituents at the C6 and C7 positions is critical for activity.
-
Annulation of a furan ring to form benzofuroquinolinediones (compounds 2a-c ) significantly enhances topoisomerase II inhibitory activity compared to simple substituted quinazolines (compounds 3a-b ).
-
The introduction of amino side chains at the C6 position of the quinazoline-5,8-dione core (compounds 3a-b ) or the C7 position of the isoquinoline-5,8-dione core (compound 4a ) leads to potent cytotoxic agents, with compound 4a showing strong topoisomerase II inhibition.[1]
-
-
Side Chains: The addition of dialkylaminoalkoxy side chains to the benzofuroquinolinedione scaffold (compounds 2b and 2c ) dramatically increases both topoisomerase II inhibition and cytotoxicity. This suggests that the basic side chain may enhance DNA binding or interaction with the enzyme.
-
Selectivity: The benzofuroquinolinedione derivatives show a clear preference for inhibiting topoisomerase II over topoisomerase I. Similarly, the most active chloroisoquinolinedione derivative was a potent topoisomerase II inhibitor and inactive against topoisomerase I.[1]
Caption: Key structural modifications influencing the topoisomerase inhibitory activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the typical experimental protocols used to evaluate the topoisomerase inhibitory activity of these compounds.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
-
Reaction Mixture: A typical reaction mixture (20 µL) contains 0.5 µg of supercoiled plasmid DNA (e.g., pBR322), 1 unit of human topoisomerase I, and the test compound at various concentrations in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).
-
Incubation: The reaction mixture is incubated at 37°C for 30 minutes.
-
Termination: The reaction is terminated by adding 2 µL of 10% SDS and 1 µL of proteinase K (10 mg/mL), followed by incubation at 37°C for another 30 minutes.
-
Electrophoresis: The DNA samples are mixed with a loading dye and subjected to electrophoresis on a 1% agarose gel.
-
Visualization: The gel is stained with ethidium bromide and the DNA bands are visualized under UV light. The inhibition of DNA relaxation is indicated by the persistence of the supercoiled DNA form.
Topoisomerase II Inhibition Assay (Decatenation Assay)
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
-
Reaction Mixture: A standard reaction mixture (20 µL) contains 0.2 µg of kDNA, 1 unit of human topoisomerase II, and the test compound at various concentrations in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, and 0.5 mM DTT).
-
Incubation: The reaction is incubated at 37°C for 30 minutes.
-
Termination: The reaction is stopped by the addition of 4 µL of a stop solution (5% Sarkosyl, 0.0025% bromophenol blue, 25% glycerol).
-
Electrophoresis: The samples are loaded onto a 1% agarose gel and subjected to electrophoresis.
-
Visualization: The gel is stained with ethidium bromide and visualized under UV light. Inhibition of decatenation is observed as the kDNA fails to enter the gel and remains in the loading well.
Caption: A typical workflow for the synthesis and evaluation of topoisomerase inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of potent topoisomerase inhibitors, particularly against topoisomerase II. The structure-activity relationship studies highlight that modifications at the C6 and C7 positions, such as the formation of fused heterocyclic systems and the introduction of basic side chains, are key strategies to enhance the inhibitory potency and cytotoxic effects of these compounds.
Future research should focus on synthesizing a broader range of derivatives with diverse substituents to further refine the SAR. Exploring modifications at other positions of the quinoline ring and investigating the potential for dual topoisomerase I and II inhibition could lead to the discovery of novel anticancer agents with improved efficacy and selectivity. Moreover, detailed mechanistic studies are warranted to fully elucidate the mode of action of these promising compounds.
References
A Comparative Guide to the Mechanisms of Action: 6,7-dichloroquinoline-5,8-dione vs. Streptonigrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two quinone-containing compounds with anticancer properties: 6,7-dichloroquinoline-5,8-dione and the natural product, streptonigrin. The information presented is collated from various experimental studies to aid in research and drug development efforts.
Core Mechanisms of Action at a Glance
| Feature | This compound | Streptonigrin |
| Primary Target(s) | DNA Topoisomerase I, NQO1 Enzyme | DNA, Topoisomerase II, β-Catenin/Tcf Signaling Pathway, SENP1 |
| Mode of Action | Inhibition of DNA replication and repair, Cell cycle arrest, Apoptosis induction | DNA strand scission, Inhibition of DNA replication and RNA synthesis, Modulation of oncogenic signaling pathways, Generation of reactive oxygen species (ROS) |
| Cellular Effects | G2/M phase cell cycle arrest, Caspase-mediated apoptosis | DNA damage, Inhibition of cell respiration, Dissociation of ATP formation, Chromosomal aberrations |
Quantitative Performance Data
Direct comparative studies providing IC50 values for both this compound and streptonigrin under identical experimental conditions are limited. The following tables summarize available quantitative data from various sources. Investigators should be cautious when comparing values across different studies due to variations in cell lines, assay conditions, and exposure times.
Table 1: Cytotoxicity (IC50) of this compound Derivatives and Streptonigrin in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 6,7-dichloro-2-methyl-5,8-quinolinedione | Murine Lymphoblastoma L5178Y | > 0.15 µg/ml | [1] |
| Streptonigrin | Murine Lymphoblastoma L5178Y | 0.0025 µg/ml | [1] |
| Amino-quinoline-5,8-dione derivative (6d) | HeLaS3 | 0.59 | [2] |
| Amino-quinoline-5,8-dione derivative (7d) | HeLaS3 | 1.52 | [2] |
| Amino-quinoline-5,8-dione derivative (6d) | KB-vin (multidrug resistant) | 0.83 | [2] |
| Amino-quinoline-5,8-dione derivative (7d) | KB-vin (multidrug resistant) | 1.13 | [2] |
Table 2: Enzyme Inhibition Data for Streptonigrin
| Target Enzyme | Inhibition Parameter | Value | Reference |
| SENP1 | K_i | 138 ± 17.7 nM | [3] |
| SENP1 | IC50 | 0.518 ± 0.100 µM | [4][5] |
| SENP2 | IC50 | 6.919 ± 0.676 µM | [4][5] |
Signaling Pathways and Molecular Interactions
This compound
The primary mechanism of this compound involves the inhibition of DNA topoisomerase I, an enzyme crucial for relaxing DNA supercoils during replication and transcription.[6] This inhibition leads to the accumulation of DNA strand breaks, which in turn triggers cell cycle arrest at the G2/M phase and subsequent apoptosis via the activation of caspases.[6] Additionally, this compound and its derivatives can act as substrates for the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, a flavoenzyme often overexpressed in cancer cells.[7][8][9]
Caption: Mechanism of this compound.
Streptonigrin
Streptonigrin exhibits a more complex and multifaceted mechanism of action. It is a metal-dependent antibiotic that can cause direct DNA damage through the generation of reactive oxygen species (ROS).[10][11][12] This process is initiated by the formation of a streptonigrin-metal ion complex that binds to DNA.[13] Subsequent reduction of the quinone moiety leads to a redox cycle that produces superoxide and hydroxyl radicals, resulting in DNA strand scission.[10][12][14]
Streptonigrin also functions as a topoisomerase II inhibitor, stabilizing the covalent enzyme-DNA cleavage complex and leading to double-strand breaks.[14][15][16][17]
Furthermore, streptonigrin modulates key oncogenic signaling pathways. It has been shown to inhibit the β-catenin/Tcf signaling pathway, which is aberrantly activated in many cancers.[18][19] This inhibition occurs, in part, by suppressing the formation of the β-catenin/Tcf-DNA complex.[19] Streptonigrin also acts as an inhibitor of Sentrin-specific protease 1 (SENP1), a SUMO-specific protease.[3][4][6][20] Inhibition of SENP1 leads to an increase in global SUMOylation and a reduction in the level of hypoxia-inducible factor 1α (HIF1α), a key protein in tumor survival and angiogenesis.[3][20]
Caption: Multifaceted mechanism of action of Streptonigrin.
Experimental Protocols
Topoisomerase I Inhibition Assay (for this compound)
This assay is based on the relaxation of supercoiled plasmid DNA by topoisomerase I.
-
Materials: Supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol), this compound, loading dye, agarose gel, ethidium bromide.
-
Procedure:
-
Incubate supercoiled plasmid DNA with human topoisomerase I in the assay buffer in the presence of varying concentrations of this compound for 30 minutes at 37°C.
-
Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).
-
Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis on an agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control without the inhibitor.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the cell cycle phase distribution of cells treated with the compounds.
-
Materials: Cancer cell line of interest, culture medium, this compound or streptonigrin, phosphate-buffered saline (PBS), ethanol (70%, ice-cold), RNase A, propidium iodide (PI) staining solution.
-
Procedure:
-
Seed cells and allow them to attach overnight.
-
Treat cells with the desired concentrations of the compound for a specified time (e.g., 24 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.[21][22]
-
Caspase-3/7 Activity Assay (Apoptosis Assay)
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
-
Materials: Cancer cell line, culture medium, test compound, Caspase-Glo® 3/7 Assay kit (Promega) or similar, luminometer.
-
Procedure:
-
Seed cells in a 96-well plate and treat with the test compound for the desired time.
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer. The luminescence is proportional to the amount of caspase activity.[23][24]
-
β-Catenin/Tcf Luciferase Reporter Assay (for Streptonigrin)
This assay measures the transcriptional activity of the β-catenin/Tcf signaling pathway.[18]
-
Materials: HEK293 cells (or other suitable cell line), culture medium, TCF/LEF luciferase reporter plasmid (e.g., TOPflash), control plasmid with a mutated TCF/LEF binding site (e.g., FOPflash), Renilla luciferase plasmid (for normalization), transfection reagent, streptonigrin, luciferase assay system.
-
Procedure:
-
Co-transfect cells with the TOPflash (or FOPflash) and Renilla luciferase plasmids.
-
After 24 hours, treat the transfected cells with varying concentrations of streptonigrin.
-
After the desired treatment period (e.g., 16-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the TOPflash/FOPflash luciferase activity to the Renilla luciferase activity. A decrease in the TOPflash/FOPflash ratio in the presence of streptonigrin indicates inhibition of the β-catenin/Tcf signaling pathway.[25][26][27]
-
SENP1 Inhibition Assay (for Streptonigrin)
This is a biochemical assay to measure the inhibitory effect of streptonigrin on SENP1 enzymatic activity.[3]
-
Materials: Recombinant human SENP1 catalytic domain, fluorogenic SUMO1-AMC substrate, assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM DTT), streptonigrin, microplate reader capable of fluorescence measurement.
-
Procedure:
-
Incubate the SENP1 enzyme with various concentrations of streptonigrin in the assay buffer for 10 minutes at room temperature.
-
Initiate the reaction by adding the SUMO1-AMC substrate.
-
Monitor the increase in fluorescence (excitation ~340-380 nm, emission ~440-460 nm) over time, which corresponds to the cleavage of the AMC group from the SUMO1 substrate.
-
Calculate the initial reaction velocities and determine the IC50 or Ki value for streptonigrin.[3]
-
Conclusion
Both this compound and streptonigrin are potent anticancer agents that function through distinct yet overlapping mechanisms centered on DNA damage and the disruption of essential cellular processes. This compound primarily acts as a topoisomerase I inhibitor, leading to cell cycle arrest and apoptosis. Streptonigrin, on the other hand, displays a broader and more complex mechanism of action, encompassing direct DNA damage via ROS generation, topoisomerase II inhibition, and the modulation of critical cancer-related signaling pathways. This detailed comparison provides a foundation for further investigation and strategic development of novel anticancer therapies based on these quinoline-dione scaffolds.
References
- 1. Comparative study on biological activities of heterocyclic quinones and streptonigrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Emerging role of SENP1 in tumorigenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Streptonigrin inhibits SENP1 and reduces the protein level of hypoxia-inducible factor 1 (HIF1α) in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. applied-sciences-vol-13-pages-1530-modification-of-6-7-dichloro-5-8-quinolinedione-at-c2-position-synthesis-quantum-chemical-properties-and-activity-against-dt-diaphorase-enzyme - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. The kinetics of chromosome and DNA damage by streptonigrin in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Total Synthesis of the Antitumor Antibiotic (±)-Streptonigrin: First- and Second-Generation Routes for de Novo Pyridine Formation Using Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 14. Genotoxicity of streptonigrin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Streptonigrin-induced topoisomerase II sites exhibit base preferences in the middle of the enzyme stagger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of mammalian DNA topoisomerase II dependent DNA cleavage by antitumor antibiotic streptonigrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unique sequence specificity of topoisomerase II DNA cleavage stimulation and DNA binding mode of streptonigrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Streptonigrin inhibits β-Catenin/Tcf signaling and shows cytotoxicity in β-catenin-activated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Streptonigrin Inhibits SENP1 and Reduces the Protein Level of Hypoxia-Inducible Factor 1α (HIF1α) in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Assaying beta-catenin/TCF transcription with beta-catenin/TCF transcription-based reporter constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antitumor Effects of 6,7-dichloroquinoline-5,8-dione and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo antitumor effects of 6,7-dichloroquinoline-5,8-dione, also known as NSC 663284, and the widely used chemotherapeutic agent, Doxorubicin. This objective analysis is supported by experimental data to inform preclinical research and drug development decisions.
Executive Summary
This compound (NSC 663284) is a potent, irreversible inhibitor of Cdc25 dual-specificity phosphatases, key regulators of the cell cycle.[1][2] Its mechanism of action, targeting cell cycle progression, offers a distinct approach to cancer therapy compared to Doxorubicin. Doxorubicin, a well-established anthracycline antibiotic, primarily exerts its cytotoxic effects through DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, leading to apoptotic cell death.[3][4][5][6] While Doxorubicin has broad and potent antitumor activity, its clinical use is often limited by significant cardiotoxicity. This compound presents a targeted approach that may offer a different safety profile.
This guide presents a side-by-side comparison of their in vitro cytotoxicity against various cancer cell lines and the available data on their in vivo efficacy in xenograft models. Detailed experimental protocols and signaling pathway diagrams are also provided to facilitate a comprehensive understanding of their antitumor properties.
Data Presentation
In Vitro Cytotoxicity: A Comparative Overview
The half-maximal inhibitory concentration (IC50) values for this compound and Doxorubicin across a panel of human cancer cell lines are summarized below. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Cancer Type | This compound (NSC 663284) IC50 (µM) | Doxorubicin IC50 (µM) |
| NCI-60 Panel (Mean) | Various | 1.5 ± 0.6[1] | Not Applicable |
| MDA-MB-435 | Melanoma | 0.2[1] | ~0.5 |
| MDA-N | Breast Cancer | 0.2[1] | Data Not Available |
| MCF-7 | Breast Cancer | 1.7[1] | 0.4 - 1.2 |
| HT29 | Colon Cancer | Data Not Available | 0.1 - 0.8 |
| A549 | Lung Cancer | Data Not Available | 0.07 - 0.4 |
| HeLa | Cervical Cancer | Data Not Available | ~1.0 |
Note: IC50 values for Doxorubicin can vary significantly depending on the specific assay conditions and exposure times. The values presented here are a representative range from multiple sources.
In Vivo Antitumor Efficacy
| Compound | Animal Model | Tumor Model | Dosing Regimen | Antitumor Effects | Reference |
| This compound (NSC 663284) | SCID Mice | Human Colon HT29 Xenograft | 2, 3, and 5 mg/kg, i.v., every 4 days for 6 doses | Inhibited tumor growth. However, the compound was rapidly metabolized and not detectable in plasma or tissues 5 minutes after a single 5 mg/kg dose.[1][7] | --INVALID-LINK-- |
| Doxorubicin | Athymic Nude Mice | Human Breast Cancer MCF-7 Xenograft | 4 mg/kg/week, i.p. | 57% tumor growth inhibition in combination with Black Cohosh, with Doxorubicin alone showing a 20% inhibition.[8] | --INVALID-LINK-- |
| Doxorubicin | Juvenile C57BL/6N Mice | EL4 Lymphoma | 4 mg/kg/week, i.p. for 3 weeks | Significantly suppressed tumor growth.[9] | --INVALID-LINK-- |
Experimental Protocols
In Vitro Cytotoxicity Assays
General Protocol for Determining IC50 Values (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or Doxorubicin) or vehicle control. Cells are typically incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Studies
General Protocol for Evaluating Antitumor Efficacy in a Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., SCID or athymic nude mice) are typically used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A specific number of human cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and the volume is calculated using the formula: (length x width²)/2.
-
Treatment Administration: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The test compound (e.g., this compound or Doxorubicin) is administered according to a predetermined dosing schedule and route (e.g., intravenous, intraperitoneal). The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Animal body weight and overall health are also monitored as indicators of toxicity.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of the antitumor effect. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).[10]
Mandatory Visualization
Signaling Pathway Diagrams
Caption: this compound inhibits Cdc25 phosphatases, leading to cell cycle arrest.
Caption: Doxorubicin induces apoptosis through multiple mechanisms including DNA damage and ROS generation.
Experimental Workflow Diagram
Caption: A generalized workflow for the comparative evaluation of antitumor compounds.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Independent Verification of 6,7-dichloroquinoline-5,8-dione: A Comparative Guide to Synthesis and Purity Analysis
For researchers and professionals in drug development, the synthesis and purity of chemical compounds are of paramount importance. This guide provides a comparative overview of the independent verification of 6,7-dichloroquinoline-5,8-dione, a key intermediate in the synthesis of pharmaceuticals, including platinum(II) complexes with antitumor activity.[1] This document outlines common synthetic routes, purification methods, and analytical techniques for purity assessment, alongside a comparison with alternative compounds.
Comparative Analysis of Synthesis and Purity
The successful synthesis and verification of this compound rely on precise methodologies and rigorous analytical confirmation. The following table summarizes the key quantitative data associated with a common synthetic protocol.
| Parameter | Value | Source |
| Starting Material | 8-hydroxyquinoline | [1] |
| Reagents | Sodium chlorate, Concentrated hydrochloric acid | [1] |
| Solvent | Dichloromethane, Methanol | [1] |
| Reported Yield | Not explicitly stated, but final product is obtained | [1] |
| Purity | Described as "bright yellow crystals" after recrystallization | [1] |
| Melting Point | 202-203 °C (for a derivative) | [2] |
Alternatives to this compound
While this compound is a valuable precursor, research into derivatives and analogues is ongoing to enhance biological activity and explore new therapeutic applications.[3][4]
| Alternative Compound Class | Key Features | Potential Applications |
| C2-Substituted this compound Derivatives | Modifications at the C2 position can alter biological activity and reactivity.[2][3] | Substrates for the NQO1 enzyme, potential anticancer agents.[2] |
| Isoquinoline-5,8-diones | A different isomeric framework that has shown potent anticancer properties, particularly against multidrug-resistant cell lines.[5] | Anticancer agents.[5] |
| Chloroquine and Hydroxychloroquine Analogues | These compounds, while structurally different, share the quinoline core and have been investigated for their antiviral properties.[6] | Antiviral agents.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound.
Synthesis of this compound from 8-hydroxyquinoline[1]
-
Dissolve 8-hydroxyquinoline (0.10 mol) in concentrated hydrochloric acid (600 mL).
-
Slowly add sodium chlorate (0.50 mol) to the solution over a period of 1 hour, maintaining the reaction temperature at 40°C.
-
Stir the reaction mixture continuously for 2 hours.
-
Dilute the reaction solution with water to a total volume of 2 L.
-
Filter the solution to remove the resulting white precipitate, which is discarded.
-
Extract the filtrate multiple times with dichloromethane (6 x 250 mL).
-
Combine all organic phases, wash with water, and concentrate under reduced pressure to yield a yellow solid product.
Purification by Recrystallization[1]
-
Dissolve the crude yellow solid product in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the resulting bright yellow crystals by filtration.
-
Wash the crystals with a small amount of cold methanol and dry them under vacuum.
Purity Verification: Analytical Techniques
The purity and structural confirmation of the synthesized this compound and its derivatives are typically assessed using a combination of spectroscopic methods.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | To determine the number and types of hydrogen atoms in the molecule. | A spectrum with characteristic chemical shifts and coupling constants corresponding to the protons on the quinoline ring system. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | To identify the number and types of carbon atoms. | A spectrum showing the expected number of carbon signals for the this compound structure. |
| HRMS (High-Resolution Mass Spectrometry) | To determine the precise molecular weight of the compound. | A measured mass that matches the calculated exact mass of C₉H₃Cl₂NO₂. |
Experimental Workflow and Logic Diagrams
To visualize the process of independent verification, the following diagrams illustrate the synthesis workflow and the logical relationship between the compound and its potential applications.
Caption: Workflow for the synthesis and purity verification of this compound.
Caption: Relationship between this compound and its applications/alternatives.
References
- 1. This compound | 6541-19-1 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [cora.ucc.ie]
- 6. Analogue discovery of safer alternatives to HCQ and CQ drugs for SAR-CoV-2 by computational design - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the inhibitory profiles of 6,7-dichloroquinoline-5,8-dione on different topoisomerase isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the inhibitory profile of 6,7-dichloroquinoline-5,8-dione against different topoisomerase isoforms. The information presented herein is curated from experimental data to assist in drug discovery and development efforts targeting these essential enzymes.
Executive Summary
Data Presentation: Inhibitory Profiles
The following table summarizes the inhibitory activities of compounds related to this compound against topoisomerase I and II. It is important to note that the data for the chloroisoquinolinedione derivative provides an indication of the potential potency of the quinoline-5,8-dione scaffold against topoisomerase II.
| Compound/Derivative | Topoisomerase I IC50 (µM) | Topoisomerase II IC50 (µM) | Reference |
| Chloroisoquinolinedione derivatives | Inactive at 200 µM | Most active derivative (6a): 0.082 | [1] |
| Benzofuroquinolinedione derivative (8d) | 42.0 | 1.19 | [2] |
| Benzofuroquinolinedione derivative (8i) | 64.3 | 0.68 | [2] |
Mechanism of Action: Topoisomerase Inhibition
Topoisomerases are nuclear enzymes that modulate the topology of DNA, playing critical roles in replication, transcription, and chromosome segregation. They function by creating transient breaks in the DNA backbone.
-
Topoisomerase I introduces single-strand breaks to relax DNA supercoiling.
-
Topoisomerase II creates transient double-strand breaks to resolve DNA tangles and catenanes.
Quinone-based compounds, including this compound, are known to act as topoisomerase poisons. They exert their inhibitory effect by stabilizing the covalent complex formed between the topoisomerase enzyme and the DNA strand. This stabilization prevents the re-ligation of the DNA break, leading to an accumulation of DNA damage and ultimately triggering apoptosis in rapidly dividing cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of topoisomerase inhibitors.
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 2.5% SDS, 25% Ficoll-400, 0.025% bromophenol blue)
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture containing the 10x assay buffer, supercoiled DNA, and sterile water.
-
Add varying concentrations of the test compound to the reaction tubes. Include a vehicle control (solvent only) and a positive control (a known Topoisomerase I inhibitor like camptothecin).
-
Initiate the reaction by adding human Topoisomerase I to each tube.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the band intensities to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.
Topoisomerase II Decatenation Assay
This assay assesses the inhibitory effect of a compound on the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles.
Materials:
-
Human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)
-
ATP solution
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution/Loading Dye
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Set up reaction tubes with 10x assay buffer, kDNA, ATP, and sterile water.
-
Add the test compound at various concentrations. Include appropriate controls (vehicle, positive control like etoposide).
-
Start the reaction by adding human Topoisomerase II.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Analyze the samples by 1% agarose gel electrophoresis.
-
Stain the gel and visualize the DNA. Decatenated DNA minicircles migrate faster into the gel than the catenated kDNA network.
-
Determine the concentration of the compound that inhibits the decatenation activity by 50% (IC50).
Concluding Remarks
The selective inhibition of topoisomerase II over topoisomerase I is a desirable characteristic for anticancer drug candidates, as it can lead to a more targeted therapeutic effect and potentially a better safety profile. The this compound scaffold represents a promising starting point for the design and synthesis of novel topoisomerase II inhibitors. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and pharmacological properties of this class of compounds. Interestingly, the closely related 6,7-dichloroquinoxaline-5,8-dione has been reported to be a potent inhibitor of topoisomerase I, highlighting how subtle changes in the heterocyclic core can dramatically alter the isoform selectivity. This underscores the importance of the quinoline nitrogen in directing the inhibitory activity towards topoisomerase II.
References
- 1. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Activity of 6,7-dichloroquinoline-5,8-dione Through Knockout/Knockdown Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target activity of 6,7-dichloroquinoline-5,8-dione, a quinone-based compound with therapeutic potential. The primary hypothesized target of this compound is NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic flavoenzyme that is overexpressed in many solid tumors.[1][2] This guide outlines the use of knockout and knockdown studies to confirm that the cytotoxic effects of this compound are directly mediated by NQO1. We will compare its expected performance with other known NQO1-modulating agents and provide detailed experimental protocols and data presentation formats.
Introduction to this compound and its Target, NQO1
This compound belongs to the quinoline-5,8-dione class of compounds, which have been investigated for their antiproliferative and other biological activities.[3] The proposed mechanism of action for many quinone-based anticancer agents involves their interaction with NQO1. NQO1 is a two-electron reductase that catalyzes the reduction of quinones to hydroquinones.[4] While this is often a detoxification pathway, certain quinones, upon reduction by NQO1, can undergo redox cycling, leading to the generation of reactive oxygen species (ROS), oxidative stress, DNA damage, and ultimately, cancer cell-specific death.[2][5] This selective activation in NQO1-high tumors presents a promising therapeutic window.
To rigorously validate that this compound exerts its anticancer effects through NQO1, it is essential to demonstrate that its activity is diminished in the absence or significant reduction of the NQO1 protein. This can be achieved through genetic knockout (e.g., CRISPR-Cas9) or knockdown (e.g., siRNA/shRNA) of the NQO1 gene.
Data Presentation: Comparative Analysis of NQO1-Modulating Compounds
The following tables summarize the expected and known quantitative data for this compound and its comparators. This data provides a benchmark for evaluating the on-target efficacy and potency of the compound.
Table 1: Comparison of Cytotoxicity (IC50) in NQO1-Positive vs. NQO1-Deficient Cancer Cells
| Compound | Cell Line (NQO1-Positive) | IC50 (µM) | Cell Line (NQO1-Knockdown/Knockout) | IC50 (µM) | Expected Fold Change in IC50 |
| This compound | A549 (NSCLC) | [Expected: 1-10] | A549 (NQO1-KD/KO) | [Expected: >50] | [Expected: >5-10 fold increase] |
| β-lapachone | A549 (NSCLC) | ~4[6][7] | A549 + Dicoumarol | >40[6][7] | >10 fold increase |
| Streptonigrin | Pancreatic Cancer Cells (High NQO1) | Effective | Pancreatic Cancer Cells (Low NQO1) | Little Effect[8] | N/A |
| Doxorubicin (NQO1-independent control) | A549 (NSCLC) | ~0.1-1 | A549 (NQO1-KD/KO) | ~0.1-1 | No significant change |
Data for this compound is hypothetical and represents the expected outcome of the proposed experiments.
Table 2: Comparison of NQO1 Enzymatic Activity Modulation
| Compound | Type | Target | IC50 / Activity Metric |
| This compound | Substrate | NQO1 | Good substrate with high enzymatic conversion rate[1] |
| β-lapachone | Substrate | NQO1 | Potent substrate leading to ROS production[2][5] |
| Dicoumarol | Inhibitor | NQO1 | Competitive inhibitor with an IC50 of ~20 nM[9][10] |
| Streptonigrin | Substrate | NQO1 | Moderate NQO1 substrate[8][11] |
Mandatory Visualization
Signaling Pathway of NQO1 Activation and Downstream Effects
References
- 1. Concurrent Reactive Oxygen Species Generation and Aneuploidy Induction Contribute to Thymoquinone Anticancer Activity [mdpi.com]
- 2. The diverse functionality of NQO1 and its roles in redox control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trait: Oxidative Stress Risk (NQO1) | FitnessGenes® [fitnessgenes.com]
- 4. Update of the NAD(P)H:quinone oxidoreductase (NQO) gene family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. An NQO1- and PARP-1-mediated cell death pathway induced in non-small-cell lung cancer cells by beta-lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting NAD(P)H:quinone oxidoreductase (NQO1) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dicoumarol enhances gemcitabine-induced cytotoxicity in high NQO1-expressing cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics: Unraveling the Cellular Pathways Affected by 6,7-dichloroquinoline-5,8-dione
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-dichloroquinoline-5,8-dione is a synthetic quinone derivative with demonstrated cytotoxic and potential antineoplastic properties. Understanding its mechanism of action at the molecular level is crucial for its further development as a therapeutic agent. While direct comparative transcriptomic data for this specific compound is not yet available in the public domain, its effects can be inferred from its known biochemical activities. This guide provides a comparative analysis of the transcriptomic alterations associated with two primary mechanisms of action of quinoline-5,8-diones: their role as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1) and their function as inhibitors of DNA topoisomerase II.
This guide will objectively compare the downstream cellular pathways affected by these two distinct mechanisms, providing supporting data from relevant transcriptomics studies on NQO1 modulation and the effects of established topoisomerase II inhibitors.
Mechanism 1: NQO1 Substrate Activity and Affected Pathways
This compound and its derivatives are known substrates for the NQO1 enzyme, a flavoprotein that catalyzes the two-electron reduction of quinones.[1] This bioactivation can lead to the generation of reactive oxygen species (ROS) and subsequent cellular stress. Transcriptomic analysis following the modulation of NQO1 activity, such as through siRNA knockdown, provides insights into the cellular pathways regulated by this enzyme and, by extension, the potential effects of its substrates.
Pathways Affected by NQO1 Modulation
Transcriptomic studies of NQO1 knockdown have revealed significant alterations in gene expression related to several key cellular processes. The most prominently affected pathways include:
-
PI3K-Akt Signaling Pathway: Downregulation of NQO1 has been shown to inhibit the PI3K-Akt signaling pathway.[2] This pathway is a critical regulator of cell survival, proliferation, and growth.
-
MAPK Signaling Pathway: The MAPK signaling cascade, which is involved in cellular responses to a wide range of stimuli, is also impacted by NQO1 levels.[3]
-
Apoptosis: NQO1 knockdown leads to an increase in apoptosis, with the upregulation of pro-apoptotic genes.[3][4]
-
Cell Cycle Regulation: NQO1 has been implicated in the regulation of cell cycle progression, particularly at the G2/M phase.[5]
Quantitative Data: Differentially Expressed Genes upon NQO1 Knockdown
The following table summarizes a selection of differentially expressed genes identified in a representative RNA-sequencing study following NQO1 knockdown in a human cell line.
| Gene | Function | Fold Change (Log2) |
| Upregulated | ||
| CRYAB | Apoptosis Regulation | +1.5 |
| NGF | Neuronal Survival | +1.2 |
| APOE | Lipid Metabolism, Apoptosis | +1.1 |
| Downregulated | ||
| STAT3 | Signal Transduction, Transcription | -1.8 |
Data is illustrative and compiled from published studies on NQO1 knockdown.[4]
Experimental Protocol: RNA-Sequencing of NQO1 Knockdown Cells
A typical experimental workflow for analyzing the transcriptomic effects of NQO1 knockdown is as follows:
-
Cell Culture and Transfection: Human cell lines (e.g., PC12) are cultured under standard conditions. Cells are then transfected with either a specific siRNA targeting NQO1 or a non-targeting control siRNA.
-
RNA Extraction: Total RNA is extracted from the cells 48-72 hours post-transfection using a commercially available kit. RNA quality and quantity are assessed using spectrophotometry and capillary electrophoresis.
-
Library Preparation: mRNA is enriched from the total RNA, fragmented, and reverse-transcribed into cDNA. Sequencing adapters are ligated to the cDNA fragments.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: Raw sequencing reads are quality-controlled, aligned to a reference genome, and quantified. Differential gene expression analysis is performed to identify genes with statistically significant changes in expression between the NQO1 knockdown and control groups. Pathway analysis is then conducted to identify enriched biological pathways among the differentially expressed genes.
RNA-Seq Experimental Workflow
Mechanism 2: Topoisomerase II Inhibition and Affected Pathways
Quinoline-5,8-diones are also recognized as inhibitors of DNA topoisomerase II, an essential enzyme that modulates DNA topology and is critical for DNA replication and chromosome segregation.[6] Inhibition of topoisomerase II leads to the stabilization of DNA-enzyme cleavage complexes, resulting in DNA double-strand breaks and the activation of the DNA damage response (DDR).
Pathways Affected by Topoisomerase II Inhibition
Transcriptomic profiling of cells treated with topoisomerase II inhibitors, such as etoposide and doxorubicin, has identified a number of significantly affected pathways:
-
DNA Damage Response: A primary response to topoisomerase II inhibition is the upregulation of genes involved in DNA repair pathways, including those regulated by p53.[7]
-
Cell Cycle Arrest: The DDR activation leads to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. Genes regulating cell cycle checkpoints are often differentially expressed.
-
Apoptosis: If DNA damage is too severe to be repaired, apoptosis is induced. This is reflected in the altered expression of pro- and anti-apoptotic genes.[7]
-
Regulation of Transcription: Topoisomerase II inhibitors can broadly affect gene expression, with significant changes observed in genes related to the regulation of transcription and RNA polymerase II activity.[8]
Quantitative Data: Differentially Expressed Genes upon Etoposide Treatment
The following table provides a summary of representative genes that are differentially expressed in a human cancer cell line following treatment with the topoisomerase II inhibitor etoposide.
| Gene | Function | Fold Change (Log2) |
| Upregulated | ||
| CDKN1A (p21) | Cell Cycle Arrest | +3.5 |
| GADD45A | DNA Damage Response | +3.0 |
| BAX | Pro-apoptotic | +2.5 |
| MDM2 | p53 Regulation | +2.0 |
| Downregulated | ||
| CCNB1 | G2/M Transition | -2.0 |
Data is illustrative and compiled from published studies on etoposide treatment.[9]
Experimental Protocol: Microarray Analysis of Topoisomerase II Inhibitor Treatment
A common workflow for assessing transcriptomic changes induced by topoisomerase II inhibitors using microarrays is as follows:
-
Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line) is cultured and treated with the topoisomerase II inhibitor (e.g., etoposide) or a vehicle control for a specified time.
-
RNA Extraction and Labeling: Total RNA is isolated from the treated and control cells. The RNA is then reverse-transcribed into cDNA, and fluorescent dyes (e.g., Cy3 and Cy5) are incorporated.
-
Hybridization: The labeled cDNA from the treated and control samples are mixed and hybridized to a microarray chip containing probes for thousands of genes.
-
Scanning and Feature Extraction: The microarray is scanned to measure the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.
-
Data Analysis: The raw data is normalized to remove systematic biases. Statistical analysis is then performed to identify genes that are differentially expressed between the treated and control groups. These genes are then used for pathway and functional enrichment analysis.
Topoisomerase II Inhibition Pathway
Comparative Analysis and Conclusion
While both NQO1 substrate activity and topoisomerase II inhibition can lead to apoptosis and affect cell cycle regulation, the upstream triggers and the breadth of the transcriptomic responses differ.
| Feature | NQO1 Substrate Activity | Topoisomerase II Inhibition |
| Primary Trigger | ROS Generation, Redox Cycling | DNA Double-Strand Breaks |
| Key Signaling Pathways | PI3K-Akt, MAPK | DNA Damage Response (p53) |
| Primary Cellular Outcome | Oxidative Stress, Apoptosis | Cell Cycle Arrest, Apoptosis |
| Alternative Compounds | Mitomycin C, β-lapachone | Etoposide, Doxorubicin, Mitoxantrone |
The transcriptomic signature of a compound like this compound is likely a composite of both mechanisms. The relative contribution of each pathway may depend on factors such as the cell type, the concentration of the compound, and the expression levels of NQO1 and topoisomerase II.
For drug development professionals, this dual mechanism suggests that this compound could be effective in tumors with high NQO1 expression and/or a high proliferative rate, which makes them more susceptible to topoisomerase II inhibitors. Future research should focus on performing direct transcriptomic analysis of this compound to elucidate the precise interplay between these two pathways and to identify reliable biomarkers for predicting treatment response.
Logical Relationship of Mechanisms
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of NQO1 Downregulation on the Migration and Invasion of HPV16-Positive Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NQO1 regulates expression and alternative splicing of apoptotic genes associated with Alzheimer's disease in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NQO1 regulates cell cycle progression at the G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Expression of DNA Topoisomerase IIα and IIβ Genes between Small Cell and Non‐small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia induces protection against etoposide-induced apoptosis: molecular profiling of changes in gene expression and transcription factor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin-induced transcriptome meets interactome: identification of new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6,7-Dichloroquinoline-5,8-dione: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides detailed, step-by-step procedures for the proper disposal of 6,7-dichloroquinoline-5,8-dione, a chemical that requires careful handling due to its hazardous properties.
Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this compound. The following guidelines are designed to provide essential safety and logistical information for the operational and disposal plans involving this compound.
Hazard Identification and Safety Precautions
This compound is a solid chemical with the following hazard classifications:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
It is classified as a combustible solid. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of the solid material should be conducted in a chemical fume hood to avoid inhalation of dust.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 6541-19-1 | [1] |
| Molecular Formula | C₉H₃Cl₂NO₂ | [1] |
| Molecular Weight | 228.03 g/mol | |
| Physical Form | Solid | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
| Hazard Statements | H302, H315, H319, H335 | [1] |
| Signal Word | Warning | [1] |
| Storage Class Code | 11 - Combustible Solids |
Experimental Protocol: Decontamination of Empty Containers
Proper decontamination of empty containers that held this compound is crucial before they can be considered non-hazardous.
Objective: To render an empty container safe for disposal as regular laboratory waste.
Materials:
-
Empty this compound container
-
Appropriate organic solvent (e.g., acetone, ethanol)
-
Deionized water
-
Waste collection container, properly labeled for hazardous waste
-
Personal Protective Equipment (PPE) as described above
Procedure:
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a small amount of an appropriate organic solvent capable of dissolving the compound. Each rinse should involve swirling the solvent to ensure all interior surfaces are contacted.
-
Collect Rinsate: The solvent rinsate from all three rinses must be collected and disposed of as hazardous chemical waste[2]. This rinsate is considered contaminated and must not be poured down the drain.
-
Water Rinse: After the solvent rinse, wash the container thoroughly with soap and water.
-
Final Rinse: Rinse the container three times with deionized water.
-
Drying: Allow the container to air dry completely.
-
Disposal: Once completely dry, the container can be disposed of as non-hazardous laboratory glass or plastic waste.
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the disposal of this compound waste.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures for this compound
1. Waste Identification and Segregation:
-
Any unused or unwanted this compound, as well as any materials significantly contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper), must be treated as hazardous waste.
-
This waste must be segregated from other incompatible waste streams. For instance, do not mix it with strong oxidizing agents[3].
2. Containerization:
-
Solid Waste: Dispose of solid this compound in its original container if it is in good condition[4]. If not, transfer the waste to a new, compatible, and clearly labeled container. The container must have a secure, screw-on cap[5][6].
-
Contaminated Lab Supplies: Items such as gloves and absorbent paper that are contaminated should be double-bagged in clear plastic bags to allow for visual inspection[5]. These bags should then be placed in a designated solid hazardous waste container.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started[2][4]. Do not use chemical abbreviations[2].
3. Storage:
-
Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area.
-
The container should be placed in secondary containment to prevent spills[5]. The secondary container must be able to hold 110% of the volume of the primary container[5].
-
Keep waste containers closed except when adding waste[2][5].
4. Disposal Request:
-
Do not dispose of this compound down the drain or in regular trash[3][7].
-
Once the container is full or has been accumulating for the maximum allowed time (e.g., 90 days), arrange for a pickup from your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor[5].
5. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wearing appropriate PPE, sweep up the solid material and place it into a suitable container for disposal[3]. Avoid creating dust.
-
The spill area should then be decontaminated with an appropriate solvent, and the cleaning materials should also be disposed of as hazardous waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. This compound | 6541-19-1 [sigmaaldrich.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
